Product packaging for Methyl 2,6-dimethoxybenzoate(Cat. No.:CAS No. 2065-27-2)

Methyl 2,6-dimethoxybenzoate

Cat. No.: B1584097
CAS No.: 2065-27-2
M. Wt: 196.2 g/mol
InChI Key: XLXVNKPXOIYLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,6-dimethoxybenzoate is a useful inter­mediate for the synthesis of biologically active heterocyclic compounds. Its crystal structure has been investigated. Its molecule has a planar ester group which is at a dihedral angle of 81.46° with respect to the benzene ring.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1584097 Methyl 2,6-dimethoxybenzoate CAS No. 2065-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVNKPXOIYLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174686
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-27-2
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dimethoxybenzoate is a key chemical intermediate valued for its role in the synthesis of complex, biologically active molecules and heterocyclic compounds.[1] Its unique structure, featuring a sterically hindered ester group, presents specific challenges and considerations in its synthesis and purification. This guide provides a comprehensive overview of a robust laboratory-scale synthesis via Fischer-Speier esterification of 2,6-dimethoxybenzoic acid, followed by a detailed protocol for its characterization using modern spectroscopic techniques. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid theoretical foundation. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound (CAS No. 2065-27-2) is a solid organic compound that serves as a versatile building block in organic synthesis.[2] Notably, it has been employed as a starting reagent in the total synthesis of complex natural products like (±)-hyperforin.[3] The steric hindrance imposed by the two methoxy groups ortho to the ester functionality significantly influences its reactivity. Crystallographic studies have shown that the planar ester group is oriented at a large dihedral angle of approximately 81.5° with respect to the benzene ring, a conformation that dictates its chemical behavior.[1] A thorough understanding of its synthesis and a complete analytical characterization are paramount for its effective use in multi-step synthetic campaigns where purity and structural integrity are critical.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2065-27-2[2]
Molecular Formula C₁₀H₁₂O₄[2][4]
Molecular Weight 196.20 g/mol [2]
Appearance White to off-white solid
Melting Point 87-90 °C[3]
IUPAC Name This compound[4]

Synthesis via Fischer-Speier Esterification

The most direct and classical approach for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2,6-dimethoxybenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.

Underlying Principle and Mechanistic Insight

The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the protonated ester. Final deprotonation by a weak base (like water or another methanol molecule) regenerates the acid catalyst and yields the final ester product. The use of excess methanol is a direct application of Le Chatelier's principle, driving the reaction forward to maximize product formation.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (CH₃OH) (20-30 eq, solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq) to dissolve the acid. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to obtain pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reagents 1. Add 2,6-Dimethoxybenzoic Acid, Methanol, and H₂SO₄ to flask reflux 2. Heat to Reflux (65°C, 4-6 hours) reagents->reflux monitor 3. Monitor via TLC reflux->monitor quench 4. Quench with Ice-Water monitor->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with NaHCO₃ & Brine extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Recrystallize dry->purify product Pure Methyl 2,6-dimethoxybenzoate purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Spectroscopic Data Summary

Table 2: Key Spectroscopic Data for this compound

TechniqueData and InterpretationReference(s)
¹H NMR δ (ppm) in CDCl₃: 7.30 (t, 1H, Ar-H), 6.55 (d, 2H, Ar-H), 3.90 (s, 3H, -COOCH₃), 3.85 (s, 6H, Ar-OCH₃)[6]
¹³C NMR Expected signals: Aromatic carbons (including quaternary carbons), ester carbonyl carbon (~165 ppm), and methoxy carbons (~52 ppm and ~56 ppm).General Knowledge
FT-IR ν (cm⁻¹): ~1730 (C=O, ester stretch), ~1250 & ~1100 (C-O, ether & ester stretch), ~3000 (Ar C-H stretch)[4]
Mass Spec (EI) m/z: 196 (M⁺, molecular ion), 165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺)[4]
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. The aromatic region is expected to show a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The high degree of symmetry results in two sharp singlets in the aliphatic region: one integrating to 6 protons for the two equivalent methoxy groups on the aromatic ring, and another integrating to 3 protons for the methyl group of the ester.[6]

  • Infrared Spectroscopy (FT-IR): The IR spectrum is used to identify key functional groups. The most prominent absorption will be a strong, sharp peak around 1730 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch. Additionally, strong C-O stretching bands for the ester and the two aryl ether groups will be visible in the 1300-1000 cm⁻¹ region.[4]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a clear molecular ion (M⁺) peak at an m/z of 196, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methoxy radical (-•OCH₃) to give a peak at m/z 165, or the loss of the carbomethoxy radical (-•COOCH₃) resulting in a peak at m/z 137.[4]

Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified, dry solid product.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved.

  • The sample is now ready for analysis in an NMR spectrometer.[7]

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Spectroscopic Analysis start Crude Synthesized Product purification Purification (Recrystallization) start->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms pure_product Pure, Characterized This compound nmr->pure_product ir->pure_product ms->pure_product

Caption: Workflow for the purification and characterization of the final product.

Safety, Storage, and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid breathing dust and ensure skin and eye contact is prevented.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Precautionary Statements (GHS): P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[3]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer-Speier esterification. By explaining the causality behind the procedural steps and providing a complete framework for analytical characterization, this document equips researchers with the necessary knowledge to confidently produce and validate this important chemical intermediate. The successful synthesis and rigorous characterization of such building blocks are fundamental to advancing research in medicinal chemistry and complex molecule synthesis.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical and spectroscopic properties of Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2). The document details critical physicochemical parameters, provides in-depth structural and spectroscopic analysis, and outlines standardized experimental protocols for their determination. As a key intermediate in the synthesis of biologically active compounds, a thorough understanding of its physical properties is paramount for its effective application in synthetic chemistry and pharmaceutical research.

Introduction and Significance

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif is present in a variety of more complex molecules, making it a crucial intermediate. Notably, it is employed as a starting reagent in the total synthesis of (±)-hyperforin and other biologically active heterocyclic compounds. The precise characterization of its physical properties is not merely academic; it is fundamental to its practical application, influencing reaction kinetics, purification strategies, formulation, and storage. This guide provides the foundational data and methodologies required by scientists working with this compound.

Physicochemical Properties

The core physical constants of this compound define its behavior in a laboratory setting. These properties are summarized below.

PropertyValueSource(s)
CAS Number 2065-27-2[1][2]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white solid
Melting Point 87-90 °C
Boiling Point 160-172 °C at 14 Torr
Density ~1.1 g/cm³
Solubility Poorly soluble in water, but miscible with many organic solvents.[3]
Storage Room temperature in a tightly closed container.[2]

Molecular Structure and Crystallography

The molecular structure of this compound is notable for the steric hindrance caused by the two methoxy groups flanking the methyl ester. This steric crowding forces the planar ester group to be significantly out of plane with the benzene ring. X-ray crystallography studies have determined that the dihedral angle between the ester group and the benzene ring is 81.46(3)°. This non-planar orientation has significant implications for the molecule's reactivity, shielding the ester's carbonyl group from certain nucleophilic attacks and influencing the electronic properties of the aromatic ring.

Caption: 2D representation of this compound.

Spectroscopic Profile

Spectroscopic data is essential for the verification of identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most characteristic absorption is the strong C=O (carbonyl) stretch of the ester group. Other significant peaks include C-H stretches from the aromatic ring and the methyl groups, and the prominent C-O stretches from the ether and ester functionalities.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.[4][5]

  • ~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]

  • ~1250 cm⁻¹ and ~1100 cm⁻¹: Strong, characteristic C-O stretching bands for the aryl-alkyl ether linkages.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).[7]

  • ¹H NMR: The proton NMR spectrum is relatively simple and highly symmetric.

    • ~7.3 ppm (triplet, 1H): The proton at the C4 position of the aromatic ring.

    • ~6.5 ppm (doublet, 2H): The two equivalent protons at the C3 and C5 positions of the aromatic ring.

    • ~3.9 ppm (singlet, 3H): The methyl protons of the ester group (-COOCH₃).

    • ~3.8 ppm (singlet, 6H): The six equivalent protons of the two methoxy groups (-OCH₃).

  • ¹³C NMR: The carbon NMR spectrum confirms the molecular symmetry.

    • ~165 ppm: Carbonyl carbon of the ester.

    • ~158 ppm: Aromatic carbons attached to the methoxy groups (C2, C6).

    • ~131 ppm: Aromatic carbon at C4.

    • ~113 ppm: Aromatic carbon at C1.

    • ~104 ppm: Aromatic carbons at C3 and C5.

    • ~56 ppm: Carbons of the two equivalent methoxy groups.

    • ~52 ppm: Carbon of the ester's methyl group.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum shows a clear molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of the compound [C₁₀H₁₂O₄]⁺.[8]

  • Key Fragments:

    • m/z = 165: Loss of a methoxy radical (•OCH₃) from the ester.

    • m/z = 135: Loss of a carbomethoxy group (•COOCH₃).

    • Further fragmentation patterns can arise from subsequent losses of carbon monoxide (CO) or methyl radicals (•CH₃) from these primary fragments.[9][10]

Experimental Protocols for Physical Property Determination

The reliability of physical data hinges on the use of standardized, validated methodologies.

Melting Point Determination (Capillary Method)

This technique is fundamental for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[11][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[11][13]

  • Loading the Capillary: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to compact the solid. A sample height of 2-3 mm is ideal.[14]

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • For an unknown compound, perform a rapid preliminary heating to approximate the melting point.

    • For a precise measurement, start heating at a rate of ~10-15°C per minute until the temperature is ~15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point). The recorded melting point is this range.[13]

Caption: Standard workflow for melting point determination.

Boiling Point Determination at Reduced Pressure

Since high-boiling point solids can decompose at atmospheric pressure, determining the boiling point under vacuum is a standard and necessary procedure. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[15][16]

Apparatus:

  • Small-scale distillation apparatus

  • Vacuum pump and manometer

  • Heating mantle and stirrer

  • Thermometer

Procedure:

  • Setup: Assemble a small-scale distillation apparatus suitable for vacuum. Place a small amount of the sample and a boiling chip in the distillation flask.

  • Evacuate System: Seal the apparatus and slowly evacuate it to the desired pressure (e.g., 14 Torr), monitoring with a manometer.

  • Heating: Begin gently heating the sample with stirring.

  • Observation: The boiling point is the temperature at which a steady reflux of condensate is observed on the thermometer bulb, and this temperature remains constant.

  • Correction: It is crucial to record both the temperature and the pressure, as the boiling point is pressure-dependent.[15]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

  • General Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is classified under Storage Class 13 (Non-Combustible Solids).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational reagent in synthetic organic chemistry. The data and protocols presented in this guide—from its fundamental physical constants and unique structural features to its detailed spectroscopic profile—provide researchers with the critical information needed for its confident identification, handling, and application. Adherence to the standardized experimental methodologies outlined herein will ensure the generation of reliable and reproducible results in a research and development setting.

References

A Guide to the Spectroscopic Characterization of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dimethoxybenzoate (CAS No: 2065-27-2) is a key chemical intermediate utilized in the synthesis of various biologically active compounds and complex natural products.[1][2] Its molecular structure, featuring a substituted aromatic ring with methoxy and methyl ester functional groups, presents a distinct spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount in its application, particularly in regulated fields like drug development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the experimental techniques and the interpretation of the resulting spectra, offering a comprehensive resource for researchers and scientists.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₁₂O₄[3]

  • Molecular Weight: 196.20 g/mol [3]

  • IUPAC Name: this compound[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: The Rationale Behind NMR

For a molecule like this compound, ¹H NMR allows for the precise mapping of proton environments, including the aromatic protons and the distinct methyl groups of the ester and methoxy substituents. ¹³C NMR complements this by detecting all unique carbon atoms, providing a complete carbon "census" of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak that rarely interferes with signals of interest.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

Diagram: General NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer (400 MHz) D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum (Proton Decoupled) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Reference to TMS (0 ppm) J->K L Integration (1H) & Peak Picking K->L

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28t1HH-4 (Aromatic)
6.56d2HH-3, H-5 (Aromatic)
3.86s3H-COOCH₃ (Ester Methyl)
3.81s6H-OCH₃ (Methoxy Methyls)
(Data sourced from the Spectral Database for Organic Compounds, SDBS)[5]

Interpretation:

  • The signal at 7.28 ppm is a triplet, characteristic of the proton at the 4-position (H-4) on the aromatic ring, which is coupled to the two equivalent protons at the 3 and 5 positions.

  • The signal at 6.56 ppm is a doublet, integrating to two protons. This corresponds to the chemically equivalent protons at the 3 and 5 positions (H-3, H-5), each coupled to the H-4 proton.

  • The sharp singlet at 3.86 ppm corresponds to the three protons of the methyl ester group (-COOCH₃).

  • The sharp singlet at 3.81 ppm , integrating to six protons, is assigned to the two equivalent methoxy groups (-OCH₃) at the 2 and 6 positions. The equivalence is due to the free rotation around the C-O bonds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
167.0C=O (Ester Carbonyl)
158.2C-2, C-6 (Aromatic)
131.0C-4 (Aromatic)
113.8C-1 (Aromatic)
104.0C-3, C-5 (Aromatic)
56.1-OCH₃ (Methoxy Carbons)
52.2-COOCH₃ (Ester Methyl Carbon)
(Data sourced from the Spectral Database for Organic Compounds, SDBS)[5]

Interpretation:

  • The signal furthest downfield at 167.0 ppm is characteristic of an ester carbonyl carbon.

  • The signal at 158.2 ppm is assigned to the two equivalent aromatic carbons (C-2, C-6) directly attached to the electron-donating methoxy groups, causing them to be deshielded.

  • The remaining aromatic carbons appear at 131.0 ppm (C-4), 113.8 ppm (C-1, the carbon attached to the ester group), and 104.0 ppm (C-3, C-5).

  • The two methoxy carbons (-OCH₃) are equivalent and appear at 56.1 ppm , a typical value for such groups on an aromatic ring.[6]

  • The ester methyl carbon (-COOCH₃) is observed at 52.2 ppm .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of functional groups.

Expertise & Experience: The Rationale Behind IR

For this compound, IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key ester carbonyl (C=O) group and the C-O bonds of the ester and ether functionalities. The Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods (e.g., KBr pellets) as it requires minimal sample preparation and provides high-quality spectra for solid samples.

Experimental Protocol: ATR-IR Data Acquisition
  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Diagram: ATR-IR Experimental Workflow

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Data (Generate Spectrum) E->F

Caption: Workflow for ATR-IR spectroscopic analysis.

IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3000-2840C-H StretchAromatic & Aliphatic C-H
~1735C=O StretchEster Carbonyl
~1600, ~1470C=C StretchAromatic Ring
~1250, ~1110C-O StretchAryl Ether and Ester
(Data sourced from NIST Chemistry WebBook and SDBS)[3][5]

Interpretation:

  • C-H Stretching: The region from 3000-2840 cm⁻¹ shows absorptions corresponding to C-H stretching vibrations. Bands slightly above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those below 3000 cm⁻¹ are from the methyl C-H bonds.

  • Carbonyl Stretch: The most prominent and diagnostic peak is the strong absorption around 1735 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of a saturated ester.

  • Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretching: The strong, complex bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1110 cm⁻¹ , are indicative of the C-O stretching vibrations from both the aryl ether (Ar-O-CH₃) and ester (C-O-C) functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Experience: The Rationale Behind MS

Electron Ionization (EI) is a common and robust ionization method that provides a clear molecular ion peak (M⁺·) and a reproducible fragmentation pattern, which acts as a molecular fingerprint. For this compound, EI-MS is expected to show a molecular ion at m/z 196, corresponding to its molecular weight. The subsequent fragmentation can validate the presence of the methoxy and methyl ester groups.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the MS source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Mass Spectrometry Data
m/zProposed IdentitySignificance
196[M]⁺·Molecular Ion
165[M - OCH₃]⁺Loss of a methoxy radical
135[M - COOCH₃]⁺Loss of carbomethoxy radical
107[C₇H₇O]⁺Further fragmentation
77[C₆H₅]⁺Phenyl cation
(Data sourced from NIST Chemistry WebBook and SDBS)[3][5]

Interpretation & Fragmentation Pathway: The mass spectrum is dominated by the molecular ion (M⁺·) peak at m/z 196 , confirming the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure:

  • Loss of a Methoxy Radical: A primary fragmentation pathway is the cleavage of a C-O bond, leading to the loss of a methoxy radical (·OCH₃, 31 Da). This results in the prominent peak at m/z 165 .

  • Loss of the Carbomethoxy Radical: Another key fragmentation is the loss of the entire methyl ester group as a radical (·COOCH₃, 59 Da), giving rise to the peak at m/z 135 .

  • Further Fragmentation: Subsequent losses and rearrangements of these primary fragments lead to smaller ions, such as those at m/z 107 and 77, which are common in the spectra of substituted aromatic compounds.

Diagram: Proposed MS Fragmentation Pathway

MS_Fragmentation M [M]⁺· m/z 196 F1 [M - OCH₃]⁺ m/z 165 M->F1 - ·OCH₃ F2 [M - COOCH₃]⁺ m/z 135 M->F2 - ·COOCH₃ F3 Further Fragments (e.g., m/z 107, 77) F1->F3 F2->F3

References

An In-depth Technical Guide to Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2) is a substituted aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique structural arrangement, characterized by steric hindrance from the ortho-methoxy groups, imparts specific reactivity and conformational properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling procedures for laboratory use. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] The core of its structure is a benzene ring substituted with two methoxy groups at positions 2 and 6, and a methyl ester group at position 1. A notable structural feature is the significant dihedral angle between the plane of the ester group and the benzene ring, reported to be 81.46(3)°, which is a direct consequence of the steric repulsion from the flanking methoxy groups.[1][3] This steric hindrance is a critical factor in its chemical reactivity.

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
CAS Number 2065-27-2[1][4][5][6]
Molecular Formula C₁₀H₁₂O₄[1][6][7]
Molecular Weight 196.20 g/mol [1][7][8]
IUPAC Name This compound[8]
Appearance Solid[1]
Melting Point 87-90 °C[1]
SMILES COC(=O)c1c(OC)cccc1OC[1]
InChIKey XLXVNKPXOIYLLE-UHFFFAOYSA-N[1][9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process starting from 1,3-dimethoxybenzene. The process involves a directed ortho-metalation/carboxylation followed by esterification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification Start 1,3-Dimethoxybenzene React1 1. Sodium Metal (Na) 2. Carbon Dioxide (CO₂) Start->React1 Toluene Intermediate 2,6-Dimethoxybenzoic Acid React1->Intermediate React2 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) Intermediate->React2 Reflux Product This compound React2->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative synthesis based on established chemical principles, including the carboxylation of a related precursor and standard Fischer esterification.[10][11]

Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid [10]

  • Reactor Setup: A dry, inert-atmosphere reactor is charged with anhydrous toluene and sodium metal. The mixture is heated to reflux to disperse the sodium, then cooled.

  • Reagent Addition: 1,3-dimethoxybenzene is added to the sodium dispersion.

    • Expert Insight: The use of sodium metal with the aromatic ether facilitates a nucleophilic addition to the benzene ring, a process driven by the electron-donating nature of the methoxy groups.

  • Carboxylation: Gaseous carbon dioxide (CO₂) is bubbled through the reaction mixture. The reaction is stirred for several hours at room temperature.

    • Causality: The organosodium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a sodium carboxylate salt.

  • Work-up: The reaction is quenched with methanol to neutralize excess sodium. Acidification with concentrated HCl protonates the carboxylate, precipitating the crude 2,6-dimethoxybenzoic acid.

  • Purification: The crude acid is purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) to yield pure 2,6-dimethoxybenzoic acid.[10]

Step 2: Fischer Esterification to this compound [11]

  • Esterification Setup: The purified 2,6-dimethoxybenzoic acid is dissolved in an excess of absolute methanol, which serves as both solvent and reactant.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added.

    • Expert Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.

  • Reaction: The mixture is heated to reflux for several hours. Progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The resulting solid, crude this compound, is collected by filtration, washed with water, and dried in vacuo to yield the final product.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][2][3] Its structure is a recurring motif in various classes of biologically active compounds.

  • Synthesis of Heterocyclic Compounds: It is a valuable precursor for creating biologically active heterocyclic structures, which are foundational to many pharmaceutical agents.[1][2]

  • Natural Product Synthesis: A notable application is its use as a starting reagent in the stereoselective total synthesis of (±)-hyperforin, a phytochemical constituent of St. John's wort investigated for its antidepressant and neuroprotective properties.[1][2] The specific substitution pattern of the benzoate is crucial for building the complex polycyclic core of the target molecule.

The utility of such intermediates is paramount in medicinal chemistry, where the functional groups offer versatile reaction sites for constructing molecules with specific affinities for biological targets like enzymes or receptors.[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following guidelines are synthesized from available safety data sheets.[4][5][13]

Table 2: Hazard and Safety Information

CategoryGuidelineSource(s)
Hazard Identification Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][13]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[4][13]
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[4][5][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][4]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][4]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4][5][13]
Incompatible Materials Strong oxidizing agents.[4][14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for synthetic chemists. Its distinct steric and electronic properties make it an important intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and natural product sectors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethoxybenzoate is a key chemical intermediate, valued for its role in the synthesis of complex, biologically active molecules.[1][2] Its unique structural arrangement, characterized by the steric hindrance of the two methoxy groups flanking the methyl ester, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents. The strategic positioning of its functional groups makes it a valuable scaffold for creating diverse heterocyclic compounds with significant pharmacological potential.[3]

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 87-90 °C.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [4]
CAS Number 2065-27-2[4]
Appearance Solid[1]
Melting Point 87-90 °C[1]

The crystal structure of this compound has been investigated, revealing a planar ester group that is oriented at a significant dihedral angle of 81.46(3)° with respect to the benzene ring.[1][2] This spatial arrangement is a direct consequence of the steric repulsion between the ortho-methoxy groups and the ester functionality, which influences the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it is a participant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: The three protons on the benzene ring will appear as a characteristic AX₂ system. The proton at the C4 position (para to the ester) will be a triplet, while the two equivalent protons at the C3 and C5 positions will appear as a doublet.

  • Methoxy Protons: A sharp singlet corresponding to the six equivalent protons of the two methoxy groups at the C2 and C6 positions.

  • Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group.

¹³C NMR (Predicted): The carbon NMR spectrum will reflect the symmetry of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will appear at the downfield end of the spectrum.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2 and C6) will be equivalent, as will the carbons at the C3 and C5 positions. The carbon attached to the ester group (C1) and the carbon at the C4 position will each give a unique signal.

  • Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

  • Methyl Ester Carbon: A signal for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The infrared spectrum provides key information about the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] Key absorptions include:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2850C-H stretchAliphatic (methoxy and methyl ester)
~1735C=O stretchEster
~1600, 1480C=C stretchAromatic ring
~1250, 1080C-O stretchAryl ether and ester
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum.[5] The molecular ion peak [M]⁺ is expected at m/z 196. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) to give a fragment at m/z 165, or the loss of the methyl ester group (•COOCH₃) to give a fragment at m/z 137.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2,6-dimethoxybenzoic acid, via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and efficient method for producing the methyl ester.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_6_Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Reaction_Vessel Reaction_Vessel 2_6_Dimethoxybenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Methyl_2_6_dimethoxybenzoate This compound Water Water Reaction_Vessel->Methyl_2_6_dimethoxybenzoate Reaction_Vessel->Water

Caption: Fischer Esterification of 2,6-dimethoxybenzoic acid.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of biologically active heterocyclic compounds.[1][2] The presence of the two ortho-methoxy groups can direct further chemical transformations and influence the final conformation of the target molecules.

dot

Applications cluster_synthesis Synthesis of Bioactive Molecules cluster_applications Therapeutic Applications Methyl_2_6_dimethoxybenzoate This compound Hyperforin (±)-Hyperforin Methyl_2_6_dimethoxybenzoate->Hyperforin Starting Material Heterocycles Bioactive Heterocycles Methyl_2_6_dimethoxybenzoate->Heterocycles Precursor Antidepressant Antidepressant Activity Hyperforin->Antidepressant Anticancer Anticancer Agents Heterocycles->Anticancer Anti_inflammatory Anti-inflammatory Drugs Heterocycles->Anti_inflammatory

Caption: Role in the synthesis of bioactive compounds.

One of the most notable applications of this compound is as a key intermediate in the total synthesis of (±)-hyperforin, a natural product with antidepressant activity.[1] The synthesis of various other heterocyclic scaffolds, such as flavones, xanthenes, and dihydropyridines, which are known to possess a wide range of pharmacological properties including anticancer and anti-inflammatory activities, can be envisioned starting from this versatile building block.[3] The dimethoxybenzene moiety is a common feature in many natural products and synthetic compounds with demonstrated biological efficacy.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its distinct molecular structure, characterized by sterically demanding methoxy groups, dictates its chemical behavior and provides a unique platform for the synthesis of complex molecular architectures. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification and for monitoring its role in chemical transformations. As a readily accessible intermediate for the construction of diverse and biologically relevant heterocyclic systems, this compound will continue to be a valuable tool in the quest for novel therapeutic agents.

References

potential biological activity of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2,6-dimethoxybenzoate

Abstract

This compound is a methylated derivative of 2,6-dimethoxybenzoic acid, a compound scaffold utilized in the synthesis of various pharmaceuticals. While direct biological studies on this compound are not extensively documented in publicly accessible literature, its structural analogy to a wide range of bioactive benzoate derivatives provides a strong rationale for investigating its potential pharmacological and agricultural activities. This guide synthesizes information from related compounds to explore the potential antifungal and phytotoxic properties of this compound. We will delve into the proposed mechanisms of action inferred from these analogs, provide detailed, field-proven experimental protocols for validation, and discuss the future prospects of this molecule in drug development and agrochemical research. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic or commercial potential of this compound.

Introduction: The Chemical Context and Rationale for Investigation

This compound (CAS No. 2065-27-2; Molecular Weight: 196.20 g/mol ) is an aromatic ester with a well-defined chemical structure.[1] Its parent compound, 2,6-dimethoxybenzoic acid, serves as a crucial intermediate in the synthesis of drugs with anti-inflammatory, anti-tumor, and antibacterial properties.[2] The practice of methylating carboxylic acids (esterification) is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, which can significantly enhance membrane permeability and, consequently, biological activity.

The broader family of benzoic acid derivatives is rich with examples of potent biological activity.[3] Numerous studies on substituted methyl benzoates have revealed significant antifungal, antibacterial, antioxidant, and phytotoxic effects.[4][5][6][7] For instance, methyl 2,3-dihydroxybenzoate has been identified as a potent antifungal agent against various plant pathogens[6], and methyl syringate (methyl 4-hydroxy-3,5-dimethoxybenzoate) has demonstrated marked phytotoxic properties.[8] Given this precedent, this compound stands as a compelling candidate for biological screening. This guide will focus on two of the most promising potential activities inferred from its structural relatives: antifungal and phytotoxic effects.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 2065-27-2[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Parent Acid 2,6-Dimethoxybenzoic Acid[2][9]

Potential Antifungal Activity: A Mechanistic Hypothesis

A substantial body of evidence supports the antifungal properties of benzoic acid and its derivatives.[10][11] These compounds are thought to exert their effects through a multi-target mechanism, making the development of resistance more challenging for fungal pathogens.

Inferred Mechanism of Action

Based on studies of related compounds, the antifungal action of this compound can be hypothesized to proceed via two primary mechanisms:

  • Disruption of Fungal Cell Membrane Integrity: Like many phenolic compounds and their esters, this compound is likely lipophilic enough to intercalate into the fungal cell membrane. The primary target within the membrane is ergosterol, a sterol unique to fungi that regulates membrane fluidity and function.[12] By binding to or disrupting the ergosterol architecture, the compound may create pores or channels in the membrane.[13][14] This leads to increased permeability, leakage of essential intracellular ions and metabolites, and ultimately, cell death.[15]

  • Inhibition of Key Metabolic Enzymes: Benzoates can acidify the fungal cytoplasm. The undissociated form of the acid (or ester, following hydrolysis) can cross the cell membrane and then release a proton internally.[16] This lowering of intracellular pH can inhibit critical pH-sensitive enzymes. A prime example is phosphofructokinase, a rate-limiting enzyme in the glycolytic pathway.[16] Inhibition of this enzyme disrupts ATP production, starving the fungal cell of energy and preventing growth.

The following diagram illustrates this proposed dual mechanism of action.

Antifungal Mechanism cluster_0 Fungal Cell cluster_1 Extracellular Membrane {Fungal Cell Membrane | Ergosterol} CellDeath Cell Death / Growth Inhibition Membrane->CellDeath Pore Formation, Ion Leakage Cytoplasm Cytoplasm PFK Phosphofructokinase (PFK) Cytoplasm->PFK Lowers pH, Inhibits Enzyme Glycolysis Glycolysis Pathway Glucose → ... ATP Production Glycolysis->PFK regulated by PFK->CellDeath leads to M26DMB This compound M26DMB->Membrane 1. Intercalates & Disrupts Ergosterol M26DMB->Cytoplasm 2. Enters Cell

Caption: Proposed dual antifungal mechanism of action for this compound.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

To validate the hypothesized antifungal activity, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[17][18] This method provides a quantitative measure of the compound's potency.[19]

Objective: To determine the MIC of this compound against a target fungal strain (e.g., Candida albicans, Aspergillus niger).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • Target fungal strain(s)

  • Appropriate liquid culture medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. The positive control antifungal should also be prepared according to established guidelines.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest spores or cells and suspend them in sterile saline. Adjust the suspension concentration using a spectrophotometer or hemocytometer to a final standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[18]

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second, mix, and continue this two-fold serial dilution across the plate, typically across 10-12 wells. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. This brings the final volume to 200 µL and further dilutes the compound by half.

  • Controls:

    • Positive Control: A row with a serial dilution of a known antifungal drug.

    • Negative Control (Growth Control): A well containing only broth and the fungal inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species' growth rate.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[17][20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC well should show a significant reduction in turbidity compared to the negative control.

Potential Phytotoxic (Herbicidal) Activity

Many simple phenolic compounds released by plants or derived from them exhibit allelopathic or phytotoxic properties, making them interesting candidates for natural herbicides.[21] The phytotoxic activity of structurally related compounds like methyl syringate provides a strong basis for investigating this compound in this context.[8]

Inferred Mechanism of Action

Phytotoxicity is typically characterized by the inhibition of seed germination and subsequent seedling development (root and shoot growth).[22][23] The mechanisms are often broad and can include:

  • Disruption of Cell Division: The compound may interfere with mitosis in the apical meristems of the root and shoot, arresting growth.

  • Inhibition of Photosynthesis or Respiration: Aromatic compounds can interfere with electron transport chains in chloroplasts or mitochondria, leading to energy deficits.

  • Hormonal Imbalance: The compound may disrupt the synthesis or signaling of essential plant hormones like auxins or gibberellins that regulate growth and germination.

  • Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS) within the plant cells, leading to membrane damage and cell death.

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

A standard and reliable method to assess phytotoxicity involves exposing seeds of model plant species to the test compound and measuring key growth parameters.[24][25][26]

Objective: To evaluate the effect of this compound on the germination and early growth of monocot (e.g., Allium cepa - onion) and dicot (e.g., Lactuca sativa - lettuce) model plants.[7]

Materials:

  • This compound

  • Acetone or ethanol for stock solution

  • Sterile Petri dishes (90 mm)

  • Filter paper (e.g., Whatman No. 1)

  • Viable seeds of lettuce and onion

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital calipers

Procedure:

  • Stock and Test Solution Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., acetone). From this stock, prepare a series of test concentrations (e.g., 0.01, 0.1, 0.5, 1.0 mM) by diluting with distilled water. The final solvent concentration in all test solutions, including the control, should be kept constant and low (e.g., <1%).

  • Assay Setup: a. Place two sheets of sterile filter paper into each Petri dish. b. Add 5 mL of a specific test concentration to each dish, ensuring the filter paper is saturated. c. The control group should receive 5 mL of distilled water containing the same low concentration of the solvent used for the stock solution. d. Arrange 20-30 seeds evenly on the filter paper in each dish. e. Each concentration and the control should be run in triplicate or quadruplicate for statistical validity.[23]

  • Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber set to standard conditions (e.g., 25 ± 1°C with a 12h/12h light/dark cycle).

  • Data Collection (after 5-7 days): a. Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) in each dish. Calculate the percentage relative to the total number of seeds. b. Root and Shoot Length: For each germinated seedling, carefully measure the length of the primary root (radicle) and the shoot (hypocotyl or coleoptile).

  • Data Analysis: a. Calculate the average germination percentage, root length, and shoot length for each treatment group. b. Express the results as a percentage of inhibition compared to the solvent control group using the formula: Inhibition (%) = [(Control - Treatment) / Control] * 100. c. Perform statistical analysis (e.g., ANOVA) to determine if the observed differences are significant.[24]

The following diagram outlines the workflow for this phytotoxicity assessment.

Caption: Experimental workflow for assessing the phytotoxicity of a test compound.

Future Directions and Drug Development Potential

The true biological activity of this compound remains to be unlocked through direct experimental validation. The protocols outlined in this guide provide a clear path for initial screening.

  • Broad-Spectrum Screening: Beyond antifungal and phytotoxic assays, the compound should be tested for antibacterial, anti-inflammatory, and antioxidant activities, given the known properties of its parent acid and other analogs.[2][4]

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, a library of related derivatives could be synthesized to explore the SAR. For example, modifying the ester group (e.g., ethyl, propyl) or the methoxy substituents on the ring could fine-tune potency and selectivity.[5][27]

  • Toxicology and Safety: Any "hit" compound would require rigorous toxicological evaluation, starting with in vitro cytotoxicity assays against mammalian cell lines, to ensure it is safe for potential therapeutic or agricultural applications.

Conclusion

While direct evidence is pending, a compelling case can be made for the based on robust data from structurally related compounds. Its chemical scaffold is prevalent in molecules with known antifungal and phytotoxic effects. The logical first step is to screen the compound using the standardized and validated protocols for antifungal susceptibility and phytotoxicity detailed herein. The results of these initial assays will be critical in determining whether this compound is a valuable lead compound for the development of new antifungal agents or environmentally benign herbicides.

References

An In-depth Technical Guide to Methyl 2,6-dimethoxybenzoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-dimethoxybenzoate is a pivotal intermediate in modern organic synthesis, valued for its unique structural characteristics that enable complex molecular constructions.[1][2][3] This guide provides an in-depth analysis of its synthesis, core reactivity, and practical applications, with a focus on the underlying chemical principles that govern its utility. We will explore the strategic implications of the steric hindrance imparted by its ortho-methoxy groups and detail validated protocols for its synthesis and subsequent transformations, including Grignard reactions and hydrolysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound is a solid aromatic ester that serves as a valuable precursor in the synthesis of various biologically active compounds and complex natural products.[1] Its utility stems from a combination of the reactive ester functional group and the significant steric shielding provided by the two methoxy groups at the ortho positions. This steric hindrance profoundly influences the reactivity of the carbonyl group, a feature that can be strategically exploited to direct the outcomes of synthetic transformations.[1][4]

Crystal structure analysis reveals that the planar ester group is oriented at a significant dihedral angle of approximately 81.46° relative to the benzene ring, a direct consequence of the steric repulsion from the flanking methoxy groups.[1][2][3] This conformation minimizes steric strain but also electronically isolates the carbonyl group from the aromatic system to some extent, modulating its electrophilicity.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValue
CAS Number 2065-27-2[5]
Molecular Formula C₁₀H₁₂O₄[5][6]
Molecular Weight 196.20 g/mol [5]
Appearance Solid / Powder[6]
Melting Point 87-90 °C[1]
InChI Key XLXVNKPXOIYLLE-UHFFFAOYSA-N[6]

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,6-dimethoxybenzoic acid. This acid-catalyzed reaction is efficient and uses readily available reagents. The precursor, 2,6-dimethoxybenzoic acid, can itself be synthesized from 1,3-dimethoxybenzene through carboxylation, often achieved by reaction with a strong base followed by quenching with carbon dioxide.[7][8]

Diagram: Synthetic Workflow

Synthesis_Workflow A 1,3-Dimethoxybenzene B 2,6-Dimethoxybenzoic Acid A->B 1. Strong Base 2. CO₂ Quench Carboxylation C This compound B->C Methanol (MeOH) H₂SO₄ (cat.) Fischer Esterification Synthetic_Intermediate Intermediate This compound Path_A Tertiary Alcohol Synthesis Intermediate->Path_A Grignard Reaction (e.g., R-MgBr) Path_B Regeneration of Carboxylic Acid Intermediate->Path_B Hydrolysis (NaOH, H₂O) Path_C Complex Molecule Scaffolds (e.g., (±)-hyperforin) Intermediate->Path_C Multi-step Synthesis

References

An In-depth Technical Guide to the Solubility of Methyl 2,6-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the solubility of Methyl 2,6-dimethoxybenzoate. Given the scarcity of publicly available quantitative solubility data for this compound, this guide focuses on the underlying physicochemical principles that govern its solubility and provides a robust experimental framework for its determination.

Introduction: The Importance of Solubility Data

This compound (CAS No. 2065-27-2) is a valuable intermediate in the synthesis of various biologically active compounds and complex molecules[1]. Its utility in organic synthesis, from the total synthesis of (±)-hyperforin to the creation of novel heterocyclic compounds, is well-documented. For any process involving this reagent—be it reaction, purification, crystallization, or formulation—a thorough understanding of its solubility in different organic solvents is paramount. Solubility data dictates the choice of reaction media, influences reaction kinetics, and is critical for developing efficient crystallization and purification protocols.

This guide provides the theoretical grounding and practical methodology to empower researchers to generate reliable solubility data tailored to their specific applications.

Physicochemical Properties & Structural Analysis

Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 2065-27-2[3][4]
Molecular Formula C₁₀H₁₂O₄[2][4]
Molecular Weight 196.20 g/mol [4]
Physical Form Solid (Off-white powder)[2][5]
Melting Point 87-90 °C[1]

Structural Analysis: The molecule consists of a central benzene ring substituted with three functional groups:

  • Two Methoxy Groups (-OCH₃): Located at positions 2 and 6, these electron-donating groups contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • One Methyl Ester Group (-COOCH₃): This group is also polar and contains hydrogen bond-accepting oxygen atoms. The ester group is planar but is held at a significant dihedral angle (81.46°) relative to the benzene ring, which can influence crystal packing and solvent interactions[1].

The core principle of "like dissolves like" suggests that solubility is maximized when the intermolecular forces of the solute and solvent are similar[6][7]. This compound possesses both a nonpolar aromatic ring and polar ether and ester functionalities, classifying it as a molecule of intermediate polarity. This duality suggests it will not be highly soluble in extremely polar solvents like water or extremely nonpolar solvents like hexane, but will exhibit significant solubility in a range of moderately polar organic solvents.

The Thermodynamics of Dissolution

The dissolution of a solid solute into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG)[8][9]. The process can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the molecules together in the crystal lattice (Lattice Energy). For this compound, this is an endothermic step.

  • Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule. This is also an endothermic step.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic step.

The overall enthalpy of dissolution (ΔH) is the sum of these energy changes. Dissolution is favored when ΔG is negative, which is a function of both the enthalpy and entropy (ΔS) of mixing (ΔG = ΔH - TΔS)[9]. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility tends to increase with temperature, as the additional heat energy helps overcome the lattice energy[10].

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method[6][9]. This technique measures the equilibrium solubility at a constant temperature.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true saturation point of the solute in the solvent under the specified conditions. It is a robust and reproducible technique when performed correctly.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation[11]. A good starting point is to add approximately 100 mg of solid to 2-3 mL of each test solvent.

    • Tightly seal the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This is a crucial step; equilibrium is often not instantaneous[6]. A duration of 24 to 72 hours is typical[11]. It is advisable to perform a preliminary kinetic study by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.

  • Sample Collection and Phase Separation:

    • After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is essential to remove any microscopic solid particles that could otherwise dissolve during dilution and lead to an overestimation of solubility[11].

  • Quantification of Solute:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear dynamic range of your analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve with known standards is required for accurate quantification[11].

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express solubility in desired units, such as mg/mL, g/100 mL, or molar solubility (mol/L).

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions.

Table 1: Template for Recording Experimental Solubility Data

Organic Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mg/mL) Molar Solubility (mol/L) Method of Analysis
Methanol 25.0 HPLC-UV
Ethanol 25.0 HPLC-UV
Acetone 25.0 HPLC-UV
Ethyl Acetate 25.0 HPLC-UV
Dichloromethane 25.0 HPLC-UV
Toluene 25.0 HPLC-UV
Hexane 25.0 HPLC-UV

| User-defined | | | | | |

Visualizing Workflows and Interactions

Diagrams can clarify complex experimental processes and theoretical concepts.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Add excess solute to solvent in vial B Seal vial tightly A->B C Agitate in shaker at constant temperature (24-72 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Analyze via calibrated HPLC or UV-Vis G->H I Calculate solubility H->I G cluster_solute cluster_solvents Solute Aromatic Ring (Nonpolar) -COOCH₃ (Polar) -OCH₃ (Polar) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-bond accepting Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar van der Waals (Weak)

References

An In-Depth Technical Guide to the Crystal Structure of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethoxybenzoate is a significant chemical intermediate, recognized for its role in the synthesis of various biologically active heterocyclic compounds.[1][2][3][4] Its utility as a starting reagent has been demonstrated in the total synthesis of complex natural products such as (±)-hyperforin.[2][4] The spatial arrangement of the methoxy and methyl ester groups on the benzoate scaffold imparts unique steric and electronic properties, which are crucial for its reactivity and the stereochemical outcomes of the reactions it undergoes. A thorough understanding of its three-dimensional structure at the atomic level is paramount for designing synthetic routes and predicting its behavior in chemical transformations.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction data. We will delve into the experimental procedures for its synthesis and crystallization, present a detailed examination of its crystallographic parameters, and discuss the key intramolecular and intermolecular interactions that govern its solid-state architecture. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering insights that can inform the rational design of novel molecules and synthetic methodologies.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of 2,6-dimethoxybenzoic acid with methanol, in the presence of an acid catalyst.[5] This well-established reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used as the solvent.[5][6]

Experimental Protocol: Fischer-Speier Esterification

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2,6-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is then dissolved in diethyl ether or ethyl acetate. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification and Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone and hexane, to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 2_6_dimethoxybenzoic_acid 2,6-Dimethoxybenzoic Acid Reaction_Vessel Reflux 2_6_dimethoxybenzoic_acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Quenching Neutralization (NaHCO₃) Reaction_Vessel->Quenching Cooling Extraction Extraction (Ether/EtOAc) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Recrystallization Evaporation->Crystallization Crude Product

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The crystallographic data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction involves a systematic process:

  • Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data

The crystal structure of this compound has been reported and the data is available from the Cambridge Crystallographic Data Centre (CCDC). A summary of the key crystallographic parameters is presented in the table below. For comparison, the data for the closely related Ethyl 2,6-dimethoxybenzoate is also included.[7]

ParameterThis compoundEthyl 2,6-dimethoxybenzoate[7]
Chemical FormulaC₁₀H₁₂O₄C₁₁H₁₄O₄
Formula Weight196.20210.22
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP-1
a (Å)8.169(3)8.5518(3)
b (Å)8.650(3)10.8826(8)
c (Å)14.187(4)11.9939(6)
α (°)90101.273(5)
β (°)98.24(2)98.287(3)
γ (°)9094.092(4)
Volume (ų)992.1(6)1077.54(10)
Z44
Temperature (K)150(2)130
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (%)4.64.47
CCDC Deposition Number651520869822

Molecular and Crystal Packing Analysis

The most striking feature of the molecular structure of this compound is the significant steric hindrance imposed by the two methoxy groups at the ortho positions. This steric strain forces the planar methyl ester group to rotate out of the plane of the benzene ring.[1][2][3][4]

The dihedral angle between the plane of the ester group and the plane of the benzene ring is a critical parameter that defines the molecular conformation. In the crystal structure of this compound, this angle is reported to be 81.46(3)°.[1][2][3] This near-perpendicular arrangement minimizes the steric repulsion between the ester and the ortho-methoxy groups.

Dihedral_Angle cluster_molecule Molecular Conformation Benzene Benzene Ring (Planar) Ester Methyl Ester Group (Planar) Benzene->Ester Dihedral Angle ~81.5°

Caption: A diagram illustrating the significant dihedral angle between the benzene ring and the methyl ester group.

This pronounced out-of-plane rotation has important implications for the molecule's electronic properties. The conjugation between the carbonyl group of the ester and the aromatic π-system is significantly diminished. This lack of conjugation influences the reactivity of the ester group and the aromatic ring.

In the crystal lattice, the molecules of this compound are packed in a way that maximizes van der Waals interactions. The absence of strong hydrogen bond donors means that the crystal packing is primarily governed by weaker intermolecular forces. The specific arrangement of molecules in the monoclinic P2₁/n space group leads to an efficiently packed structure.

Conclusion

The crystal structure of this compound reveals a molecule with a distinct non-planar conformation, a direct consequence of the steric demands of the ortho-methoxy substituents. The detailed crystallographic data presented in this guide provides a solid foundation for understanding the structure-property relationships of this important synthetic intermediate. For scientists engaged in drug discovery and development, this structural information can be invaluable for computational modeling, such as docking studies, and for the rational design of new chemical entities. The experimental protocols for synthesis and crystallization offer a practical basis for the preparation and handling of this compound in a laboratory setting. A thorough appreciation of the three-dimensional structure of molecules like this compound is essential for advancing the frontiers of chemical synthesis and medicinal chemistry.

References

Introduction: The Significance of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dimethoxybenzoate

This compound is a valuable chemical intermediate widely utilized in the synthesis of various biologically active heterocyclic compounds and complex natural products.[1][2][3] Its structural motif, featuring a sterically hindered ester group flanked by two methoxy substituents, makes it a crucial building block in multi-step organic synthesis. Notably, it serves as a key starting reagent in the total synthesis of (±)-hyperforin, a compound with significant pharmacological interest.[1][2] The molecule's ester group is oriented at a significant dihedral angle relative to the benzene ring, a structural feature that influences its reactivity and has been investigated through crystal structure analysis.[1][2][3] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[4][5][6]
Molecular Weight 196.20 g/mol [1][6]
CAS Number 2065-27-2[1][5][6]
Appearance Solid[1]
Melting Point 87-90 °C[1]

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The most direct and commonly employed method is the acid-catalyzed esterification of its corresponding carboxylic acid. However, the availability and synthesis of this precursor, 2,6-dimethoxybenzoic acid, is itself a critical consideration. An alternative, though less direct, strategy involves the exhaustive methylation of a dihydroxy-ester precursor. Each route presents unique advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

ParameterRoute 1: Fischer EsterificationRoute 2: Precursor CarboxylationRoute 3: Exhaustive Methylation
Starting Material 2,6-Dimethoxybenzoic Acid1,3-DimethoxybenzeneMethyl 2,6-dihydroxybenzoate
Key Reagents Methanol, H₂SO₄ (catalyst)Sodium, CO₂, HClDimethyl sulfate, K₂CO₃
Number of Steps 12 (to get to the acid)2 (from dihydroxy acid)
Key Advantages High-yielding, well-established, simple procedure.Utilizes readily available starting materials.Avoids handling of the intermediate carboxylic acid.
Key Disadvantages Relies on the availability of the precursor acid.Involves reactive metals (Sodium) and gaseous reagents.Requires stoichiometric base and alkylating agent; potential for incomplete methylation.

Synthetic Route 1: Fischer Esterification of 2,6-Dimethoxybenzoic Acid

This is the most straightforward and industrially relevant method for preparing this compound. The reaction proceeds via a classic Fischer esterification mechanism, a well-documented acid-catalyzed nucleophilic acyl substitution.

Causality and Mechanistic Insights

The reaction is an equilibrium process.[7] To drive the reaction to completion and achieve a high yield, an excess of one reactant, typically methanol, is used. This strategic choice shifts the equilibrium position toward the product side, in accordance with Le Châtelier's Principle.[7] A strong acid catalyst, such as concentrated sulfuric acid, is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is typically heated to reflux to increase the reaction rate.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 2,6-Dimethoxybenzoic Acid Ester This compound RCOOH->Ester Reflux MeOH Methanol (excess) MeOH->Ester H2SO4 H₂SO₄ (catalyst) H2SO4->Ester H2O Water

Caption: Fischer Esterification of 2,6-Dimethoxybenzoic Acid.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the esterification of a structurally similar benzoic acid derivative.[8]

  • Reaction Setup: To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in absolute methanol (10-15 volumes), carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure. Carefully pour the concentrated residue into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried in vacuo over a desiccant (e.g., P₂O₅ or CaCl₂). The final product, this compound, is typically obtained as a solid with high purity.

Synthetic Route 2: Synthesis of the Precursor, 2,6-Dimethoxybenzoic Acid

The availability of 2,6-dimethoxybenzoic acid is paramount for Route 1. A common method for its synthesis involves the carboxylation of 1,3-dimethoxybenzene.

Causality and Mechanistic Insights

This synthesis proceeds via the formation of a highly reactive organosodium intermediate.[9][10] 1,3-dimethoxybenzene is treated with a strong base or reactive metal, like sodium, in an aprotic solvent. The methoxy groups direct the metalation to the C2 position between them. The resulting carbanionic species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (bubbled through the solution or added as dry ice). The initial product is the sodium salt of the carboxylic acid. A final acidification step is required to protonate the carboxylate and furnish the desired 2,6-dimethoxybenzoic acid.[9]

Carboxylation_Route Start 1,3-Dimethoxybenzene Step1 1. Sodium, Toluene 2. CO₂ Start->Step1 Intermediate Sodium 2,6-dimethoxybenzoate Step1->Intermediate Step2 HCl (aq) Intermediate->Step2 Product 2,6-Dimethoxybenzoic Acid Step2->Product

Caption: Synthesis of 2,6-Dimethoxybenzoic Acid via Carboxylation.

Detailed Experimental Protocol

This protocol is based on a patented synthetic method.[9]

  • Preparation of Sodium Dispersion: In a suitable reactor under an inert atmosphere (e.g., Nitrogen or Argon), add sodium metal (2.8 eq) to anhydrous toluene (20 volumes). Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Formation of the Arylsodium Intermediate: Cool the dispersion. Add 1,3-dimethoxybenzene (1.0 eq) and a chloralkane (e.g., chlorooctane, 1.3 eq) successively. Stir the reaction at room temperature for several hours.

  • Carboxylation: Cool the reaction mixture and introduce carbon dioxide gas below the surface of the liquid, or add crushed dry ice in portions, while maintaining a low temperature. Continue stirring for 12 hours at room temperature after the addition is complete.

  • Work-up and Isolation: Carefully quench the excess sodium with methanol. Acidify the mixture with concentrated hydrochloric acid. Concentrate the solution under reduced pressure.

  • Purification: Dissolve the residue in acetone and filter to remove inorganic salts. The crude 2,6-dimethoxybenzoic acid is then recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield the pure product.[9]

Synthetic Route 3: Exhaustive Methylation of Methyl 2,6-dihydroxybenzoate

An alternative strategy bypasses the synthesis of 2,6-dimethoxybenzoic acid by starting from its dihydroxy analogue, 2,6-dihydroxybenzoic acid. This route involves an initial esterification followed by a double methylation.

Causality and Mechanistic Insights

This two-step process first protects the carboxylic acid as a methyl ester, following the same Fischer esterification principles described in Route 1.[8] The subsequent and critical step is the exhaustive methylation of the two phenolic hydroxyl groups. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.[11] The base's role is to deprotonate the weakly acidic phenolic hydroxyls, converting them into much more nucleophilic phenoxide ions. These phenoxides then readily attack the electrophilic methyl group of the methylating agent via an Sₙ2 reaction. A slight excess of both the base and the methylating agent is required to ensure complete conversion of both hydroxyl groups.

Methylation_Route Start 2,6-Dihydroxybenzoic Acid Step1 MeOH, H₂SO₄ Start->Step1 Intermediate Methyl 2,6-dihydroxybenzoate Step1->Intermediate Step2 Dimethyl Sulfate, K₂CO₃, Acetone Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis via esterification and methylation.

Detailed Experimental Protocol

This protocol combines the esterification from a known procedure[8] with a general methylation method.[11]

  • Step A: Synthesis of Methyl 2,6-dihydroxybenzoate: Follow the Fischer esterification protocol described in Route 1, starting with 2,6-dihydroxybenzoic acid.[8]

  • Step B: Methylation: In a round-bottom flask, dissolve the Methyl 2,6-dihydroxybenzoate (1.0 eq) from Step A in acetone or DMF (15-20 volumes).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5-3.0 eq) to the solution and stir the resulting suspension. Slowly add dimethyl sulfate (2.2-2.5 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material and intermediates by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved via the Fischer esterification of 2,6-dimethoxybenzoic acid, provided the starting acid is readily available. For situations where the precursor acid must be synthesized, the carboxylation of 1,3-dimethoxybenzene offers a viable, albeit more complex, route. The exhaustive methylation of a dihydroxy precursor presents an alternative pathway that may be advantageous depending on the accessibility and cost of the respective starting materials. The choice of synthetic strategy will ultimately be guided by factors such as scale, reagent availability, and the specific capabilities of the research or production environment.

References

Methodological & Application

The Strategic Application of Methyl 2,6-Dimethoxybenzoate in the Total Synthesis of Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist engaged in the intricate art of natural product synthesis, the selection of a starting material is a decision of paramount strategic importance. An ideal starting material should not only provide a significant portion of the final carbon skeleton but also possess functional handles that facilitate key transformations with elegance and efficiency. Methyl 2,6-dimethoxybenzoate, a readily available and highly functionalized aromatic compound, has emerged as a versatile and powerful building block in the synthesis of a diverse array of complex natural products. Its unique electronic and steric properties, stemming from the two ortho-methoxy groups, enable a range of selective chemical manipulations, making it a valuable tool in the synthetic chemist's arsenal.

This comprehensive guide delves into the strategic applications of this compound in the total synthesis of natural products. We will explore its role in the construction of key structural motifs, provide detailed protocols for its characteristic transformations, and illuminate the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.

The Unique Chemical Profile of this compound

The synthetic utility of this compound is rooted in its distinct structural features. The two methoxy groups at the C2 and C6 positions exert a strong electron-donating effect on the aromatic ring, rendering it highly nucleophilic and susceptible to electrophilic attack. Furthermore, the steric hindrance imposed by these ortho substituents directs incoming electrophiles to the C4 position with high regioselectivity. The ester functionality provides a handle for further modifications, such as reduction, hydrolysis, or conversion to other functional groups.

A key transformation that underscores the strategic importance of this compound is the Birch reduction . This powerful reaction allows for the dearomatization of the benzene ring to afford a substituted cyclohexadiene, a versatile intermediate for the construction of complex polycyclic systems. The electron-donating methoxy groups dictate the regioselectivity of the reduction, providing a predictable and controlled entry into chiral, non-aromatic frameworks.

Case Study: The Total Synthesis of (±)-Mycophenolic Acid

Mycophenolic acid is a potent immunosuppressant and an important pharmaceutical agent.[1] Its total synthesis has been the subject of considerable research, and several strategies have been developed. While various starting materials have been employed, the structural features of mycophenolic acid, particularly the substituted phthalide core, make this compound a logical and efficient precursor. A retrosynthetic analysis reveals how this starting material can be strategically elaborated to construct the target molecule.

Mycophenolic_Acid_Retrosynthesis MPA Mycophenolic Acid Phthalide Substituted Phthalide Core MPA->Phthalide Disconnection of side chain Side_Chain Heptenoic Acid Side Chain MPA->Side_Chain Aromatic_Precursor Dimethoxy-methyl-benzoic acid derivative Phthalide->Aromatic_Precursor Lactonization M26DMB This compound Aromatic_Precursor->M26DMB Functional group interconversions

Figure 1: Retrosynthetic analysis of Mycophenolic Acid.

Although a direct total synthesis of mycophenolic acid starting from this compound is not the most commonly cited route, a hypothetical and logical synthetic sequence can be constructed based on established chemical transformations. This serves as an excellent illustration of the strategic thinking involved in planning a total synthesis.

A plausible synthetic strategy would involve the following key steps:

  • Birch Reduction and Alkylation: Dearomatization of this compound to a cyclohexadiene, followed by regioselective alkylation to introduce the methyl group.

  • Rearomatization and Functional Group Manipulation: Oxidation to regenerate the aromatic ring, now appropriately substituted.

  • Introduction of the Phthalide Core: Construction of the lactone ring system.

  • Side-Chain Attachment: Coupling of the heptenoic acid side chain.

Detailed Protocols: Key Transformations of this compound

The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound and its derivatives. These protocols are based on well-established procedures and are designed to be self-validating systems.

Protocol 1: Birch Reduction of a Substituted Dimethoxybenzene Derivative

This protocol describes a general procedure for the Birch reduction of a dimethoxybenzene derivative, a foundational step in many total syntheses. The reaction is highly sensitive to moisture and oxygen, and all precautions for working with anhydrous and inert conditions must be strictly followed.

Reaction: Aryl-OCH₃ → 1,4-Cyclohexadiene

Materials:

  • Substituted dimethoxybenzene derivative (e.g., a derivative of this compound)

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • Anhydrous ethanol (EtOH) or tert-butanol (t-BuOH)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dry ice/acetone condenser

  • Gas inlet for nitrogen or argon

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles for transfer of anhydrous solvents

Procedure:

  • Reaction Setup: Assemble the flame-dried three-necked flask with the dry ice condenser, a gas inlet, and a septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask to the desired volume.

  • Substrate Addition: Dissolve the substituted dimethoxybenzene derivative and the alcohol (e.g., t-BuOH, 10 equivalents) in anhydrous THF. Add this solution dropwise to the liquid ammonia at -78 °C with vigorous stirring.

  • Metal Addition: Carefully add small pieces of sodium or lithium metal to the reaction mixture. The solution will turn a deep blue color, indicating the presence of solvated electrons.[2][3] Continue adding the metal until the blue color persists for at least 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the excess metal by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the blue color disappears.

  • Work-up: Allow the ammonia to evaporate overnight under a stream of inert gas. To the remaining residue, add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Alkali metals react violently with water. The use of anhydrous solvents and a dry atmosphere is critical for safety and to prevent quenching of the reactive species.

  • Low Temperature (-78 °C): Liquid ammonia has a boiling point of -33 °C. Performing the reaction at -78 °C ensures that the ammonia remains in the liquid phase and minimizes side reactions.

  • Alcohol as a Proton Source: The alcohol provides a proton to the intermediate radical anion and carbanion, driving the reaction forward.[2] tert-Butanol is often preferred over ethanol as it is less acidic and reduces the likelihood of over-reduction.

  • Quenching with Ammonium Chloride: This safely neutralizes the excess alkali metal and protonates any remaining anionic intermediates.

Birch_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dried glassware under inert gas Cooling Cool to -78°C Setup->Cooling Add_NH3 Condense liquid NH₃ Cooling->Add_NH3 Add_Substrate Add substrate and alcohol in THF Add_NH3->Add_Substrate Add_Metal Add alkali metal portion-wise Add_Substrate->Add_Metal Stir Stir until blue color persists Add_Metal->Stir Quench Quench with sat. NH₄Cl Stir->Quench Evaporate Evaporate NH₃ Quench->Evaporate Extract Extract with Et₂O Evaporate->Extract Purify Dry and purify Extract->Purify

Figure 2: Experimental workflow for the Birch reduction.

Protocol 2: Friedel-Crafts Acylation of a Dimethoxybenzene Derivative

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[4][5] For electron-rich systems like dimethoxybenzenes, this reaction proceeds readily. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity.

Reaction: Ar-H + RCOCl → Ar-COR

Materials:

  • 1,3-Dimethoxybenzene derivative

  • Acyl chloride (e.g., acetyl chloride)

  • Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄))

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Gas inlet for nitrogen or argon

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid.

  • Substrate Addition: Dissolve the 1,3-dimethoxybenzene derivative in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion or a complex that is attacked by the electron-rich aromatic ring.[6]

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, which can deactivate the catalyst.

  • Low Temperature: The reaction is often exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.

  • Acidic Work-up: The acidic work-up hydrolyzes the aluminum-ketone complex and removes the Lewis acid from the organic phase.

  • Bicarbonate Wash: This step neutralizes any remaining acid in the organic layer.

Data Presentation: Comparison of Key Transformations

TransformationStarting MaterialKey ReagentsProductTypical Yield (%)Reference
Birch ReductionMethoxy-substituted areneNa or Li, liq. NH₃, alcohol1,4-Cyclohexadiene70-90[2][3]
Friedel-Crafts Acylation1,3-DimethoxybenzeneAcetyl chloride, AlCl₃2',4'-Dimethoxyacetophenone80-95[7]
Carboxylation1,3-DimethoxybenzeneNa, CO₂2,6-Dimethoxybenzoic acid~70[8][9]

Future Perspectives and Conclusion

This compound and its derivatives will undoubtedly continue to play a significant role in the field of natural product synthesis. The development of new synthetic methodologies, such as asymmetric Birch reductions and novel C-H functionalization reactions, will further expand the synthetic utility of this versatile building block. As our understanding of complex biological systems deepens, the demand for sophisticated molecules for chemical biology and drug discovery will grow, ensuring that the strategic application of foundational starting materials like this compound remains a cornerstone of modern organic synthesis.

This guide has provided a detailed overview of the use of this compound in the total synthesis of natural products, with a focus on its strategic application and detailed experimental protocols. By understanding the underlying principles of its reactivity and mastering its key transformations, researchers can unlock the full synthetic potential of this valuable molecule.

References

The Versatile Scaffold: Methyl 2,6-dimethoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 2,6-dimethoxybenzoate, a seemingly simple aromatic ester, has emerged as a cornerstone building block for the construction of complex molecular architectures with significant biological activities. Its unique substitution pattern, featuring two ortho-methoxy groups flanking a methyl ester, imparts distinct reactivity and conformational properties that medicinal chemists have adeptly exploited. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its role in the synthesis of natural products and other bioactive compounds.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a building block's fundamental characteristics is essential for its effective utilization.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point 87-90 °C
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.General Knowledge

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 1,3-dimethoxybenzene. The first step involves the ortho-lithiation and subsequent carboxylation of 1,3-dimethoxybenzene to yield 2,6-dimethoxybenzoic acid. This is followed by a classic Fischer esterification to afford the desired methyl ester. The presence of the two methoxy groups sterically hinders the carboxyl group, which can influence the choice of esterification conditions.

Application Notes: A Gateway to Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules, ranging from complex natural products to targeted therapeutic agents.

Total Synthesis of (±)-Hyperforin: A Landmark Application

One of the most notable applications of this compound is its use as a key starting material in the total synthesis of (±)-hyperforin, a major active constituent of St. John's wort (Hypericum perforatum). Hyperforin is a complex polycyclic polyprenylated acylphloroglucinol (PPAP) natural product with demonstrated antidepressant activity.

Mechanism of Action of Hyperforin: Hyperforin's antidepressant effects are attributed to its ability to inhibit the reuptake of a broad spectrum of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate. Unlike conventional antidepressants that target specific transporter proteins, hyperforin's mechanism is believed to involve the elevation of intracellular sodium ion concentrations, which in turn disrupts the sodium gradient that drives neurotransmitter reuptake.

The synthesis of the core bicyclo[3.3.1]nonane structure of hyperforin often utilizes the aromatic ring of this compound as a foundational element, which is subsequently elaborated through a series of complex chemical transformations.

A Versatile Precursor for Bioactive Heterocycles

The structural motif of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in medicinal chemistry. The ester and methoxy groups can be readily modified or can participate in cyclization reactions to form diverse ring systems. For instance, derivatives of 2,6-dimethoxybenzoic acid have been utilized in the synthesis of anti-inflammatory agents.[1] While a direct synthetic protocol starting from the methyl ester is not always explicitly detailed, the underlying chemical principles are transferable.

Building Block for Kinase Inhibitors and Antiviral Agents

The broader class of benzoic acid derivatives has been extensively explored in the development of targeted therapies. For example, substituted benzamide derivatives have been designed as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[2] Furthermore, benzoic acid derivatives have been investigated as influenza neuraminidase inhibitors, highlighting their potential as antiviral agents.[3][4][5] The 2,6-dimethoxy substitution pattern can be strategically employed to influence the conformation and binding affinity of the final drug candidate to its biological target.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its precursor. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of 2,6-Dimethoxybenzoic Acid

This protocol outlines the synthesis of the carboxylic acid precursor to this compound.

Reaction Scheme:

G 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid 1,3-Dimethoxybenzene->2,6-Dimethoxybenzoic Acid 1. n-BuLi, TMEDA 2. CO2 3. H3O+

A schematic for the synthesis of 2,6-Dimethoxybenzoic Acid.

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and dry diethyl ether or THF.

  • Ortho-lithiation: Cool the solution to 0 °C in an ice bath. Add TMEDA (1.1 eq) followed by the dropwise addition of n-BuLi (1.1 eq) in hexanes via the dropping funnel. Allow the reaction mixture to stir at room temperature for 2-4 hours. The causality behind using TMEDA is to chelate the lithium cation, increasing the basicity of the n-butyllithium and directing the lithiation to the ortho position of the methoxy groups.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions. The use of a large excess of dry ice ensures complete carboxylation of the lithiated intermediate.

  • Work-up: Allow the reaction to warm to room temperature overnight. Quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol details the conversion of 2,6-dimethoxybenzoic acid to its corresponding methyl ester.

Reaction Scheme:

G 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid This compound This compound 2,6-Dimethoxybenzoic Acid->this compound Methanol (excess) H2SO4 (cat.) Reflux

A schematic for the Fischer esterification of 2,6-Dimethoxybenzoic Acid.

Materials:

  • 2,6-Dimethoxybenzoic Acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol. The methanol acts as both the reactant and the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Then, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel.

Conclusion

This compound is a testament to the principle that seemingly simple molecules can be powerful tools in the hands of medicinal chemists. Its strategic use in the total synthesis of the complex natural product hyperforin showcases its value in navigating intricate synthetic challenges. Beyond this landmark achievement, its potential as a versatile building block for a wide range of bioactive heterocycles, including kinase inhibitors and antiviral agents, continues to be an active area of research. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their quest for novel therapeutics.

References

Application Notes and Protocols: Methyl 2,6-dimethoxybenzoate as a Versatile Precursor for Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Heterocyclic Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 2,6-dimethoxybenzoate is a readily available and highly versatile building block for the synthesis of complex heterocyclic compounds.[1][2] Its unique electronic and steric properties, conferred by the two ortho methoxy groups and the methyl ester, enable a range of strategic chemical transformations. The methoxy groups not only activate the aromatic ring but also serve as powerful directing groups for regioselective functionalization, particularly through directed ortho-metalation (DoM).[3][4] Furthermore, the ester moiety provides a convenient handle for cyclization reactions. This guide provides an in-depth exploration of the core reactivity principles of this compound and details its application in the synthesis of prominent heterocyclic scaffolds such as xanthones, thioxanthones, and acridones, which are frameworks for numerous biologically active agents.[5][6]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by two key features: the directing effect of the methoxy groups and the reactivity of the ester function.

Directed ortho-Metalation (DoM): The Gateway to Regioselective Functionalization

Directed ortho-metalation is a powerful technique where a functional group on an aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position.[3] In this compound, the two methoxy groups cooperatively direct lithiation almost exclusively to the C3 position. This is because the heteroatoms of the methoxy groups can chelate the lithium cation, stabilizing the resulting aryllithium intermediate.[3][7] This predictable regioselectivity provides a robust method for introducing a wide array of electrophiles at a specific position, which is the foundational step for many heterocyclic syntheses.

G cluster_0 Directed ortho-Metalation (DoM) Workflow start This compound step1 Addition of Strong Base (e.g., n-BuLi, s-BuLi) in THF, -78 °C start->step1 Deprotonation intermediate C3-Lithiated Intermediate (Stabilized by OMe chelation) step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product 3-Substituted Product step2->product

Figure 1: General workflow for Directed ortho-Metalation of this compound.

This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution, where a mixture of ortho and para products would be expected.[3]

Tandem Reactions: Aryne Chemistry for Polycyclic Heterocycles

A highly effective strategy for constructing tricyclic systems like xanthones and acridones involves the generation of a reactive aryne intermediate. The synthesis leverages a tandem reaction sequence: an initial intermolecular nucleophilic coupling of a benzoate with the aryne, followed by an intramolecular electrophilic cyclization.[5] This approach, initiated by a fluoride source like cesium fluoride (CsF) acting on a silylaryl triflate, provides a metal-free pathway to these important heterocyclic cores.[5]

Application Note I: Synthesis of Xanthones and Thioxanthones via Aryne Coupling

Xanthones are a class of oxygen-containing heterocycles present in many natural products that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9] The aryne coupling methodology provides an efficient route to this scaffold.

Causality of the Aryne Coupling Mechanism

The reaction is believed to proceed through the formation of an aryne intermediate from a silylaryl triflate precursor in the presence of CsF.[5] A nucleophile, generated in situ from a precursor like methyl salicylate (for xanthones) or methyl thiosalicylate (for thioxanthones), attacks the aryne. This forms a key carbanionic intermediate which can then undergo an intramolecular electrophilic cyclization onto the ester carbonyl group to form the tricyclic xanthone or thioxanthone core.[5] Suppressing a competing pathway, proton abstraction by the carbanion, is critical for achieving high yields of the cyclized product. This is typically managed by optimizing the fluoride source, solvent, and temperature.[5]

G cluster_1 Aryne-Mediated Xanthone Synthesis start Silylaryl Triflate + Methyl Salicylate step1 CsF, THF 65 °C start->step1 aryne Aryne Intermediate Generation step1->aryne step2 Nucleophilic Attack aryne->step2 intermediate Carbanionic Adduct step2->intermediate step3 Intramolecular Cyclization intermediate->step3 side_product Proton Abstraction Product intermediate->side_product Side Reaction product Xanthone step3->product

Figure 2: Simplified workflow for the synthesis of xanthones via aryne coupling.
Protocol: One-Step Synthesis of Thioxanthone

This protocol is adapted from the procedure reported by Liu and Larock for the synthesis of thioxanthones.[5]

Materials:

  • Methyl thiosalicylate

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

  • Cesium fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl thiosalicylate (0.25 mmol, 1.0 equiv).

  • Add anhydrous THF (5 mL) to dissolve the starting material.

  • Add cesium fluoride (1.0 mmol, 4.0 equiv) to the solution.

  • Add the aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.275 mmol, 1.1 equiv).

  • Heat the reaction mixture to 65 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure thioxanthone.

Representative Yields

The following table summarizes yields for various xanthone and thioxanthone derivatives synthesized using the aryne coupling methodology.[5]

EntryBenzoate ReactantAryne PrecursorProductYield (%)
1Methyl salicylateUnsubstitutedXanthone60
2Methyl thiosalicylateUnsubstitutedThioxanthone35
3Methyl 2-aminobenzoateUnsubstitutedAcridone50
4Methyl 2-(N-methylamino)benzoateUnsubstitutedN-Methylacridone72

Table adapted from Liu, Z.; Larock, R. C. J. Org. Chem. 2006, 71 (8), 3198–3209.[5]

Application Note II: Synthesis of Acridones

Acridones are nitrogen-containing heterocyclic compounds that form the core of many synthetic and natural products with significant antitumor and antiviral activities.[6][10] A common synthetic route involves the intramolecular cyclization of N-phenylanthranilic acids.[6] While this compound is not a direct precursor, its principles of functionalization can be applied to build the necessary N-phenylanthranilic acid intermediate.

Synthetic Strategy: From Benzoic Acid to Acridone

A plausible strategy begins with the directed ortho-metalation of a suitably protected benzoic acid to introduce an amino group, followed by a Buchwald-Hartwig or Ullmann coupling with a haloarene to form the N-phenylanthranilic acid precursor. This intermediate can then undergo intramolecular Friedel-Crafts-type acylation to yield the acridone core.[6] Recent advances have shown that this cyclization can be efficiently catalyzed by iron(II) triflate.[6]

Procedure: Iron-Catalyzed Synthesis of Acridone

This protocol is based on the method developed by Steingruber et al. for the cyclization of N-phenylanthranilic acids.[6]

Materials:

  • N-phenylanthranilic acid

  • Iron(II) triflate (Fe(OTf)₂)

  • Dichloromethyl methyl ether (DCME)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the N-phenylanthranilic acid (0.5 mmol, 1.0 equiv) in anhydrous DCE (2.5 mL).

  • Add Fe(OTf)₂ (0.025 mmol, 5 mol%) to the solution.

  • Add DCME (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired acridone.

Future Directions: Chromone Synthesis

Chromones are another important class of oxygenated heterocycles.[11][12] The synthesis of chromones often involves the cyclization of 1-(2-hydroxyphenyl)-1,3-diones, which can be formed through a Baker-Venkataraman rearrangement.[11] A synthetic route starting from this compound could involve an initial ortho-acylation via DoM, followed by demethylation and subsequent cyclization steps to build the chromone framework. This highlights the potential for this compound to serve as a precursor to an even broader range of heterocyclic systems.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its utility is rooted in the predictable regioselectivity offered by directed ortho-metalation and its suitability for participating in elegant tandem reactions like aryne coupling. The protocols and strategies outlined in this guide demonstrate its successful application in constructing complex and biologically relevant heterocyclic scaffolds, including xanthones, thioxanthones, and acridones. For researchers and drug development professionals, a thorough understanding of the reactivity of this precursor opens the door to the efficient and strategic synthesis of novel chemical entities.

References

Synthesis of Methyl 2,6-dimethoxybenzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,6-dimethoxybenzoate is a valuable intermediate in the synthesis of a variety of biologically active molecules and complex natural products.[1] Its utility stems from the steric hindrance provided by the two methoxy groups ortho to the ester functionality, which can direct reactions to other positions on the aromatic ring and influence the conformation of the final products. This document provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer-Speier esterification of 2,6-dimethoxybenzoic acid. The causality behind each experimental step is explained to ensure a thorough understanding of the process, facilitating successful replication and adaptation.

Reaction Principle and Strategy

The synthesis of this compound is achieved through the Fischer-Speier esterification, a classic and reliable method for the formation of esters from carboxylic acids and alcohols.[2] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[2]

Reaction:

2,6-dimethoxybenzoic acid + Methanol ⇌ this compound + Water

To drive the equilibrium towards the product side and ensure a high yield, the reaction is conducted using a large excess of methanol, which acts as both a reactant and the solvent.[2] Concentrated sulfuric acid is employed as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-Dimethoxybenzoic acid≥98%e.g., Sigma-AldrichStarting material
Methanol (anhydrous)ACS Gradee.g., Fisher ScientificReactant and solvent
Sulfuric acid (H₂SO₄)Concentrated (98%)e.g., VWRCatalyst
Diethyl ether (Et₂O)ACS Gradee.g., Fisher ScientificExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-houseFor neutralization
Brine (saturated NaCl solution)Aqueous solutionPrepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Sigma-AldrichDrying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and consumables

Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol).

  • Add a large excess of anhydrous methanol (e.g., 50 mL). The methanol serves as both the solvent and a reactant, helping to shift the reaction equilibrium towards the product.

  • With gentle stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture. The addition should be done carefully as it is an exothermic process.

2. Esterification Reaction:

  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product and dissolve the excess methanol and sulfuric acid.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Diethyl ether is a suitable solvent for extracting the ester from the aqueous phase.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted 2,6-dimethoxybenzoic acid. Be cautious during this step as the evolution of carbon dioxide gas can cause pressure buildup in the separatory funnel. Vent frequently.[3]

  • Wash the organic layer with brine (1 x 50 mL) to remove any residual water and inorganic salts.[2]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate for approximately 15 minutes to remove any traces of water.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

5. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 87-90 °C
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.30 (t, J = 8.4 Hz, 1H, Ar-H4)

    • δ ~6.55 (d, J = 8.4 Hz, 2H, Ar-H3, H5)

    • δ ~3.85 (s, 6H, 2 x -OCH₃)

    • δ ~3.90 (s, 3H, -COOCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~166.0 (C=O)

    • δ ~158.0 (C2, C6)

    • δ ~131.0 (C4)

    • δ ~113.0 (C1)

    • δ ~104.0 (C3, C5)

    • δ ~56.0 (2 x -OCH₃)

    • δ ~52.0 (-COOCH₃)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H, aliphatic)

    • ~1730 (C=O, ester)

    • ~1590, 1480 (C=C, aromatic)

    • ~1250, 1100 (C-O, ether and ester)

  • Mass Spectrometry (EI):

    • m/z (%): 196 (M⁺), 165, 137

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dimethoxybenzoic Acid Reaction Fischer Esterification: - Methanol (excess) - H₂SO₄ (catalyst) - Reflux (4-6h) Start->Reaction Step 1 & 2 Workup Work-up: - Add H₂O - Extract with Et₂O Reaction->Workup Step 3 Neutralization Neutralization: - Wash with NaHCO₃ (aq) Workup->Neutralization Washing Washing: - Wash with Brine Neutralization->Washing Drying Drying: - Anhydrous Na₂SO₄ Washing->Drying Step 4 Evaporation Solvent Removal: - Rotary Evaporation Drying->Evaporation Purification Purification: - Recrystallization (Hexane/Ethyl Acetate) Evaporation->Purification Step 5 Product Product: this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The success of the synthesis can be monitored at various stages. The disappearance of the starting material can be tracked by TLC. The successful work-up is indicated by the separation of distinct organic and aqueous layers and the cessation of gas evolution during neutralization. The final product's identity and purity are unequivocally confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the expected values provided. The crystal structure of this compound has been reported, providing an authoritative reference for its solid-state conformation.[4]

References

reaction of Methyl 2,6-dimethoxybenzoate with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Reaction of Methyl 2,6-dimethoxybenzoate with Grignard Reagents: A Guide to Navigating Steric and Electronic Effects

Abstract

The reaction of Grignard reagents with esters is a cornerstone of carbon-carbon bond formation, typically yielding tertiary alcohols after double addition.[1][2] However, when the ester is this compound, the reaction outcome is profoundly influenced by the steric hindrance and electronic effects imposed by the two ortho-methoxy groups. This guide provides a detailed exploration of the mechanistic nuances, potential side reactions, and strategic protocols for controlling the . We will discuss conditions that can favor the formation of the expected tertiary alcohol, as well as those that may lead to alternative products such as ketones or demethylated species. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this challenging yet versatile reaction.

Mechanistic Insights: The "Ortho Effect" in Action

The presence of two methoxy groups ortho to the ester functionality in this compound introduces significant complexity compared to a standard Grignard reaction with an ester like methyl benzoate.[1][3]

  • Steric Hindrance: The bulky methoxy groups physically obstruct the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon. This steric shield can slow down the reaction rate and, in some cases, prevent the second addition of the Grignard reagent, potentially allowing for the isolation of a ketone intermediate.[4][5] The carboxyl group may be forced out of the plane of the benzene ring, which can inhibit resonance with the ring.[4][6][7]

  • Chelation Control: The oxygen atoms of the methoxy groups can coordinate with the magnesium atom of the Grignard reagent, forming a five-membered chelate ring. This chelation can hold the Grignard reagent in close proximity to the reaction center, potentially influencing the stereoselectivity and reactivity of the addition.[8][9][10] This effect can either facilitate or hinder the reaction depending on the specific geometry of the transition state.

  • Potential for Demethylation: Grignard reagents are strong bases and can also act as nucleophiles towards the methyl group of the methoxy substituents, leading to O-demethylation as a significant side reaction.[11] This is more likely to occur at elevated temperatures or with prolonged reaction times. While reagents like BBr3 are classic choices for demethylation[12], strong nucleophiles like Grignard reagents can also induce this transformation.[13][14]

Visualizing the Mechanistic Pathways

The interplay of these factors determines the reaction's course. The diagram below illustrates the key decision points in the reaction pathway.

ReactionMechanism sub This compound chelate Chelated Intermediate sub->chelate Coordination grig Grignard Reagent (R-MgX) grig->chelate tetra1 Tetrahedral Intermediate I chelate->tetra1 1st Addition (Nucleophilic Attack) demethyl Demethylated Byproduct chelate->demethyl Side Reaction (e.g., high temp) ketone 2,6-Dimethoxy- aryl Ketone tetra1->ketone Elimination of MeO⁻ tetra2 Tetrahedral Intermediate II ketone->tetra2 2nd Addition (Often Slow/Inhibited) alcohol Tertiary Alcohol (Double Addition Product) tetra2->alcohol Acidic Workup

Figure 1: Competing pathways in the Grignard reaction with this compound.

Controlling the Reaction Outcome

The desired product, whether it be the ketone or the tertiary alcohol, can be favored by careful manipulation of the reaction conditions. The table below summarizes the key parameters and their expected influence on the product distribution.

ParameterTo Favor Ketone (Single Addition)To Favor Tertiary Alcohol (Double Addition)Rationale
Stoichiometry ~1.0-1.2 equivalents of Grignard> 2.2 equivalents of GrignardLimiting the Grignard reagent starves the reaction after the first addition. An excess is required to drive the second, sterically hindered addition.
Temperature Low temperature (-78 °C to 0 °C)0 °C to refluxLower temperatures reduce the rate of the second addition more significantly than the first and minimize side reactions like demethylation. Higher temperatures provide the activation energy needed to overcome the steric hindrance for the second addition.
Grignard Reagent Bulky reagents (e.g., t-BuMgCl)Less bulky reagents (e.g., MeMgI, PhMgBr)Sterically demanding Grignard reagents are less likely to perform the second addition into the hindered ketone intermediate.
Solvent Aprotic, non-coordinating (e.g., Toluene)Aprotic, coordinating (e.g., THF, Diethyl Ether)Coordinating solvents like THF can stabilize the Grignard reagent and the intermediates, potentially facilitating the reaction.[15]
Reverse Addition Add Grignard to esterAdd ester to GrignardAdding the ester to an excess of Grignard reagent maintains a high concentration of the nucleophile, favoring double addition.

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[3] All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol A: Synthesis of 1-(2,6-dimethoxyphenyl)-1,1-diphenylethanol (Tertiary Alcohol)

This protocol is designed to favor the double addition of a less sterically hindered Grignard reagent, Phenylmagnesium bromide.

Workflow Overview

Figure 2: Experimental workflow for the synthesis of the tertiary alcohol.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (2.4 eq). In the dropping funnel, place a solution of bromobenzene (2.2 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium is consumed.

  • Reaction: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent over 30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2 hours to ensure the second addition goes to completion.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol.

Protocol B: Attempted Synthesis of 2',6'-Dimethoxyacetophenone (Ketone)

This protocol aims to isolate the ketone by using a stoichiometric amount of a Grignard reagent at low temperatures. Note that isolating the ketone can be challenging, and mixtures of starting material, ketone, and tertiary alcohol are common.

Step-by-Step Procedure:

  • Glassware Preparation: Use the same flame-dried setup as in Protocol A.

  • Ester Solution: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: In the dropping funnel, add a solution of Methylmagnesium iodide (1.1 eq, commercially available solution in Et₂O). Add the Grignard reagent dropwise to the stirred ester solution over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the progress by thin-layer chromatography (TLC) to observe the consumption of starting material and the formation of the ketone.

  • Work-up: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Allow the mixture to warm to room temperature and perform the extraction as described in Protocol A. The crude product will likely be a mixture and requires careful purification by column chromatography to isolate the desired ketone.

Troubleshooting and Side Reactions

  • Low Yield of Tertiary Alcohol: This is often due to incomplete second addition. Ensure an adequate excess of the Grignard reagent is used and that the reflux period is sufficient to overcome the steric barrier.

  • Recovery of Starting Material: This indicates the Grignard reagent was not active or was quenched. Ensure all glassware is scrupulously dried and that the solvent is anhydrous.[1] The quality of the magnesium and alkyl halide is also critical.

  • Formation of Demethylated Products: If significant demethylation is observed (e.g., by NMR analysis showing phenolic protons), reduce the reaction temperature and time.

  • Formation of Biphenyl (in the case of PhMgBr): This byproduct arises from the coupling of phenyl radicals during the formation of the Grignard reagent.[3] While often unavoidable, its formation can be minimized by controlled addition of the halide to the magnesium.

Conclusion

The reaction between this compound and Grignard reagents is a classic example of how steric and electronic factors can dictate the outcome of a fundamental organic transformation. While the formation of tertiary alcohols via double addition is possible, particularly with less hindered Grignards and forcing conditions, the reaction can be strategically manipulated to favor the formation of the intermediate ketone. A thorough understanding of the underlying mechanistic principles and careful control over reaction parameters are essential for achieving the desired synthetic outcome. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of this reaction.

References

Application Note: A Scalable, Two-Step Synthesis of Methyl 2,6-dimethoxybenzoate for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2,6-dimethoxybenzoate is a pivotal intermediate in the synthesis of various biologically active heterocyclic compounds and complex natural products, such as (±)-hyperforin.[1][2] Its utility in medicinal chemistry and drug development necessitates a reliable and scalable synthetic protocol. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The process is presented as a robust two-step sequence: (1) the carboxylation of 1,3-dimethoxybenzene to produce 2,6-dimethoxybenzoic acid, and (2) the subsequent acid-catalyzed esterification to yield the final product. This guide emphasizes the causality behind experimental choices, process safety, and self-validating protocols to ensure reproducibility and high purity.

Strategic Overview: A Two-Step Approach

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of the key intermediate, 2,6-dimethoxybenzoic acid, which is itself a valuable building block.[3][4]

  • Part I: Synthesis of 2,6-Dimethoxybenzoic Acid via Carboxylation. This step involves the formation of a nucleophilic organosodium species from 1,3-dimethoxybenzene, which is then trapped with carbon dioxide. This method is advantageous for its use of readily available starting materials.[5][6]

  • Part II: Fischer-Speier Esterification. The synthesized 2,6-dimethoxybenzoic acid is converted to its methyl ester using a classic and highly scalable acid-catalyzed reaction with methanol.[7]

G cluster_0 Overall Synthetic Workflow A 1,3-Dimethoxybenzene B 2,6-Dimethoxybenzoic Acid A->B  Step 1: Carboxylation (Sodium, Toluene, CO₂) C This compound B->C  Step 2: Esterification (Methanol, H₂SO₄)

Caption: High-level workflow for the two-step synthesis.

Part I: Large-Scale Synthesis of 2,6-Dimethoxybenzoic Acid

Principle & Mechanistic Insight

This synthesis proceeds via the formation of an organosodium intermediate. Sodium metal reacts with 1,3-dimethoxybenzene in the presence of an alkyl halide (acting as an initiator/promoter) to form a nucleophilic aromatic species. This powerful nucleophile readily attacks the electrophilic carbon of carbon dioxide. A final acidic workup protonates the resulting sodium carboxylate salt to yield the desired carboxylic acid. The use of anhydrous conditions is critical to prevent the quenching of the highly basic organosodium intermediate.

G 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Organosodium Intermediate Organosodium Intermediate 1,3-Dimethoxybenzene->Organosodium Intermediate  Na / Toluene Sodium 2,6-dimethoxybenzoate Sodium 2,6-dimethoxybenzoate Organosodium Intermediate->Sodium 2,6-dimethoxybenzoate  1. CO₂ (gas) 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid Sodium 2,6-dimethoxybenzoate->2,6-Dimethoxybenzoic Acid  2. H₃O⁺ (acidification)

Caption: Reaction pathway for the synthesis of 2,6-dimethoxybenzoic acid.

Detailed Experimental Protocol

Safety Precaution: This procedure involves metallic sodium, which is highly reactive with water and flammable. It also uses anhydrous toluene and concentrated hydrochloric acid. All operations must be conducted in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Reagents:

  • Sodium metal

  • Anhydrous Toluene

  • 1,3-Dimethoxybenzene

  • Chloropropane or Chlorooctane (as promoter)[5]

  • Carbon Dioxide (gas or solid/dry ice)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Hexane

  • Deionized Water

Equipment:

  • Large-volume, three-neck round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and a gas inlet/outlet.

  • Heating mantle.

  • Cannula or dropping funnel for liquid transfers.

  • Large separatory funnel.

  • Büchner funnel and filtration flask.

Procedure:

  • Reactor Setup: Assemble the reaction flask and ensure all glassware is thoroughly dried. Purge the entire system with an inert atmosphere (e.g., nitrogen) for at least 30 minutes.

  • Sodium Dispersion: In the reaction flask, add anhydrous toluene (approx. 15-20 mL per gram of sodium) and sodium metal (2.8 molar equivalents relative to 1,3-dimethoxybenzene). Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sodium sand" is formed, turn off the heating and allow the mixture to cool to room temperature while maintaining stirring.

  • Reagent Addition: Once cooled, add 1,3-dimethoxybenzene (1.0 molar equivalent) and chloropropane (1.3 molar equivalents) successively to the stirred suspension.[5] An exotherm may be observed. Maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath to approximately 0°C. Introduce a steady stream of dry carbon dioxide gas through a dip tube below the surface of the reaction mixture. Alternatively, add crushed dry ice in portions, ensuring the temperature does not rise excessively. Continue the addition of CO₂ until the reaction is saturated and the exotherm ceases. Allow the mixture to stir for an additional 10-12 hours as it slowly warms to room temperature.[5]

  • Workup & Quenching: Carefully quench the reaction by slowly adding methanol to neutralize any unreacted sodium. Once the gas evolution has stopped, acidify the mixture by cautiously adding concentrated hydrochloric acid until the pH is approximately 1-2.

  • Isolation: Transfer the mixture to a separatory funnel. The organic layer can be separated, and the aqueous layer can be extracted with an appropriate solvent like ethyl acetate. However, a more direct approach for scale-up is to concentrate the entire mixture under reduced pressure to remove the toluene.[5]

  • Purification: Dissolve the resulting residue in acetone. The inorganic salts (NaCl) will precipitate and can be removed by filtration. Concentrate the acetone filtrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from an acetone/hexane mixture or water to yield pure 2,6-dimethoxybenzoic acid as a white crystalline powder.[3][5] Dry the product under vacuum.

Part II: Synthesis of this compound

Principle & Mechanistic Insight: Fischer-Speier Esterification

Fischer-Speier esterification is a robust, acid-catalyzed conversion of a carboxylic acid to an ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the final ester product. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product side.

G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl  H⁺ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate  + CH₃OH Ester + H₂O Ester + H₂O Tetrahedral Intermediate->Ester + H₂O  - H₂O, - H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Safety Precaution: This protocol uses concentrated sulfuric acid, which is highly corrosive, and methanol, which is flammable and toxic. All steps must be performed in a fume hood with appropriate PPE.

Materials & Reagents:

  • 2,6-Dimethoxybenzoic acid (from Part I)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask suitable for the reaction scale.

  • Reflux condenser.

  • Magnetic stirrer and stir bar.

  • Heating mantle.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid (1.0 molar equivalent) in an excess of anhydrous methanol (typically 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 molar equivalents) to the solution. An exotherm will be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.[8] Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Pour the concentrated residue into cold water and extract with ethyl acetate or diethyl ether (3x volumes).

  • Washing: Combine the organic extracts in a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid). Continue washing until CO₂ evolution ceases.

    • Deionized water.

    • Brine solution (to aid in phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid. It can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield this compound as a white solid. The reported melting point is 87-90 °C.

Data Summary

The following table summarizes the key parameters for this two-step synthesis. Yields are representative and may vary based on scale and experimental conditions.

ParameterStep 1: CarboxylationStep 2: Esterification
Key Reactant 1,3-Dimethoxybenzene2,6-Dimethoxybenzoic Acid
Key Reagents Sodium, CO₂, ChloropropaneMethanol, H₂SO₄
Solvent Anhydrous TolueneAnhydrous Methanol
Molar Ratio 1 : 2.8 : 1.3 (Reactant : Na : Promoter)1 : 0.1 (Acid : Catalyst)
Temperature 0 °C to Room Temp.Reflux (~65 °C)
Reaction Time ~14 hours4-6 hours
Typical Yield 65-75%[5]90-95%
Product 2,6-Dimethoxybenzoic AcidThis compound

References

Application Notes & Protocols: Strategic Derivatization of Methyl 2,6-dimethoxybenzoate for Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dimethoxybenzoate stands as a versatile and readily available scaffold for synthetic modification in drug discovery programs. Its structure, featuring a sterically hindered ester and two methoxy groups, offers distinct handles for chemical derivatization to generate libraries of novel compounds. This guide provides a comprehensive framework for the strategic chemical modification of this compound and subsequent evaluation in key biological assays. We detail robust protocols for hydrolysis and amidation of the ester group, and demethylation of the ether functionalities. Furthermore, we provide step-by-step methodologies for cytotoxicity, antimicrobial, and enzyme inhibition screening to assess the therapeutic potential of the synthesized derivatives. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration of new chemical entities for therapeutic applications.

Introduction: The Rationale for Derivatization

This compound is a solid organic compound with the molecular formula C₁₀H₁₂O₄.[1][2] While the parent molecule is primarily utilized as a synthetic intermediate, the benzoic acid core is a well-established pharmacophore found in numerous bioactive molecules and approved drugs.[3][4] The process of derivatization is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

The strategic rationale for modifying this compound is threefold:

  • Exploring Structure-Activity Relationships (SAR): By creating a focused library of analogues, researchers can systematically probe how changes to specific functional groups impact biological activity.[5] For instance, converting the methyl ester to a series of amides introduces new hydrogen bond donors and acceptors, potentially altering target binding affinity.

  • Modulating Physicochemical Properties: The parent ester is relatively lipophilic. Hydrolysis to the corresponding carboxylic acid or conversion to polar amide groups can significantly alter solubility, permeability, and metabolic stability—key determinants of a drug candidate's success.

  • Introducing New Pharmacophoric Features: Demethylation of the methoxy groups to reveal phenolic hydroxyls introduces potent hydrogen-bonding and antioxidant capabilities, which are characteristic of many natural product bioactives.[6]

This guide will focus on two primary axes of derivatization: modification at the carbonyl center and transformation of the aromatic methoxy groups.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2065-27-2[1][2][7]
Molecular Formula C₁₀H₁₂O₄[1][2][7]
Molecular Weight 196.20 g/mol [2][7]
Appearance Solid[1]
Melting Point 87-90 °C[8]

Synthetic Derivatization Strategies & Protocols

The following section details protocols for key transformations of this compound. These methods are designed to be robust and scalable for the creation of a small compound library.

Diagram: Overall Derivatization and Screening Workflow

G A Starting Material This compound B Strategy 1: Ester Hydrolysis & Amidation A->B C Strategy 2: Demethylation A->C D Focused Compound Library B->D C->D E Bioassay Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) D->E F Hit Identification & SAR Analysis E->F G cluster_0 Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Measurement Measure Absorbance (570 nm) Formazan->Measurement

References

Application Note: Strategic Introduction of the 2,6-Dimethoxybenzoyl Group using Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Dimethoxybenzoyl Moiety in Modern Drug Discovery

The 2,6-dimethoxybenzoyl functional group is a key structural motif in a variety of biologically active molecules and pharmaceutical compounds.[1] Its presence can significantly influence the pharmacological properties of a molecule, including binding affinity, metabolic stability, and cell permeability. The two methoxy groups positioned ortho to the carbonyl group create a unique electronic and steric environment. This steric hindrance can lock the conformation of the molecule, leading to higher selectivity for its biological target. Furthermore, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, enhancing potency. The 2,6-dimethoxy substitution pattern is found in compounds investigated for anticancer, anti-inflammatory, and other therapeutic applications.[2][3][4]

Choosing the Right Reagent: Methyl 2,6-dimethoxybenzoate vs. 2,6-Dimethoxybenzoyl Chloride

The introduction of the 2,6-dimethoxybenzoyl group is typically achieved through acylation. While the more reactive 2,6-dimethoxybenzoyl chloride is a common choice, it presents challenges related to its high reactivity, moisture sensitivity, and the generation of corrosive HCl as a byproduct.[5]

This compound offers a more stable, easier-to-handle, and milder alternative for the acylation of nucleophiles, particularly amines. Esters are generally less reactive than acyl chlorides, which allows for greater functional group tolerance and selectivity in complex molecules.[6][7] However, the reduced reactivity of methyl esters necessitates the use of a catalyst or forcing conditions to achieve efficient conversion, especially with a sterically hindered ester like this compound.[8][9] This application note provides a detailed protocol for the N-acylation of amines using this compound, leveraging a catalytic approach to drive the reaction to completion.

Reaction Principle: Catalytic Amidation of a Sterically Hindered Ester

The direct amidation of an unactivated ester such as this compound with an amine is often a thermodynamically neutral or slightly unfavorable process with a high activation energy. To facilitate this transformation, a catalyst is employed to activate the ester. Lewis acidic metal oxides like Niobium(V) oxide (Nb₂O₅) or Zirconium(IV) oxide (ZrO₂) have proven to be effective heterogeneous catalysts for this type of reaction.[10][11] The proposed mechanism involves the coordination of the ester's carbonyl oxygen to a Lewis acidic site on the catalyst surface. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent tetrahedral intermediate then collapses, eliminating methanol and yielding the desired amide product, with the catalyst being regenerated.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Weigh Reagents: - this compound - Amine - Catalyst (e.g., Nb2O5) - Anhydrous Solvent prep_glassware Dry Glassware setup Combine reagents in flask under inert atmosphere (N2 or Ar) prep_glassware->setup heat Heat to reflux (e.g., 120-150 °C) setup->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_cat Filter to remove heterogeneous catalyst cool->filter_cat extract Solvent Extraction (e.g., EtOAc and water) filter_cat->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: General experimental workflow for the catalytic N-acylation.

Detailed Protocol: N-Acylation of an Amine with this compound

This protocol describes a general procedure for the catalytic N-acylation of a primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Niobium(V) oxide (Nb₂O₅, 5-10 mol%) or Zirconium(IV) oxide (ZrO₂, 5-10 mol%)

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene, or 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the catalyst (e.g., Nb₂O₅, 0.05 - 0.10 eq).

    • Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Add the anhydrous solvent via syringe, followed by the amine (1.1 - 1.5 eq). The use of a slight excess of the amine can help drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) with vigorous stirring.

    • Rationale: High temperatures are generally required to overcome the activation energy for the amidation of unactivated esters.[12] The removal of the methanol byproduct, either by distillation or by using a Dean-Stark trap (if compatible with the reaction scale and solvent), can also help shift the equilibrium towards the product.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed or no further conversion is observed. Due to the steric hindrance of this compound, reaction times can be prolonged (12-48 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a heterogeneous catalyst was used, filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The water wash removes any remaining methanol and unreacted amine (if it has some water solubility), while the brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N-acylated product.

Data Presentation: Reaction Parameter Optimization

The following table provides a starting point for the optimization of reaction conditions for different amine substrates.

ParameterRecommended RangeRationale
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess can improve reaction rate and completion.
Catalyst Loading 5 - 15 mol%Balances reaction rate with cost and ease of removal.
Temperature 120 - 180 °CHigher temperatures are often needed for sterically hindered substrates.
Reaction Time 12 - 48 hoursMonitor by TLC/LC-MS as reaction times can vary significantly.
Solvent Toluene, Xylene, MesityleneHigh-boiling, non-protic solvents are preferred.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficient temperature- Catalyst deactivation- Steric hindrance of the amine- Increase reaction temperature.- Use a freshly opened or dried catalyst.- Increase catalyst loading.- Prolong the reaction time.
Formation of side products - Amine degradation at high temperatures- Reaction with solvent- Lower the reaction temperature and accept a longer reaction time.- Choose a more inert solvent.
Difficulty in removing catalyst - Fine catalyst particles- Filter through a fine porosity filter or a thicker pad of celite.

Conclusion

This compound serves as a valuable, stable, and easy-to-handle reagent for the introduction of the sterically demanding 2,6-dimethoxybenzoyl group. While its reactivity is lower than the corresponding acyl chloride, this can be overcome by employing a suitable heterogeneous catalyst and elevated temperatures. The protocol described herein provides a robust starting point for researchers and drug development professionals to access a wide range of N-(2,6-dimethoxybenzoyl) amides, which are important scaffolds in medicinal chemistry.

References

Application Note: Synthetic Strategies for the Preparation of Analogs of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dimethoxybenzoate is a versatile scaffold and a valuable intermediate in the synthesis of various biologically active compounds and complex molecular architectures. Its unique substitution pattern, featuring two ortho methoxy groups flanking an ester, presents both challenges and opportunities for synthetic chemists. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic routes to generate diverse analogs of this compound. We will delve into three primary strategies: functionalization of the aromatic core via directed ortho-metalation, modification of the ester moiety, and transformation of the methoxy groups. Each section includes field-proven insights, detailed step-by-step protocols, and comparative data to facilitate experimental design and execution.

Introduction: The Versatility of the 2,6-Dimethoxybenzoate Scaffold

The 2,6-dimethoxybenzoate core is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activity. Analogs have been explored for applications ranging from enzyme inhibition to antimicrobial and anticancer research.[1] The steric hindrance provided by the two methoxy groups flanking the ester function imparts unique conformational properties, with the planar ester group often oriented at a significant dihedral angle to the benzene ring. This structural feature can be critical for molecular recognition and binding to biological targets.

The ability to strategically modify this core structure at the aromatic ring, the ester, or the methoxy positions allows for the generation of extensive chemical libraries. Such libraries are essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials. This guide outlines the key synthetic transformations that enable this chemical diversification.

Strategy 1: Aromatic Ring Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is arguably the most powerful and regioselective method for introducing substituents onto the aromatic ring of 2,6-disubstituted benzoates.[2] The strategy leverages the ability of a Directed Metalation Group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[3][4] In the case of this compound, the methoxy groups act as effective DMGs.

The process involves the formation of a transient aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to install a new functional group with high precision.[5] This avoids the regioselectivity issues often encountered with classical electrophilic aromatic substitution reactions.[2]

DoM_Workflow sub This compound complex Lewis Acid-Base Complex sub->complex + n-BuLi / THF anion Aryllithium Intermediate complex->anion Deprotonation at -78 °C product Functionalized Analog anion->product + Electrophile (E+)

Caption: General workflow for Directed ortho-Metalation (DoM).

Protocol 2.1: General Procedure for ortho-Lithiation and Electrophilic Quench

This protocol describes a general method for introducing a substituent at the C3 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Electrophile (1.2 eq, e.g., Iodomethane, Trimethylsilyl chloride, N,N-Dimethylformamide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard flame-dried glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium dropwise to the stirred solution. A color change is typically observed. Maintain the stirring at -78 °C for 1 hour to ensure complete formation of the aryllithium species.[6]

  • Electrophilic Quench: Add the chosen electrophile to the reaction mixture. The addition can be neat or as a solution in anhydrous THF. Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired analog.

Data Summary: Representative Analogs Synthesized via DoM
Electrophile UsedResulting C3-SubstituentTypical Yield RangeKey ConsiderationsReference(s)
Iodomethane (CH₃I)Methyl (-CH₃)60-75%A common and reliable alkylating agent.[3]
N,N-Dimethylformamide (DMF)Formyl (-CHO)65-80%Provides access to the corresponding aldehyde, a versatile synthetic handle.[5]
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)80-95%The silyl group can be used in cross-coupling reactions or removed.[3][7]
Iodine (I₂)Iodo (-I)70-85%The iodo-substituted product is an excellent precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira).[8][3]
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)50-70%Introduces a carboxylic acid group after acidic workup.[9]

Strategy 2: Synthetic Transformations of the Ester Moiety

Modifying the methyl ester group is a straightforward strategy to introduce new functionalities, such as carboxylic acids, amides, and alcohols. These transformations can significantly alter the compound's polarity, hydrogen bonding capacity, and potential for further derivatization.

Ester_Modifications start This compound acid 2,6-Dimethoxybenzoic Acid start->acid Saponification (NaOH, MeOH/H₂O) alcohol 2,6-Dimethoxybenzyl Alcohol start->alcohol Reduction (LiAlH₄, THF) amide N-Substituted 2,6-Dimethoxybenzamide acid->amide Amide Coupling (EDC, R-NH₂)

Caption: Key synthetic pathways for modifying the ester group.

Protocol 3.1: Saponification to 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid is a key intermediate for many derivatives, including amides and other esters.[9][10]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH, 2.0-3.0 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the flask. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of 2,6-dimethoxybenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The yield is typically >90%.

Protocol 3.2: Amide Synthesis via Acid Coupling

Materials:

  • 2,6-Dimethoxybenzoic acid (from Protocol 3.1, 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Oxalyl chloride or Thionyl chloride (1.2 eq) OR EDC/HOBt coupling agents

  • Primary or Secondary Amine (R₁R₂NH, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure (via Acid Chloride):

  • Acid Chloride Formation: Suspend 2,6-dimethoxybenzoic acid in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Amidation: In a separate flask, dissolve the desired amine and TEA in anhydrous DCM and cool to 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with dilute acid, saturated sodium bicarbonate, and brine. Dry over MgSO₄, concentrate, and purify by chromatography or recrystallization.

Strategy 3: Modification of the Methoxy Groups

Cleavage of one or both methoxy groups provides access to phenolic analogs, which are crucial for probing interactions with biological targets and can serve as handles for further functionalization (e.g., O-alkylation, O-acylation). Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.

Methoxy_Modifications start This compound mono Methyl 2-hydroxy-6-methoxybenzoate start->mono Selective Demethylation (BBr₃, 1 eq, -78 °C) di Methyl 2,6-dihydroxybenzoate start->di Complete Demethylation (BBr₃, >2 eq, 0 °C to RT)

Caption: Pathways for demethylation to phenolic analogs.

Protocol 4.1: Selective Monodemethylation

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃, 1.0-1.1 eq, 1M solution in DCM)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add the BBr₃ solution dropwise. The reaction mixture will typically turn a dark color.

  • Reaction: Stir at -78 °C for 2-3 hours. The precise time and temperature are critical for selectivity and should be optimized.

  • Quench: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by water.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate. Purify immediately by flash chromatography to separate the desired monodemethylated product from starting material and the di-demethylated byproduct.

Conclusion

The synthetic routes detailed in this application note provide a robust toolkit for the chemical diversification of the this compound scaffold. By employing directed ortho-metalation, chemists can achieve precise and predictable functionalization of the aromatic core. Furthermore, straightforward modifications to the ester and methoxy groups allow for significant modulation of the molecule's physicochemical properties. These strategies, when used in combination, empower researchers in medicinal chemistry and materials science to generate novel and diverse libraries of compounds for a wide array of applications, from fundamental biological studies to the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2,6-dimethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude Methyl 2,6-dimethoxybenzoate. This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently encountered challenges during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The process relies on the principle that the solubility of most solids, including this compound, increases with temperature.[1] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution, leaving the impurities behind in the solvent.

Q2: What are the key physical properties of pure this compound I should look for?

A2: Pure this compound is a solid at room temperature. The expected melting point for the pure compound is in the range of 87-90 °C.[2] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][3] A general rule of thumb is "like dissolves like," meaning a solvent with a similar polarity to the compound is a good starting point.[4] Since this compound is an aromatic ester, solvents like alcohols (methanol, ethanol) or esters (ethyl acetate) are often good candidates.[5][6] It is crucial to perform small-scale solvent screening tests to find the optimal solvent or solvent pair.[4]

Q4: What are the likely impurities in my crude sample?

A4: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 2,6-dimethoxybenzoic acid, byproducts from the esterification reaction, or residual reagents.[7][8] For instance, in related syntheses of similar compounds, incomplete methylation can lead to partially methylated impurities.[9]

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using minimal material.

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable.[3]

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • A good solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of a significant amount of crystals upon cooling.[1]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Observations & Suitability
Methanol64.732.7Often a good choice for aromatic compounds.[6] May require a co-solvent like water to reduce solubility when cold.[10]
Ethanol78.424.5Similar to methanol, a good starting point.[6]
Ethyl Acetate77.16.0Good for esters due to similar functional groups.[5]
Toluene110.62.4Can be effective for aromatic compounds.[11]
Hexane68.71.9A non-polar solvent, likely to be a poor solvent for this compound alone but may be useful as an anti-solvent in a mixed solvent system.[11]
Water10080.1The compound is likely insoluble in water, but a water/alcohol mixture can be a very effective solvent system.[4]
Protocol 2: Bulk Recrystallization Workflow

Once a suitable solvent is identified, proceed with the bulk purification.

G

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

G Start Problem Encountered During Recrystallization Prob1 {No Crystals Form Upon Cooling} Start->Prob1 Prob2 {Product 'Oils Out' Instead of Crystallizing} Start->Prob2 Prob3 {Low Recovery of Pure Product} Start->Prob3 Prob4 {Product is Still Impure After Recrystallization} Start->Prob4 Sol1a Too much solvent used. Solution: Boil off some solvent and allow to cool again.[13] Prob1->Sol1a Sol1b Solution is supersaturated. Solution: Scratch the inner wall of the flask with a glass rod or add a seed crystal.[13] Prob1->Sol1b Sol2a Cooling was too rapid or high impurity level. Solution: Reheat to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[13] Prob2->Sol2a Sol3a Too much solvent was used, leaving product in the filtrate. Solution: Reduce solvent volume in future attempts. Concentrate filtrate to recover more product.[13] Prob3->Sol3a Sol3b Premature crystallization during hot filtration. Solution: Use a heated funnel or add a slight excess of hot solvent before filtering.[14] Prob3->Sol3b Sol4a Impurities have similar solubility. Solution: Perform a second recrystallization or consider another purification method like column chromatography.[10][13] Prob4->Sol4a

Q5: My product has formed an oil, not crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is highly impure.[12] To resolve this, reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[12] Leaving the flask to cool on a surface that is not cold can help promote crystal growth over oiling.[12]

Q6: I've followed the procedure, but no crystals are forming. What went wrong?

A6: This is one of the most common issues and usually has a simple solution.

  • Too much solvent: This is the most frequent cause.[12] The concentration of your compound is too low to allow crystal formation. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[12]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should.[12] Crystal growth requires a nucleation site to begin. You can induce crystallization by gently scratching the inside of the flask with a glass rod just below the solvent level or by adding a tiny "seed crystal" of the pure compound, if available.[6][12]

Q7: My final yield is very low. How can I improve it?

A7: A low yield can result from several factors:

  • Using excessive solvent: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved even when cold.[12] Always use the minimum amount of hot solvent required for complete dissolution.

  • Filtering the crystals while the solution is still warm: Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration to minimize the amount of product lost in the filtrate.

  • Inefficient transfer: Make sure to quantitatively transfer all crystals to the filter funnel. Rinsing the flask with a small amount of the cold filtrate can help.[13]

Q8: After recrystallization, my product's melting point is still low/broad. What's the next step?

A8: If the purity has not significantly improved, it's possible that the chosen solvent is not effective at separating the specific impurities present. You could attempt a second recrystallization, perhaps with a different solvent system. However, if impurities have very similar solubility characteristics to your product, another purification technique, such as column chromatography, may be necessary for complete separation.[9][12]

References

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Purity of the final compound is paramount, as this compound is a crucial intermediate for various biologically active heterocyclic compounds and complex molecules like (±)-hyperforin.[1] This document provides in-depth, field-proven insights into identifying, mitigating, and removing common byproducts through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of this compound, from the preparation of its precursor to the final esterification step.

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

A1: Byproducts can be introduced during two main stages: the synthesis of the 2,6-dimethoxybenzoic acid precursor and its subsequent esterification.

  • From Precursor Synthesis (Carboxylation): The synthesis of 2,6-dimethoxybenzoic acid, often via carboxylation of 1,3-dimethoxybenzene, can be aggressive.[2] This can lead to the formation of regioisomeric acids (e.g., 2,4-dimethoxybenzoic acid) if the ortho-directing metallation is not perfectly selective. Inadequate reaction conditions can also result in polymeric or tar-like substances.

  • From Esterification: The most common byproducts originate from this step.

    • Unreacted Starting Material: The presence of 2,6-dimethoxybenzoic acid is the most frequent impurity, resulting from incomplete esterification.

    • Demethylated Species: Under harsh acidic conditions (e.g., excess strong acid catalyst) or high temperatures, one or both ortho-methoxy groups can be cleaved, leading to the formation of Methyl 2-hydroxy-6-methoxybenzoate or Methyl 2,6-dihydroxybenzoate . This is a known issue in related syntheses.[3]

    • Solvent-Related Impurities: Depending on the esterification method, byproducts from side reactions with the solvent or methylating agent can occur.

Q2: My post-reaction analysis (TLC, NMR) clearly shows unreacted 2,6-dimethoxybenzoic acid. What is the best way to drive the esterification to completion?

A2: The steric hindrance from the two ortho-methoxy groups makes the carboxyl group less accessible and slows down the reaction rate of a standard Fischer esterification. To overcome this, you need to shift the equilibrium towards the product.

  • Increase Equivalents of Methanol: Use methanol as the limiting reagent and solvent to drive the reaction forward.

  • Effective Water Removal: Ensure efficient removal of the water byproduct. Using a Dean-Stark apparatus is highly effective.

  • Choice of Catalyst: While sulfuric acid is common, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by the addition of methanol is a highly effective, albeit two-step, alternative.

Q3: I've identified an impurity with a molecular weight suggesting the loss of a methyl group (e.g., Methyl 2-hydroxy-6-methoxybenzoate). What causes this and how can it be prevented?

A3: This is a classic case of ether cleavage (demethylation) under acidic conditions. The methoxy groups, particularly when activated by the benzene ring, can be protonated by a strong acid catalyst (like H₂SO₄), making them susceptible to nucleophilic attack by water or other nucleophiles in the reaction mixture.

  • Causality: High reaction temperatures and prolonged reaction times in the presence of a strong protic acid are the primary causes.

  • Prevention:

    • Reduce Temperature: Run the reaction at the lowest effective temperature, typically the reflux temperature of methanol.

    • Limit Catalyst: Use the minimum required catalytic amount of acid.

    • Milder Conditions: Switch to a milder esterification protocol that avoids strong acids. A highly effective method is to deprotonate the carboxylic acid with a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (like DMF or acetone) and then add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Q4: How can I effectively purify the final this compound from these byproducts?

A4: A multi-step purification strategy is often necessary.

  • Aqueous Wash: First, perform a workup by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted acidic starting material (2,6-dimethoxybenzoic acid) and acidic byproducts into the aqueous layer.

  • Column Chromatography: This is the most robust method for separating the desired ester from neutral byproducts like demethylated esters, which have slightly different polarities. A silica gel column with a gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is highly effective.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve high purity. Suitable solvent systems include methanol/water or ethyl acetate/hexane.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address the specific issues outlined above.

Issue 1: Incomplete Esterification

Symptom: Presence of a significant amount of 2,6-dimethoxybenzoic acid in the crude product, confirmed by TLC, HPLC, or ¹H NMR (presence of a broad carboxylic acid proton peak ~10-12 ppm).

Cause: The equilibrium of the Fischer esterification reaction was not sufficiently shifted towards the product side due to steric hindrance and/or inadequate removal of water.

Protocol 1: Optimized Fischer-Speier Esterification
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Reagents: To the flask, add 2,6-dimethoxybenzoic acid (1.0 eq), a solvent that forms an azeotrope with water (e.g., toluene, 5 mL per gram of acid), and an excess of methanol (5-10 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Workup: Cool the reaction, dilute with ethyl acetate, and carefully wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Formation of Demethylated Byproducts

Symptom: Detection of impurities corresponding to Methyl 2-hydroxy-6-methoxybenzoate or Methyl 2,6-dihydroxybenzoate via GC-MS or LC-MS. ¹H NMR may show phenolic -OH peaks and distinct aromatic proton signals.

Cause: Cleavage of the ether linkage of one or both methoxy groups by a strong acid catalyst at elevated temperatures.

Protocol 2: Mild Williamson Ether Synthesis-based Esterification
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in a dry polar aprotic solvent such as DMF or acetone.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), and stir the suspension for 30 minutes at room temperature.

  • Methylation: Add methyl iodide (CH₃I, 1.2 - 1.5 eq) dropwise.

  • Reaction: Heat the mixture gently to 40-50 °C and stir for 4-12 hours. The reaction is typically much cleaner and avoids harsh acidic conditions.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify further by column chromatography as needed.

Part 3: Data Summary & Visualization

Data Presentation

For ease of identification, the properties of the target compound and its most common byproducts are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Features (in CDCl₃)
This compound C₁₀H₁₂O₄196.20~3.8-3.9 ppm (s, 6H, 2x OCH₃), ~3.9 ppm (s, 3H, ester OCH₃), ~6.5-7.3 ppm (m, 3H, Ar-H)
2,6-Dimethoxybenzoic AcidC₉H₁₀O₄182.17~3.9 ppm (s, 6H, 2x OCH₃), ~6.6-7.4 ppm (m, 3H, Ar-H), ~10-12 ppm (br s, 1H, COOH)
Methyl 2-hydroxy-6-methoxybenzoateC₉H₁₀O₄182.17~3.8 ppm (s, 3H, OCH₃), ~3.9 ppm (s, 3H, ester OCH₃), ~5-6 ppm (br s, 1H, OH), distinct aromatic signals
Experimental & Logic Diagrams

The following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthesis_Byproducts cluster_byproducts Common Byproducts A 1,3-Dimethoxybenzene B 2,6-Dimethoxybenzoic Acid A->B  Carboxylation   C This compound B->C  Esterification (MeOH, H+)   D Unreacted Starting Material B->D  Incomplete Reaction   E Methyl 2-hydroxy-6-methoxybenzoate C->E  Demethylation (Harsh Acid/Heat)  

Caption: Reaction pathway showing the formation of the target compound and key byproducts.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR, LC-MS) CheckAcid Is 2,6-dimethoxybenzoic acid present? Start->CheckAcid CheckDemeth Is a demethylated byproduct present? CheckAcid->CheckDemeth  No   ActionAcid Optimize Esterification: - Increase MeOH eq. - Use Dean-Stark - See Protocol 1 CheckAcid->ActionAcid  Yes   ActionDemeth Use Milder Conditions: - Lower temperature - Use CH3I / K2CO3 - See Protocol 2 CheckDemeth->ActionDemeth  Yes   Purify Purification Strategy: 1. NaHCO3 wash 2. Column Chromatography 3. Recrystallization CheckDemeth->Purify  No   ActionAcid->CheckDemeth ActionDemeth->Purify End Pure Product Purify->End

Caption: Logical workflow for troubleshooting and purifying this compound.

References

Technical Support Center: Optimizing the Synthesis of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,6-dimethoxybenzoate. This resource is designed for researchers, chemists, and professionals in drug development to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the technical knowledge to improve your reaction yields, minimize impurities, and streamline your workflow.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules and complex organic structures. Achieving a high yield of this compound with excellent purity is critical for the efficiency and success of subsequent synthetic steps. This guide will explore the common synthetic routes and provide detailed troubleshooting for potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main effective synthetic pathways:

  • Route 1: Fischer Esterification of 2,6-dimethoxybenzoic acid. This is a direct, one-step method involving the acid-catalyzed reaction of the parent benzoic acid with methanol.

  • Route 2: Methylation of Methyl 2,6-dihydroxybenzoate. This is a two-step process starting with the esterification of 2,6-dihydroxybenzoic acid to its methyl ester, followed by the methylation of the two hydroxyl groups.

Q2: I am getting a low yield in my Fischer Esterification of 2,6-dimethoxybenzoic acid. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reaction reaching equilibrium or steric hindrance. The two methoxy groups ortho to the carboxylic acid in 2,6-dimethoxybenzoic acid sterically hinder the approach of methanol to the carbonyl carbon, slowing down the reaction rate.[1] To drive the equilibrium towards the product, a large excess of methanol should be used, and a strong acid catalyst like sulfuric acid is necessary.[2][3]

Q3: What are the common side products in the methylation of Methyl 2,6-dihydroxybenzoate?

A3: The primary side products are the mono-methylated ethers: Methyl 2-hydroxy-6-methoxybenzoate and Methyl 6-hydroxy-2-methoxybenzoate. Incomplete reaction is a common cause. Additionally, if the reaction conditions are not carefully controlled, O-alkylation can compete with C-alkylation, although this is less common for phenols.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is also a highly effective method for separating the desired product from starting materials and side products.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound.

Route 1: Fischer Esterification of 2,6-dimethoxybenzoic Acid

Problem: Low Conversion to the Ester

Possible CauseRecommended SolutionScientific Rationale
Reaction Equilibrium Use a large excess of methanol (at least 10-20 equivalents) and consider it as the solvent.[2][4]The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, increasing the concentration of one of the reactants (methanol) will shift the equilibrium towards the formation of the product ester.[5]
Steric Hindrance Increase the reaction time and ensure the reaction is maintained at reflux temperature. Consider using a stronger acid catalyst, such as concentrated sulfuric acid.[1]The bulky methoxy groups at the ortho positions impede the nucleophilic attack of methanol on the protonated carbonyl carbon.[1] Higher temperatures and a stronger catalyst increase the reaction rate, helping to overcome this steric barrier.
Presence of Water Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider the use of a Dean-Stark apparatus to remove water as it is formed.Water is a product of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[6]
Inactive Catalyst Use a fresh bottle of concentrated sulfuric acid or another strong acid catalyst like p-toluenesulfonic acid.Acid catalysts can absorb moisture from the atmosphere over time, reducing their activity.
Route 2: Methylation of Methyl 2,6-dihydroxybenzoate

This route involves a Williamson Ether Synthesis, a powerful method for forming ethers. However, it is susceptible to certain side reactions and requires careful control of conditions.

Problem: Incomplete Methylation and Formation of Mono-methylated Byproducts

Possible CauseRecommended SolutionScientific Rationale
Insufficient Base Use at least two equivalents of a strong base (e.g., NaH, K₂CO₃) to ensure complete deprotonation of both phenolic hydroxyl groups.The phenolic hydroxyl groups must be converted to their corresponding alkoxides to act as effective nucleophiles in the SN2 reaction with the methylating agent. Incomplete deprotonation will lead to unreacted starting material and mono-methylated products.
Inactive Methylating Agent Use a fresh, high-quality methylating agent such as dimethyl sulfate or methyl iodide.Methylating agents can degrade over time. Ensure the reagent is stored under appropriate conditions.
Suboptimal Reaction Temperature Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate, but avoid excessive heat which can promote side reactions.The SN2 reaction rate is temperature-dependent. However, higher temperatures can also favor elimination (E2) side reactions, especially if there are any susceptible alkyl halides present as impurities.
Inappropriate Solvent Use a polar aprotic solvent such as DMF or acetone.[7]Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic alkoxide, leaving it more available to react.

Problem: Low Yield due to Side Reactions (E2 Elimination)

While less of a concern with methylating agents, it's a key consideration in Williamson ether synthesis.

Possible CauseRecommended SolutionScientific Rationale
Steric Hindrance Not a major issue with methylating agents, but if using a bulkier alkylating agent, this would be a significant problem.The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon. Methyl halides are ideal substrates.[8]
Strongly Basic Conditions Use a milder base if elimination is a significant issue, though for phenols, a strong base is generally required for deprotonation.Highly basic conditions can promote the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 2,6-dimethoxybenzoic Acid

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2,6-dimethoxybenzoic_acid 2,6-dimethoxybenzoic acid Methyl_2_6_dimethoxybenzoate This compound 2,6-dimethoxybenzoic_acid->Methyl_2_6_dimethoxybenzoate + Methanol Methanol Methanol (excess) Methanol->Methyl_2_6_dimethoxybenzoate H2SO4 Conc. H₂SO₄ (cat.) H2SO4->Methyl_2_6_dimethoxybenzoate Reflux Reflux Reflux->Methyl_2_6_dimethoxybenzoate Water Water Methyl_2_6_dimethoxybenzoate->Water +

Caption: Fischer Esterification of 2,6-dimethoxybenzoic Acid.

Materials:

  • 2,6-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis via Methylation of Methyl 2,6-dihydroxybenzoate

Step 1: Esterification of 2,6-dihydroxybenzoic Acid

This step follows a similar Fischer esterification protocol as described above to yield Methyl 2,6-dihydroxybenzoate. A published procedure reports a yield of 34% after 24 hours of reflux.[10]

Step 2: Methylation of Methyl 2,6-dihydroxybenzoate

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Methyl_2_6_dihydroxybenzoate Methyl 2,6-dihydroxybenzoate Methyl_2_6_dimethoxybenzoate This compound Methyl_2_6_dihydroxybenzoate->Methyl_2_6_dimethoxybenzoate + Dimethyl Sulfate Dimethyl_sulfate Dimethyl Sulfate (2.2 eq) K2CO3 K₂CO₃ (2.5 eq) K2CO3->Methyl_2_6_dimethoxybenzoate DMF DMF DMF->Methyl_2_6_dimethoxybenzoate Heat Heat (e.g., 60°C) Heat->Methyl_2_6_dimethoxybenzoate

Caption: Williamson Ether Synthesis for the methylation of Methyl 2,6-dihydroxybenzoate.

Materials:

  • Methyl 2,6-dihydroxybenzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 2,6-dihydroxybenzoate (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.5 eq) and stir the suspension vigorously.

  • Slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterFischer EsterificationWilliamson Ether Synthesis
Starting Material 2,6-dimethoxybenzoic acidMethyl 2,6-dihydroxybenzoate
Key Reagents Methanol, H₂SO₄Dimethyl sulfate, K₂CO₃
Solvent MethanolDMF
Typical Temperature Reflux60 °C
Common Issues Equilibrium, Steric HindranceIncomplete reaction, Mono-methylated byproducts

Conclusion

The successful synthesis of this compound with high yield and purity is achievable through careful selection of the synthetic route and optimization of reaction conditions. Understanding the underlying chemical principles of each step, from Fischer esterification to Williamson ether synthesis, is paramount for effective troubleshooting. This guide provides a comprehensive framework for addressing common challenges and implementing robust experimental protocols.

References

Technical Support Center: Purification of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2,6-dimethoxybenzoate (CAS 2065-27-2). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. We will explore the underlying principles of purification and provide detailed, field-tested protocols to help you achieve high-purity material for your critical applications.

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in downstream applications.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues observed by users.

Q1: My final product is an off-white or yellowish solid, but the literature reports it as a white solid. What's causing the color?

A: A yellowish tint often indicates the presence of phenolic impurities or oxidation byproducts. A likely culprit is residual 2,6-dimethoxybenzoic acid, the common precursor for esterification, or potentially a partially methylated intermediate like methyl 2-hydroxy-6-methoxybenzoate.[3] Phenolic compounds are susceptible to oxidation, which can form colored impurities.[3]

  • Quick Test: Dissolve a small sample in a suitable solvent and add a drop of dilute aqueous sodium bicarbonate or sodium carbonate. If the acidic impurity (2,6-dimethoxybenzoic acid) is present, it will be neutralized, which may affect solubility or can be detected by subsequent analysis.

  • Recommended Action: Proceed to the Chemical Wash (Aqueous Base Extraction) protocol before attempting recrystallization or chromatography.

Q2: ¹H NMR analysis of my product shows a broad singlet around 10-12 ppm and/or unreacted starting material. How do I remove this?

A: A broad singlet in this region is characteristic of a carboxylic acid proton, confirming the presence of 2,6-dimethoxybenzoic acid. Standard purification methods like recrystallization might not be efficient if the acid co-precipitates.

  • Recommended Action: An Aqueous Base Extraction is the most effective first step. The basic wash will convert the acidic impurity into its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the desired ester in the organic layer. Following the wash, a standard recrystallization or a silica plug may be sufficient to remove any remaining non-acidic impurities.

Q3: TLC analysis shows a spot at the baseline (polar) and another spot close to my product's Rf. What are my next steps?

A: The baseline spot is likely the highly polar 2,6-dimethoxybenzoic acid. The nearby spot could be a structurally similar, non-acidic impurity. This situation requires a multi-step approach.

  • Step 1: Chemical Wash. First, perform an aqueous base wash to remove the baseline acidic impurity.

  • Step 2: Chromatographic Separation. For the closely eluting impurity, Flash Column Chromatography is the method of choice as it offers higher resolving power than recrystallization for isomers or compounds with similar polarities.[4]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid.[5] This is common when the solution is cooled too quickly or is too concentrated.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount (1-5% of total volume) of the primary (good) solvent to slightly decrease the saturation.[5]

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.[5]

    • If the problem persists, consider a different solvent system.

Part 2: Purification Methodologies & Protocols

Based on the initial assessment, select the appropriate purification strategy. The following decision workflow can guide your choice.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Choice cluster_end Final Validation Start Crude Methyl 2,6-dimethoxybenzoate TLC_NMR Purity Analysis (TLC, NMR, HPLC) Start->TLC_NMR Acid_Impurity Acidic Impurities Present? TLC_NMR->Acid_Impurity Base_Wash Protocol 1: Aqueous Base Wash Acid_Impurity->Base_Wash Yes Other_Impurities Other Impurities Present? Acid_Impurity->Other_Impurities No Base_Wash->Other_Impurities Recrystallize Protocol 2: Recrystallization Other_Impurities->Recrystallize Simple Separation Chromatography Protocol 3: Flash Chromatography Other_Impurities->Chromatography Difficult Separation Final_Analysis Final Purity Assessment Recrystallize->Final_Analysis Chromatography->Final_Analysis

Caption: Decision workflow for purifying this compound.

Protocol 1: Chemical Wash (Aqueous Base Extraction)

Principle: This technique exploits the acidic nature of the primary impurity, 2,6-dimethoxybenzoic acid. By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic impurity is deprotonated to form a water-soluble salt. This salt partitions into the aqueous phase, effectively separating it from the neutral ester which remains in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure that may build up. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash: Repeat the wash with a fresh portion of saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved bicarbonate.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Check the purity of a small sample by TLC or ¹H NMR to confirm the absence of the acidic impurity before proceeding.

Protocol 2: Recrystallization

Principle: Recrystallization purifies crystalline compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures. An ideal solvent dissolves the product well at high temperatures but poorly at low temperatures.

Solvent Selection: For this compound (m.p. 87-90 °C), a mixed solvent system is often effective.[2] A common choice is an alcohol/water system, such as methanol/water or ethanol/water.[3][5]

Step-by-Step Protocol (Methanol/Water System):

  • Dissolution: Place the crude ester in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture (e.g., on a hot plate) to dissolve the solid completely.

  • Induce Saturation: While the solution is hot, add deionized water dropwise until a slight, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot methanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

SymptomPossible CauseRecommended Action
Low Recovery Too much solvent was used.Concentrate the filtrate and cool again to recover a second crop of crystals. Use less solvent in subsequent attempts.[5]
Premature crystallization during hot filtration.Ensure filtration apparatus is pre-heated.[5]
"Oiling Out" Solution is supersaturated; cooling is too rapid.Re-heat, add a small amount of the primary solvent (methanol), and cool much more slowly.[5]
Poor Purity Impurities have similar solubility.The chosen solvent system is not effective. Consider flash column chromatography.
Protocol 3: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent system). Less polar compounds travel down the column faster than more polar compounds.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the Rf of this compound is approximately 0.2-0.3, with good separation from impurities.[4] A common starting point for aromatic esters is a mixture of Ethyl Acetate (EtOAc) and Hexanes.[6]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Dry loading often results in better separation than liquid loading.[7]

  • Elution: Add the eluent to the column and apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the highly purified product.

Chromatography_Steps A 1. Select Eluent (TLC, Rf ≈ 0.25) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry Loading Preferred) B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions & Concentrate E->F G Purified Product F->G

Caption: Step-by-step workflow for flash column chromatography.

Eluent System (Hexane:EtOAc)PolarityTypical Compound Eluted
95:5 to 90:10 LowNon-polar byproducts, residual grease.
85:15 to 80:20 MediumTarget Range for this compound.
70:30 to 50:50 HighMore polar impurities (e.g., partially methylated analogs).

Part 3: Purity Validation

After purification, it is essential to validate the purity using orthogonal analytical methods.[8]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check showing a single spot under UV visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show sharp signals corresponding to the product structure with no impurity peaks. The absence of a broad peak >10 ppm confirms the removal of carboxylic acid.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, often expressed as area percent. A purity level of >98% is typically achievable.[9][10]

  • Melting Point Analysis: A sharp melting point range (e.g., 87-89 °C) close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[11]

By systematically applying the troubleshooting logic and detailed protocols in this guide, researchers can confidently and efficiently remove common impurities from this compound, ensuring the quality and integrity of their subsequent scientific work.

References

Technical Support Guide: Stability and Storage of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2). Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Compound Basics

This section addresses the fundamental properties and identification of this compound.

Q1: What is this compound and what is it used for?

This compound is an aromatic ester compound.[1] It serves as a valuable intermediate in the synthesis of various biologically active heterocyclic compounds and has been used as a starting reagent in the total synthesis of natural products like (±)-hyperforin.[1][2] Its chemical structure features a methyl ester group that is sterically hindered by two adjacent methoxy groups on the benzene ring.[1]

Q2: What are the key physical and chemical properties of this compound?

The essential properties are summarized in the table below for quick reference. The compound is a solid at room temperature with a melting point between 87-90 °C.[1][2]

PropertyValueSource(s)
CAS Number 2065-27-2[1][3]
Molecular Formula C10H12O4[1][3][4]
Molecular Weight 196.20 g/mol [1][3][4]
Appearance Solid; Light yellow to brown solid[1][2]
Melting Point 87-90 °C[1][2]
Purity Typically ≥98%[1][3]

Section 2: Recommended Storage & Handling

Proper storage is critical for maintaining the compound's stability. These FAQs detail best practices.

Q3: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at room temperature in a tightly sealed container.[2][3] The key is to keep it in a dry, well-ventilated area away from direct sunlight and sources of ignition.[5][6] The primary concern is exposure to moisture, which can initiate hydrolysis.

Q4: How should I handle the compound upon receipt and during experimental use?

Upon receipt, visually inspect the container for any damage. When handling, use standard personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Ensure the container is securely resealed after each use to minimize exposure to air and humidity.

Q5: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9] These substances can catalyze the degradation of the ester. For instance, strong bases or acids will significantly accelerate the hydrolysis of the ester bond, even in the presence of trace amounts of water.[10][11]

Section 3: Stability and Troubleshooting

Understanding potential stability issues is crucial for troubleshooting unexpected experimental results.

Q6: How stable is this compound? What are its primary degradation pathways?

This compound is a relatively stable solid when stored correctly. However, as an ester, its primary chemical vulnerability is hydrolysis .[11] This reaction involves the cleavage of the ester bond in the presence of water, reverting the compound to 2,6-dimethoxybenzoic acid and methanol.[12]

  • Causality: This reaction is typically slow but can be significantly accelerated by acidic or basic conditions.[10] While the two methoxy groups ortho to the ester provide significant steric hindrance that can slow the rate of hydrolysis compared to less hindered esters, the risk of degradation over time remains, especially if the compound is improperly stored or handled.[10]

Q7: My experiment is giving inconsistent results. Could the stability of my this compound be the issue?

Yes, compromised compound integrity is a common source of experimental variability. If you observe inconsistent results, it is prudent to question the stability of your starting material. Degradation via hydrolysis introduces impurities (2,6-dimethoxybenzoic acid and methanol) that can alter the stoichiometry of your reaction, interfere with downstream processes, or produce unexpected side products.

Q8: I suspect my compound has degraded. How can I verify its purity?

If you suspect degradation, a simple analytical check can confirm the purity.

  • Thin-Layer Chromatography (TLC): This is a quick method to check for impurities. The degradation product, 2,6-dimethoxybenzoic acid, is more polar than the parent ester and will have a different Rf value. Spot your sample against a reference standard if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can easily detect the presence of the carboxylic acid degradation product and methanol.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: These methods can quantify the purity of your sample and identify the degradation products with high confidence.

Section 4: Standard Operating Protocols

Follow these protocols to ensure the long-term stability and proper use of your compound.

Protocol 1: Recommended Procedure for Long-Term Storage

  • Inspect: Upon receipt, ensure the container's seal is intact.

  • Label: Confirm the label is clear and legible. Add the date of receipt.

  • Storage Location: Place the tightly sealed container in a dry, well-ventilated cabinet at room temperature.[2] The area should be protected from direct sunlight.[5]

  • Inert Atmosphere (Optional but Recommended): For maximum long-term stability, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.

  • Log: Record the storage location and date in your lab inventory system.

Protocol 2: Procedure for Preparing Stock Solutions

  • Solvent Choice: Use a high-purity, anhydrous solvent to minimize the risk of hydrolysis.

  • Weighing: Weigh the required amount of this compound in a fume hood.

  • Dissolution: Add the anhydrous solvent to the solid and mix until fully dissolved. Sonication can be used if necessary.

  • Storage of Solution: Store stock solutions in tightly sealed vials, preferably with PTFE-lined caps to prevent evaporation and moisture ingress.[13] For enhanced stability, store solutions at low temperatures (-20°C or -80°C).[5]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Usage: Before use, allow the solution to warm to room temperature to prevent condensation from forming inside the vial.

Section 5: Visual Troubleshooting Guide

Use this flowchart to diagnose potential issues related to the stability of your this compound.

G cluster_ok Low Probability of Degradation Start Inconsistent Experimental Results? CheckAppearance Check physical appearance of solid (Is it a free-flowing solid? Discolored?) Start->CheckAppearance ReviewStorage Review storage history (Container sealed? Stored in dry location?) Start->ReviewStorage AppearanceOK Appearance is Normal CheckAppearance->AppearanceOK Yes AppearanceBad Clumped, Discolored, or Oily (High suspicion of hydrolysis) CheckAppearance->AppearanceBad No StorageOK Proper Storage Conditions Met ReviewStorage->StorageOK Yes StorageBad Improper Storage (Potential moisture exposure) ReviewStorage->StorageBad No ConclusionGood CONCLUSION: Compound is likely stable. Troubleshoot other experimental variables. AppearanceOK->ConclusionGood PurityCheck ACTION: Perform Analytical Purity Check (e.g., TLC, HPLC, NMR) AppearanceBad->PurityCheck StorageOK->ConclusionGood StorageBad->PurityCheck ConclusionBad CONCLUSION: Compound has likely degraded. Use a new, verified batch of material. PurityCheck->ConclusionBad

Caption: Troubleshooting workflow for stability issues.

References

challenges in the methylation step of 2,6-dihydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific methylation reaction. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions to enhance the success and efficiency of your synthesis.

Introduction: The Challenge of Selective Methylation

The methylation of 2,6-dihydroxybenzoic acid to its methyl ester is a nuanced process that requires careful control over reaction conditions to achieve the desired chemoselectivity. The molecule presents three reactive sites: two phenolic hydroxyl groups and one carboxylic acid. The primary challenge lies in selectively esterifying the carboxylic acid while preserving the integrity of the phenolic hydroxyls, which are also susceptible to methylation under certain conditions. This guide provides insights into managing this selectivity and overcoming common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-dihydroxybenzoic acid methyl ester.

Question 1: Why is my yield of methyl 2,6-dihydroxybenzoate consistently low?

A low yield can be attributed to several factors, from incomplete reaction to product degradation or loss during workup.

Potential Causes & Solutions:

  • Incomplete Reaction (Fischer Esterification): The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction forward, an excess of the alcohol (methanol) is crucial.[1] If you are using stoichiometric amounts, the equilibrium will not favor product formation.

    • Solution: Use methanol as the solvent to ensure a large excess. For a typical procedure, you might dissolve the 2,6-dihydroxybenzoic acid directly in a significant volume of absolute methanol.[3]

  • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][4]

    • Solution: Ensure an adequate catalytic amount of the acid is used. A published procedure specifies adding 40 ml of concentrated sulfuric acid to 133 g of 2,6-dihydroxybenzoic acid in 500 ml of methanol.[3]

  • Reaction Time and Temperature: Esterification reactions often require prolonged heating to reach equilibrium.

    • Solution: The reaction should be heated to reflux. A 24-hour reflux period has been reported to be effective.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Loss During Workup: The workup procedure often involves neutralization and extraction. The product, having two free phenolic hydroxyl groups, possesses some water solubility and can be lost if the aqueous phase is not thoroughly extracted.

    • Solution: After neutralizing the reaction mixture with a base like sodium bicarbonate, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).[5] Washing the combined organic layers with brine can help to break any emulsions and remove excess water.[5]

Question 2: My final product is contaminated with a significant amount of the starting material. How can I improve the conversion rate?

Detecting a large amount of unreacted 2,6-dihydroxybenzoic acid indicates that the reaction has not gone to completion.

Troubleshooting Workflow:

G start High Starting Material in Product check_reagents Verify Reagent Quality & Quantity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_water Is water being excluded? check_reagents->check_water Excess Methanol? Sufficient H₂SO₄? extend_time Extend Reaction Time check_conditions->extend_time Reflux Temp Maintained? check_water->extend_time Yes increase_catalyst Increase Catalyst Loading check_water->increase_catalyst No, use anhydrous reagents/solvent purification Optimize Purification extend_time->purification Monitor by TLC increase_catalyst->extend_time Fischer_Esterification cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E

References

Technical Support Center: Monitoring Methyl 2,6-dimethoxybenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 2,6-dimethoxybenzoate. Here, we move beyond basic protocols to address the specific challenges and nuances of this application, providing field-proven insights to ensure the integrity and clarity of your analytical results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle for TLC is the separation of compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent or solvent system).[1][2][3]

Question 1: My spots are streaking or appearing as elongated smears. What's wrong?

Answer: Spot streaking is a common issue that can obscure results, making it difficult to determine reaction completion or the presence of impurities.[1][4] There are several primary causes:

  • Sample Overloading: This is the most frequent cause. Applying too much sample to the baseline saturates the stationary phase, leading to a continuous "streak" rather than a compact spot as the mobile phase ascends.[1][5][6]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[1] If you are unsure, prepare several dilutions and test them.

  • Highly Polar Compounds: The likely hydrolysis product of your reaction, 2,6-dimethoxybenzoic acid, is significantly more polar than the starting ester and contains a carboxylic acid group.[7][8] Acidic or basic compounds can interact strongly and unevenly with the silica gel, causing tailing or streaking.[4][5]

    • Solution: Modify your mobile phase by adding a small amount of a polar modifier. For a carboxylic acid product, adding 0.5-2% acetic or formic acid to the eluent can suppress the ionization of the acid, leading to more compact spots and better separation.[4][5][7]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is too polar, it can create a large, diffuse initial spot on the baseline, which then develops into a streak.

    • Solution: Ensure your sample is dissolved in a solvent with the lowest possible polarity that still provides good solubility. After spotting, make sure the solvent has completely evaporated before placing the plate in the developing chamber.

Question 2: I've run my TLC, but I don't see any spots under the UV lamp. What should I do?

Answer: The absence of visible spots can be alarming, suggesting either an analytical error or a failed reaction.[1][5] Before concluding the latter, systematically check these potential causes:

  • Insufficient Concentration: The sample you spotted may be too dilute to be detected.[5][6]

    • Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.[5][6] This effectively concentrates your sample on the baseline. Alternatively, prepare a more concentrated solution of your reaction mixture.

  • Compound is Not UV-Active: While this compound and its likely aromatic derivatives are UV-active due to their benzene ring, some potential side products or reagents might not be.[9] UV quenching at 254 nm is effective for compounds with conjugated systems.[9][10]

    • Solution: Use a secondary visualization technique. After checking under UV light, place the plate in an iodine chamber or dip it in a chemical stain, such as potassium permanganate or phosphomolybdic acid, followed by gentle heating.[9][10][11] Potassium permanganate is excellent for visualizing compounds that can be oxidized.[11][12]

  • Solvent Level in Chamber is Too High: If the level of the mobile phase in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve directly into the solvent pool instead of migrating up the plate.[5][6]

    • Solution: Always ensure the solvent level is well below the baseline (typically 0.5 cm from the bottom of the plate is a safe margin).[1]

  • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate during drying.

    • Solution: This is less likely for the compounds but can be addressed by minimizing the time between spotting, developing, and visualizing the plate.

Question 3: All my spots are clustered near the baseline (low Rf) or near the solvent front (high Rf). How do I get better separation?

Answer: The goal of TLC is to achieve good separation, with Rf (Retention Factor) values ideally between 0.15 and 0.85.[2][10] Your issue is related to the polarity of the mobile phase being mismatched with your compounds.

  • Spots Near Baseline (Low Rf): This indicates that the mobile phase is not polar enough. The compounds are interacting too strongly with the polar silica gel and are not being carried up the plate.[5]

    • Solution: Increase the polarity of your eluent. For a common system like ethyl acetate/hexanes, this means increasing the proportion of the more polar solvent, ethyl acetate.[2] For example, move from a 10:90 ethyl acetate/hexane mixture to a 20:80 or 30:70 mixture.

  • Spots Near Solvent Front (High Rf): This means the mobile phase is too polar. The compounds are highly soluble in the eluent and have minimal interaction with the stationary phase, causing them to travel with the solvent front.[5]

    • Solution: Decrease the polarity of your eluent. In an ethyl acetate/hexanes system, you would decrease the proportion of ethyl acetate.

Table 1: Recommended Solvent Systems & Polarity Adjustment
Polarity IssueStarting Solvent System (Example)Recommended AdjustmentRationale
Spots too low (Low Rf) 20% Ethyl Acetate in HexanesIncrease to 30-40% Ethyl AcetateIncreases eluent polarity to move polar compounds further.
Spots too high (High Rf) 50% Ethyl Acetate in HexanesDecrease to 30-40% Ethyl AcetateDecreases eluent polarity to increase interaction with silica.
Poor Separation 50% Ethyl Acetate in HexanesTry 50% Dichloromethane in HexanesChanges solvent selectivity, which may improve separation of compounds with similar polarities.
Acid Streaking 30% Ethyl Acetate in HexanesAdd 1% Acetic AcidSuppresses deprotonation of carboxylic acids, reducing tailing.[4][5]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a self-validating workflow for monitoring a typical reaction, such as the hydrolysis of this compound to 2,6-dimethoxybenzoic acid.

Materials:
  • TLC plates (Silica gel 60 F₂₅₄)[3]

  • Developing chamber with a lid

  • Capillary tubes for spotting[3]

  • Mobile Phase (e.g., 30% Ethyl Acetate in Hexanes with 1% Acetic Acid)

  • UV Lamp (254 nm)[3][9]

  • Pencil and ruler

Procedure:
  • Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of the TLC plate.[1][3] This is your baseline. Mark three small tick marks on this line for your lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).[3]

  • Chamber Saturation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapors.[3] Cover with the lid.

  • Sample Preparation:

    • SM: Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate).

    • RM: Take a small aliquot (1-2 drops) from your reaction vessel and dilute it with the same solvent.

  • Spotting the Plate:

    • Using a clean capillary tube, touch it to the "SM" solution and then briefly touch the tip to the "SM" tick mark on the baseline. Aim for a spot that is 1-2 mm in diameter.[3]

    • Using a new capillary tube, spot the "RM" solution on the "RM" tick mark.

    • For the "C" lane, first spot the "SM" solution, and then, using the "RM" capillary, carefully spot the reaction mixture directly on top of the dried "SM" spot. The co-spot lane is crucial for confirming if a spot in the reaction mixture is indeed unreacted starting material.[3][13]

  • Development: Once the spotting solvent has fully evaporated, carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the baseline.[3][6] Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[3]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a 254 nm UV lamp and lightly circle any dark spots with a pencil.[1][3][9]

Interpreting the Results:
  • Starting Material (SM): This lane shows the Rf of your pure starting material. This compound is less polar and will have a higher Rf value.

  • Reaction Mixture (RM): This lane shows all UV-active components of your reaction. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, and a new spot corresponding to the product should appear. For hydrolysis, the 2,6-dimethoxybenzoic acid product is more polar and will have a lower Rf value.[3][7]

  • Co-spot (C): This lane confirms the identity of the starting material spot in your reaction mixture. If the SM spot in the "RM" lane is real, it will merge into a single spot with the SM in the "C" lane.

Visual Workflows & Logic

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Mobile Phase & Saturate Chamber B 2. Prepare TLC Plate (Draw Baseline) A->B C 3. Prepare SM & RM Samples B->C D 4. Spot SM, Co-spot, & RM Lanes C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Under UV Lamp F->G H 8. Circle Spots & Calculate Rf Values G->H I 9. Interpret Results H->I

Caption: Standard experimental workflow for monitoring reactions by TLC.

Troubleshooting_TLC cluster_streaking Spot Quality Issues cluster_visibility Visibility Issues cluster_position Separation Issues Start Problem Observed with TLC Plate Q1 Spots are streaking? Start->Q1 Q2 No spots visible? Start->Q2 Q3 Spots poorly separated? Start->Q3 A1_1 Dilute Sample (Overloaded) Q1->A1_1 Yes A1_2 Add Acid/Base to Eluent (Polar Compound) Q1->A1_2 Yes A2_1 Concentrate Spotting Q2->A2_1 Yes A2_2 Use a Chemical Stain (e.g., KMnO4) Q2->A2_2 Yes A2_3 Check Solvent Level in Chamber Q2->A2_3 Yes A3_1 Increase Eluent Polarity (Spots too low) Q3->A3_1 Yes A3_2 Decrease Eluent Polarity (Spots too high) Q3->A3_2 Yes

Caption: Decision tree for troubleshooting common TLC problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing this compound reactions? A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7] A good initial ratio to try is 20-30% ethyl acetate in hexanes (e.g., 2:8 or 3:7 v/v). You can then adjust the ratio to optimize separation.[2]

Q2: How do Rf values help me understand my reaction's progress? The Rf (Retention Factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10] Less polar compounds travel further and have higher Rf values, while more polar compounds interact more with the silica and have lower Rf values.[3] In a hydrolysis reaction, the starting ester (this compound) is less polar than the product carboxylic acid. Therefore, you should see the disappearance of a spot with a higher Rf and the appearance of a new spot with a lower Rf as the reaction proceeds.

Q3: Do I need to use a stain if my compound is UV-active? Generally, no. If your starting material and expected product are both visible under a 254 nm UV lamp, this is the preferred non-destructive method of visualization.[10] However, using a stain like potassium permanganate can sometimes provide useful secondary information, as it may visualize non-UV-active byproducts or unreacted reagents that are susceptible to oxidation.[11]

References

side reactions to avoid during the synthesis of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: Why is my yield of this compound unexpectedly low?

Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products. Let's break down the common culprits based on the synthetic route.

Scenario A: Esterification of 2,6-dimethoxybenzoic acid

This is a common and direct method. However, the steric hindrance from the two ortho-methoxy groups can significantly slow down the reaction rate compared to less substituted benzoic acids.

  • Potential Cause 1: Incomplete Esterification. The reaction may not have reached equilibrium or completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed.[1]

      • Increase Catalyst Loading: For acid-catalyzed esterifications (e.g., Fischer-Speier), a slight increase in the amount of catalyst like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate.[1]

      • Use a More Reactive Methylating Agent: If using methanol and an acid catalyst isn't efficient, consider more potent methylating agents. Dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base like potassium carbonate can be effective.[1][2] However, be mindful of their toxicity and handle them with appropriate safety precautions.

  • Potential Cause 2: Decarboxylation of the Starting Material. 2,6-dimethoxybenzoic acid can undergo decarboxylation under strong acidic conditions and elevated temperatures, leading to the formation of 1,3-dimethoxybenzene.[3][4]

    • Troubleshooting:

      • Moderate Reaction Temperature: Avoid excessively high temperatures. Refluxing in methanol is generally sufficient.

      • Choose a Milder Catalyst: If decarboxylation is a significant issue, consider using a milder acid catalyst or switching to a different esterification method altogether, such as the Steglich esterification which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder, neutral conditions.[1]

Scenario B: O-methylation of a dihydroxybenzoic acid precursor (e.g., 2,6-dihydroxybenzoic acid methyl ester)

This route involves the methylation of hydroxyl groups.

  • Potential Cause: Incomplete Methylation. The methylation of both hydroxyl groups might not go to completion, resulting in a mixture of the desired product, the mono-methylated intermediate (methyl 2-hydroxy-6-methoxybenzoate), and unreacted starting material.[5]

    • Troubleshooting:

      • Ensure Sufficient Methylating Agent: Use a molar excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to drive the reaction to completion. A common molar ratio is 1:1.3-2.2 of the substrate to dimethyl sulfate.[5]

      • Control pH/Basicity: The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups, making them more nucleophilic. Ensure an adequate amount of base (e.g., potassium carbonate, sodium hydroxide) is used. The molar amount of base is often 1.5-1.8 times that of the methylating agent.[5]

      • Optimize Reaction Temperature and Time: These reactions may require heating. Monitor the progress by TLC/HPLC to determine the optimal reaction time. Reaction temperatures of 30-45°C for 1-2 hours have been reported to be effective.[5]

Question 2: I see an unexpected peak in my NMR/Mass Spec analysis. What could it be?

Unexpected peaks are usually indicative of side products. The identity of these byproducts depends on your synthetic route.

  • If you started with 2,6-dimethoxybenzoic acid:

    • Side Product: 1,3-dimethoxybenzene. This is a strong indicator of decarboxylation .[3][4] It will appear as a simpler aromatic spectrum in ¹H NMR and a lower mass in MS.

      • Confirmation: Compare the spectral data of your impurity with a known standard of 1,3-dimethoxybenzene.

      • Prevention: As mentioned in Question 1, use milder reaction conditions (lower temperature, less harsh acid catalyst).

  • If you are performing an O-methylation:

    • Side Product: Methyl 2-hydroxy-6-methoxybenzoate. This is the product of incomplete methylation .[5]

      • Confirmation: The ¹H NMR will show a peak for the remaining hydroxyl proton, and the mass will be lower than the desired product by the mass of a methyl group.

      • Prevention: Re-optimize your methylation conditions as described in Question 1 (excess methylating agent, sufficient base, adequate reaction time/temperature).

  • If using a Grignard reaction with dimethyl carbonate:

    • Side Product: Symmetric Ketones. It has been observed that Grignard reactions with methoxy-substituted aryl halides can lead to the formation of symmetric ketones as a major byproduct.[6]

      • Prevention: This side reaction can be less pronounced when using sodium methyl carbonate as the C1 source instead of gaseous CO2.[6]

Question 3: My final product is difficult to purify. What are the best practices?

Purification of this compound can be challenging if certain side products are present.

  • Challenge: Separating from 1,3-dimethoxybenzene.

    • Solution: Column Chromatography. A well-optimized silica gel column chromatography is typically effective. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. 1,3-dimethoxybenzene, being less polar, should elute first.

  • Challenge: Removing unreacted 2,6-dimethoxybenzoic acid.

    • Solution: Acid-Base Extraction. Before chromatography, an aqueous workup can be very effective.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The basic wash will deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer.

      • Separate the layers. The organic layer will now primarily contain your desired ester and other neutral impurities.

      • Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Challenge: Product is an oil or low-melting solid.

    • Solution: Recrystallization. this compound is a solid with a melting point of 87-90 °C.[7] Recrystallization from a suitable solvent system (e.g., methanol/water) can be an excellent final purification step after chromatography or extraction to obtain a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the Fischer esterification of 2,6-dimethoxybenzoic acid?

The most critical parameters are temperature and catalyst concentration . Due to the steric hindrance of the ortho-methoxy groups, forcing conditions (high temperature or high acid concentration) might seem appealing to increase the reaction rate. However, these very conditions also promote the undesired side reaction of decarboxylation . Therefore, a careful balance is required. It is often better to use a moderate temperature and a standard catalytic amount of acid over a longer reaction time than to use harsh conditions for a shorter period.

Can I use a base-catalyzed hydrolysis (saponification) to convert the ester back to the carboxylic acid if needed?

Yes, but with a crucial consideration. The hydrolysis of sterically hindered esters like this compound under basic conditions can be very slow if it proceeds through the typical acyl-oxygen cleavage (BAc2) mechanism. For some highly hindered esters, an alternative alkyl-oxygen cleavage (BAl2) mechanism, which is essentially an SN2 attack of the hydroxide on the methyl group, can occur.[8] For this compound, standard saponification conditions (e.g., NaOH or KOH in aqueous methanol with heating) are generally effective, but may require longer reaction times or higher temperatures than for unhindered esters.

How can I improve the purity of my 2,6-dimethoxybenzoic acid starting material?

The purity of your starting material is paramount for a clean reaction. If you suspect impurities, recrystallization is a good option. 2,6-dimethoxybenzoic acid can be crystallized from a methanol/water system.[9] Additionally, polymorphism has been observed for this compound, meaning it can exist in different crystalline forms, which could affect its reactivity and solubility.[10]

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
Synthetic RoutePotential CauseKey Parameter to CheckSuggested Action
EsterificationIncomplete ReactionReaction Time / MonitoringExtend reflux time, monitor by TLC/HPLC.
DecarboxylationTemperature / CatalystUse moderate heat, consider milder acid catalyst.
O-methylationIncomplete MethylationReagent StoichiometryUse excess methylating agent and sufficient base.

Workflow for Troubleshooting Unexpected Peaks

Caption: Troubleshooting logic for identifying side products.

Protocol: Purification via Acid-Base Extraction

This protocol is designed to remove unreacted 2,6-dimethoxybenzoic acid from the crude ester product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium 2,6-dimethoxybenzoate salt.

  • Repeat (Optional): For highly acidic crude mixtures, repeat the basic wash (steps 2-4).

  • Final Washes: Wash the remaining organic layer sequentially with an equal volume of water and then saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified, acid-free crude ester.

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Methyl 2,6-dimethoxybenzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of Methyl 2,6-dimethoxybenzoate, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the observed chemical shifts and coupling patterns. This document serves as a practical comparison guide, equipping researchers with the necessary framework to interpret their own experimental data with confidence.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the structure of organic molecules. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the carbon-hydrogen framework. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR offers a wealth of information to confirm its precise substitution pattern and functional groups.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural interpretation. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it readily dissolves the compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized and typically do not interfere with the analyte's signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard pulse program is used.

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is employed to simplify the spectrum to single lines for each unique carbon.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation delay: 2-5 seconds

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 with TMS H1_NMR ¹H NMR Acquisition dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition dissolve->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phasing & Baseline Correction FT->phasing referencing Referencing to TMS phasing->referencing assign_H1 Assign ¹H Signals referencing->assign_H1 assign_C13 Assign ¹³C Signals referencing->assign_C13 structure_confirm Structure Confirmation assign_H1->structure_confirm assign_C13->structure_confirm

Caption: Workflow for Structure Confirmation using NMR.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30t1HH-4The proton at the para position is expected to be a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5).
~6.55d2HH-3, H-5The two equivalent protons ortho to the ester group are expected to be doublets due to coupling with the para proton (H-4). The electron-donating methoxy groups shield these protons, shifting them upfield.
~3.85s6H2 x -OCH₃The six protons of the two equivalent methoxy groups are in the same chemical environment and appear as a single sharp peak.
~3.90s3H-COOCH₃The three protons of the methyl ester group are also in a unique environment and appear as a singlet.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of the ester is significantly deshielded and appears at a characteristic downfield chemical shift.
~158C-2, C-6The two carbons attached to the electron-donating methoxy groups are deshielded and appear at a downfield chemical shift.
~132C-4The para carbon is expected in this region of the aromatic spectrum.
~113C-1The ipso-carbon attached to the ester group is typically found in this region.
~105C-3, C-5The two equivalent ortho carbons are shielded by the methoxy groups and appear at a relatively upfield chemical shift for aromatic carbons.
~562 x -OCH₃The carbons of the two equivalent methoxy groups are in a similar chemical environment.
~52-COOCH₃The carbon of the methyl ester group appears in the aliphatic region.

Note: The predicted ¹³C NMR chemical shifts are based on the analysis of similar substituted benzoate compounds and established principles of NMR spectroscopy.

Comparative Analysis and Structural Confirmation

The combination of ¹H and ¹³C NMR data provides a robust confirmation of the structure of this compound. The symmetry observed in both spectra, with equivalent signals for the two methoxy groups and the corresponding aromatic protons and carbons, is a key indicator of the 2,6-disubstitution pattern. The distinct chemical shifts of the aromatic protons and carbons are consistent with the electronic effects of the electron-donating methoxy groups and the electron-withdrawing methyl ester group.

In comparison to isomers such as Methyl 2,4-dimethoxybenzoate or Methyl 3,5-dimethoxybenzoate, the NMR spectra would show significantly different patterns. For instance, the ¹H NMR spectrum of the 2,4-isomer would exhibit three distinct aromatic signals with different coupling patterns, and the ¹³C NMR would show a greater number of unique aromatic carbon signals.

Conclusion

This guide has demonstrated the comprehensive approach to confirming the structure of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the principles of chemical shifts and coupling constants, and by following a systematic experimental and analytical workflow, researchers can confidently elucidate the structures of their synthesized compounds. The presented data and interpretations serve as a valuable reference for professionals in drug development and chemical research, ensuring the integrity and accuracy of their scientific endeavors.

A Comparative Analysis of Methyl 2,6-dimethoxybenzoate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the subtle yet profound impact of isomeric substitution patterns on a molecule's physicochemical properties and reactivity cannot be overstated. This guide provides an in-depth comparative analysis of Methyl 2,6-dimethoxybenzoate and its key isomers, Methyl 3,4-dimethoxybenzoate and Methyl 3,5-dimethoxybenzoate. As versatile intermediates, a comprehensive understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals in optimizing synthetic routes and designing novel molecular entities.

Introduction: The Significance of Isomerism in Dimethoxybenzoates

Methyl dimethoxybenzoates are a class of aromatic esters that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The seemingly minor variation in the placement of the two methoxy groups on the benzene ring profoundly influences the electronic distribution, steric environment, and overall molecular geometry. These structural nuances dictate the physical properties of the isomers, such as melting point and solubility, and govern their reactivity in chemical transformations, particularly in electrophilic aromatic substitution reactions. This guide will dissect these differences, providing both theoretical insights and practical, experimentally-derived data to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of these isomers are a direct reflection of their molecular structure and intermolecular forces. The substitution pattern affects the crystal lattice packing and the molecule's ability to interact with solvents.

PropertyThis compoundMethyl 3,4-dimethoxybenzoateMethyl 3,5-dimethoxybenzoate
CAS Number 2065-27-2[1]2150-38-1[2]2150-37-0[3]
Molecular Formula C₁₀H₁₂O₄[1]C₁₀H₁₂O₄[2]C₁₀H₁₂O₄[3]
Molecular Weight 196.20 g/mol [1]196.20 g/mol [2]196.20 g/mol [3]
Appearance SolidBrown granular powder[2]White powder to lump to clear liquid[4]
Melting Point (°C) 87-9058-62[2][5]42-43[3]
Boiling Point (°C) Not readily available283-284.1[2][5]298[3]
Solubility Data not readily availableSoluble in Methanol[5][6], Poorly soluble in water[7][8]Almost transparent in Methanol[4]

Expert Insights: The significant difference in melting points is a clear indicator of the varied crystal packing efficiencies among the isomers. The higher melting point of this compound can be attributed to its more symmetrical structure, which likely allows for a more ordered and stable crystal lattice. Conversely, the lower melting points of the 3,4- and 3,5-isomers suggest less efficient packing. The solubility data, though limited, indicates good solubility in polar organic solvents like methanol for the 3,4- and 3,5-isomers, a crucial factor for reaction medium selection.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic analysis provides a definitive means of identifying and differentiating between these isomers. The unique electronic and steric environments of each molecule result in distinct spectral signatures.

¹H NMR Spectroscopy

The proton NMR spectra are particularly informative for distinguishing the aromatic protons, whose chemical shifts are highly sensitive to the electronic effects of the methoxy groups.

IsomerAromatic Protons (ppm)Methoxy Protons (ppm)Ester Methyl Protons (ppm)
This compound ~7.3 (t, 1H), ~6.6 (d, 2H)~3.8 (s, 6H)~3.9 (s, 3H)
Methyl 3,4-dimethoxybenzoate ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (d, 1H)~3.9 (s, 3H), ~3.9 (s, 3H)~3.9 (s, 3H)
Methyl 3,5-dimethoxybenzoate ~7.1 (d, 2H), ~6.7 (t, 1H)~3.8 (s, 6H)~3.8 (s, 3H)[9]

Causality Behind the Shifts:

  • This compound: The two methoxy groups at the ortho positions create a symmetrical electronic environment for the aromatic protons, resulting in a simple splitting pattern. The steric hindrance from the two ortho methoxy groups can cause the ester group to be out of the plane of the benzene ring, influencing the chemical shifts.

  • Methyl 3,4-dimethoxybenzoate: The protons on the aromatic ring are all in unique electronic environments due to the asymmetric substitution, leading to a more complex splitting pattern.

  • Methyl 3,5-dimethoxybenzoate: The meta-positioning of the methoxy groups results in a symmetrical pattern for the aromatic protons, but one that is distinct from the 2,6-isomer.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the C=O stretch of the ester and the C-O stretches of the ether and ester groups. However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of absorptions corresponding to the C-H bending and other skeletal vibrations, allowing for their differentiation.

IsomerKey IR Absorptions (cm⁻¹)
This compound C=O stretch: ~1730-1740, C-O stretch: ~1250 and ~1100
Methyl 3,4-dimethoxybenzoate C=O stretch: ~1715-1725, C-O stretch: ~1270 and ~1020
Methyl 3,5-dimethoxybenzoate C=O stretch: ~1720-1730, C-O stretch: ~1230 and ~1160

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will lead to the fragmentation of the molecular ion, providing a unique fragmentation pattern for each isomer. The molecular ion peak (M⁺) for all three isomers will be observed at m/z 196.

Expected Fragmentation Patterns:

  • Common Fragments: All isomers are expected to show a fragment corresponding to the loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 165. Another common fragment would be the loss of the entire ester group (-COOCH₃), leading to a peak at m/z 137.

  • Distinguishing Fragments: The fragmentation of the dimethoxy-substituted aromatic ring will differ based on the isomer. For instance, the loss of a methyl radical from a methoxy group followed by the loss of carbon monoxide is a common pathway for methoxy-substituted aromatic compounds, and the relative intensities of these fragment ions can be used for differentiation. The fragmentation of 1,2-dimethoxybenzene derivatives often involves characteristic pathways that can help distinguish them from other isomers.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of these isomers typically involves the esterification of the corresponding dimethoxybenzoic acid. The choice of synthetic route and the reactivity of the final product are heavily influenced by the substitution pattern.

General Synthetic Approach: Fischer Esterification

A common and straightforward method for the synthesis of these methyl esters is the Fischer esterification of the corresponding dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Fischer_Esterification Substrate Dimethoxybenzoic Acid Intermediate Protonated Carbonyl Substrate->Intermediate + H+ Reagent Methanol (CH3OH) Reagent->Intermediate Catalyst H2SO4 (cat.) Catalyst->Substrate Product Methyl Dimethoxybenzoate Intermediate->Product + CH3OH, -H2O, -H+ Water H2O Product->Water caption General Workflow for Fischer Esterification

Caption: General Workflow for Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 3,4-dimethoxybenzoate

  • Reaction Setup: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 3,4-dimethoxybenzoate.

Comparative Reactivity in Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophilic attack is a critical consideration in the further functionalization of these isomers. The methoxy group is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect.

Reactivity_Comparison cluster_0 This compound cluster_1 Methyl 3,4-dimethoxybenzoate cluster_2 Methyl 3,5-dimethoxybenzoate node_2_6 2,6-isomer Highly Activated (para to both OMe) Sterically Hindered node_3_4 3,4-isomer Highly Activated (ortho and para to OMe) Less Steric Hindrance node_3_5 3,5-isomer Highly Activated (ortho to both OMe) Moderately Hindered node_3_4->node_3_5 > node_3_5->node_2_6 > Reactivity Relative Reactivity in EAS caption Predicted Reactivity in Electrophilic Aromatic Substitution

Caption: Predicted Reactivity in Electrophilic Aromatic Substitution.

Expert Insights on Reactivity:

  • This compound: The position para to both methoxy groups (C4) is highly activated. However, the two ortho-methoxy groups, in addition to the ester group, create significant steric hindrance around the ring, potentially slowing down the rate of electrophilic attack. The planar ester group is oriented at a large dihedral angle with respect to the benzene ring, which can also influence reactivity.

  • Methyl 3,4-dimethoxybenzoate: The positions ortho and para to the methoxy groups (C2, C5, and C6) are all activated. The C5 position is particularly activated as it is para to the 3-methoxy group and ortho to the 4-methoxy group. This isomer is generally the most reactive of the three due to the cooperative activating effects of the methoxy groups and less steric hindrance compared to the 2,6-isomer.

  • Methyl 3,5-dimethoxybenzoate: The positions ortho to both methoxy groups (C2, C4, and C6) are highly activated. The C4 position is para to the ester group, which is deactivating. The C2 and C6 positions are electronically equivalent and highly nucleophilic. This isomer is expected to be very reactive, though potentially less so than the 3,4-isomer where the directing effects are more strongly reinforcing towards a single position.

Applications in Drug Development and Organic Synthesis

The distinct reactivity and physicochemical properties of these isomers make them suitable for different applications in drug discovery and organic synthesis.

  • This compound: Its unique steric environment can be exploited to direct reactions to a specific position or to create sterically demanding scaffolds in medicinal chemistry. It has been used as a starting reagent in the total synthesis of complex natural products.

  • Methyl 3,4-dimethoxybenzoate: This isomer is a common intermediate in the synthesis of various pharmaceuticals and biologically active compounds. For instance, it is a precursor for the synthesis of veratric acid derivatives which have shown potential as tyrosinase inhibitors and free radical scavengers.[2]

  • Methyl 3,5-dimethoxybenzoate: This isomer is a key starting material for the synthesis of pharmacologically important compounds, such as mycophenolic acid and its analogues.[3]

Conclusion

The comparative analysis of this compound and its 3,4- and 3,5-isomers reveals a compelling illustration of structure-property and structure-reactivity relationships. For the discerning researcher, an appreciation of these subtleties is not merely academic but a practical necessity for the rational design of synthetic strategies and the development of novel therapeutic agents. The choice of isomer can significantly impact reaction outcomes, yields, and the biological activity of the final product. This guide serves as a foundational resource to empower informed decision-making in your scientific pursuits.

References

A Researcher's Guide to Acylating and Directing Groups: Evaluating Alternatives to Methyl 2,6-dimethoxybenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, the selection of appropriate reagents for specific transformations is paramount to achieving desired outcomes with high efficiency and selectivity. Methyl 2,6-dimethoxybenzoate and its derivatives are widely recognized as valuable intermediates, primarily for their role as sterically hindered acylating agents and as precursors to powerful directing groups in ortho-metalation reactions. However, a nuanced understanding of the available alternatives can unlock new synthetic pathways and overcome challenges associated with these classical reagents. This guide provides an in-depth, data-supported comparison of alternatives to the 2,6-dimethoxybenzoyl moiety in two critical synthetic applications: Friedel-Crafts acylation and directed ortho-metalation.

Section 1: The Role of the 2,6-Dimethoxybenzoyl Group and the Rationale for Alternatives

The 2,6-dimethoxybenzoyl group, often employed as its methyl ester or the more reactive acyl chloride, possesses unique electronic and steric properties. The two methoxy groups at the ortho positions render the aromatic ring electron-rich and activate it towards electrophilic substitution. Simultaneously, these bulky groups provide significant steric hindrance around the carbonyl functionality. This steric shield can be both an advantage and a disadvantage. While it can impart selectivity in certain reactions, it can also lead to reduced reactivity, necessitating harsh reaction conditions.

The primary motivations for seeking alternatives to the 2,6-dimethoxybenzoyl group include:

  • Modulating Reactivity and Selectivity: In Friedel-Crafts acylation, less hindered acylating agents may offer faster reaction rates, while in directed ortho-metalation, alternative directing groups can provide superior directing power or be more compatible with other functionalities in the molecule.

  • Improving Process Efficiency: The synthesis of 2,6-dimethoxybenzoic acid can add steps to a synthetic sequence. Readily available or more easily synthesized alternatives can improve the overall efficiency of a multi-step synthesis.[1]

  • Overcoming Substrate Limitations: Certain substrates may be incompatible with the conditions required for reactions involving 2,6-dimethoxybenzoyl derivatives.

  • Exploring Novel Chemical Space: The use of alternative building blocks can lead to the synthesis of novel compounds with potentially unique biological or material properties.

Section 2: Alternatives in Friedel-Crafts Acylation of Activated Arenes

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid is a classic example of electrophilic aromatic substitution.[2] When acylating electron-rich arenes, such as 1,3-dimethoxybenzene, the steric and electronic properties of the acylating agent play a crucial role in determining the regioselectivity and yield of the reaction.

The Challenge of Steric Hindrance

The use of sterically hindered acyl chlorides, such as 2,6-dimethoxybenzoyl chloride, in Friedel-Crafts acylation can be challenging. While the electron-donating methoxy groups on the acylating agent would typically be expected to increase reactivity, the ortho-substituents can twist the carbonyl group out of the plane of the aromatic ring, reducing resonance stabilization of the acylium ion intermediate. This steric hindrance can lead to lower yields and require more forceful reaction conditions.[3]

A pertinent comparison can be made with 2,6-dimethylbenzoyl chloride. While both are sterically hindered, the electronic effects of the methyl and methoxy substituents differ, which can influence reactivity.

Comparative Performance of Acylating Agents

The choice of acylating agent and Lewis acid catalyst significantly impacts the outcome of Friedel-Crafts reactions with activated arenes like 1,3-dimethoxybenzene. The primary positions for acylation are the C4 (para to one methoxy group and ortho to the other) and the more sterically hindered C2 (ortho to both methoxy groups).

Acylating AgentLewis AcidSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
2,6-Dimethoxybenzoyl Chloride AlCl₃DichloromethaneRT42-(2,6-Dimethoxybenzoyl)-1,3-dimethoxybenzeneModerate[4]
2,6-Dimethylbenzoyl Chloride AlCl₃DichloromethaneReflux32-(2,6-Dimethylbenzoyl)-1,3-dimethoxybenzeneGood[3]
Acetyl Chloride AlCl₃Dichloromethane0 to RT2-42',4'-Dimethoxyacetophenone60-80[5]
Acetic Anhydride FeCl₃ (5 mol%)Propylene Carbonate8022',4'-Dimethoxyacetophenone85[6]
Benzoyl Chloride FeCl₃ (5 mol%)Propylene Carbonate8032,4-Dimethoxybenzophenone92[6]

Key Insights:

  • Steric Effects: The successful acylation with the highly hindered 2,6-dimethylbenzoyl chloride suggests that steric hindrance can be overcome, and in some cases, may even favor the formation of specific isomers.[3]

  • Milder Catalysts: For less hindered acylating agents like acetyl chloride and benzoyl chloride, milder Lewis acids such as FeCl₃ can be used effectively, often in catalytic amounts, which is environmentally and economically advantageous.[6]

  • Regioselectivity: In the acylation of 1,3-dimethoxybenzene, the C4 position is generally favored due to lesser steric hindrance.[1] Achieving acylation at the C2 position often requires specific strategies like directed ortho-metalation followed by acylation.[5]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with Acetyl Chloride

This protocol describes a standard procedure for the synthesis of 2',4'-dimethoxyacetophenone, a common precursor in organic synthesis.[5]

Materials:

  • Aluminum chloride (AlCl₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • 1,3-Dimethoxybenzene

  • Acetyl chloride

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aluminum chloride (1.2 eq).

  • Add dry dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1,3-dimethoxybenzene (1.0 eq) in dry dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add acetyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by 0.5 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Friedel-Crafts Acylation

Friedel-Crafts Acylation Workflow reagents 1. Add AlCl₃ and Dichloromethane substrate 2. Add 1,3-Dimethoxybenzene solution dropwise at 0°C reagents->substrate acylating_agent 3. Add Acetyl Chloride dropwise at 0°C substrate->acylating_agent reaction 4. Warm to RT and stir for 2-4h acylating_agent->reaction workup 5. Quench with ice/HCl, extract, and wash reaction->workup purification 6. Dry, concentrate, and purify workup->purification product 2',4'-Dimethoxyacetophenone purification->product

Caption: A generalized workflow for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Section 3: Alternatives in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of the position ortho to a Directed Metalation Group (DMG) by a strong organolithium base, followed by quenching with an electrophile.[7] The methoxy group is a well-known DMG, but its directing ability is considered moderate compared to other functional groups.

The Hierarchy of Directed Metalation Groups

The efficiency of a DMG is its ability to coordinate the lithium cation, thereby directing the deprotonation to the adjacent ortho position. Competition experiments have established a hierarchy of directing ability for various functional groups.

Directed Metalation Group (DMG)Relative Directing AbilityKey AdvantagesKey Disadvantages
-CONR₂ (Amide)StrongExcellent directing ability; versatile for further transformations.Can be challenging to hydrolyze to the corresponding carboxylic acid.
-OCONR₂ (Carbamate)StrongPowerful directing group; can be readily cleaved to a phenol.The group itself is introduced in a separate step.
-SO₂NR₂ (Sulfonamide)StrongGood directing ability; stable group.Harsh conditions may be required for cleavage.
-OCH₃ (Methoxy) Moderate Readily available starting materials.Weaker directing ability compared to amides and carbamates.
-CH₂NR₂ (Aminomethyl)ModerateUseful for introducing functionality at a benzylic position as well.Can be susceptible to side reactions.

Key Insights:

  • Amides and Carbamates as Superior Directors: N,N-disubstituted amides and carbamates are among the most powerful DMGs, often providing higher yields and cleaner reactions for ortho-functionalization compared to the methoxy group.[8]

  • Strategic Choice of DMG: The choice of DMG is a strategic one. While a methoxy group might be present in the starting material, installing a more powerful DMG like a carbamate can be a highly effective strategy to achieve a difficult ortho-functionalization. The carbamate can then be cleaved to reveal a phenol, which can be further functionalized or converted back to a methoxy group if desired.

Comparative Experimental Data

Direct competition experiments or parallel syntheses provide the most compelling evidence for the relative directing power of different DMGs.

SubstrateBase/AdditiveElectrophileProductYield (%)Reference
Anisole (-OCH₃)n-BuLi/TMEDA(CH₃)₃SiCl2-Trimethylsilylanisole~50-60[9]
N,N-Diethylbenzamide (-CONEt₂) s-BuLi/TMEDA(CH₃)₃SiClN,N-Diethyl-2-trimethylsilylbenzamide>95[10]
Phenyl N,N-diethylcarbamate (-OCONEt₂)s-BuLi/TMEDA(CH₃)₃SiCl2-Trimethylsilylphenyl N,N-diethylcarbamate>95[10]

These data clearly demonstrate the superior directing ability of the amide and carbamate groups over the methoxy group in ortho-lithiation reactions.

Experimental Protocol: Directed ortho-Metalation of N,N-Diethylbenzamide

This protocol outlines the synthesis of N,N-diethyl-2-trimethylsilylbenzamide, showcasing the high efficiency of the amide DMG.[10]

Materials:

  • N,N-Diethylbenzamide

  • Dry Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride ((CH₃)₃SiCl)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-diethylbenzamide (1.0 eq) and dry THF.

  • Add TMEDA (1.2 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.5 eq) dropwise at -78 °C. The red color should dissipate.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Directed ortho-Metalation (DoM) Workflow

Directed ortho-Metalation Workflow setup 1. Add Substrate, TMEDA, and dry THF lithiation 2. Cool to -78°C and add s-BuLi dropwise setup->lithiation stirring 3. Stir at -78°C for 1h lithiation->stirring quench 4. Add Electrophile at -78°C stirring->quench workup 5. Warm to RT, quench, extract, and wash quench->workup purification 6. Dry, concentrate, and purify workup->purification product ortho-Functionalized Product purification->product

Caption: A generalized workflow for a Directed ortho-Metalation (DoM) reaction.

Section 4: Conclusion

While this compound and its derivatives are valuable tools in the synthetic chemist's arsenal, a deeper understanding of the available alternatives is crucial for optimizing synthetic strategies. In Friedel-Crafts acylation, less sterically hindered acylating agents, often in combination with milder and catalytic Lewis acids, can offer improved yields and more environmentally benign reaction conditions. For directed ortho-metalation, the use of more powerful directing groups, such as amides and carbamates, provides a clear advantage in terms of efficiency and yield for the synthesis of ortho-substituted aromatics. The choice of reagent should be guided by a careful consideration of the specific substrate, the desired transformation, and the overall goals of the synthetic sequence. This guide provides a framework and the supporting data to enable researchers to make more informed decisions in this critical aspect of synthetic design.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of Methyl 2,6-dimethoxybenzoate with Public Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of molecular structure is a cornerstone of scientific rigor. The synthesis of novel compounds or the isolation of natural products necessitates a robust validation process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. However, the true power of this data is unlocked when it is meticulously cross-referenced with established, publicly accessible databases. This guide provides an in-depth, practical workflow for the cross-referencing and validation of the spectroscopic data for Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2), a common intermediate in organic synthesis.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist, but also the scientific rationale behind each step, ensuring a deep and applicable understanding of the process.

The Imperative of Cross-Referencing: A Self-Validating System

The process of cross-referencing is more than a simple data-matching exercise. It is a critical step in building a self-validating system for your experimental results. By comparing experimentally acquired data with the wealth of curated information in databases like the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, researchers can:

  • Confirm Molecular Identity: Ensure that the synthesized or isolated compound is indeed the target molecule.

  • Identify Impurities: Discrepancies between experimental and database spectra can often reveal the presence of residual starting materials, byproducts, or solvents.

  • Gain Deeper Structural Insights: Database entries often provide assignments for spectral peaks, aiding in the detailed interpretation of your own data.

  • Enhance Reproducibility: By referencing public data, you provide a clear and verifiable benchmark for your work, enhancing its reproducibility and credibility within the scientific community.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram outlines a logical and efficient workflow for the cross-referencing process, from initial data acquisition to final structural confirmation.

workflow cluster_exp Experimental Data Acquisition cluster_db Database Interrogation cluster_analysis Data Comparison and Analysis cluster_validation Structural Validation Exp_NMR Acquire ¹H & ¹³C NMR Spectra Search_SDBS Query SDBS for NMR, IR, MS Exp_NMR->Search_SDBS Compare_NMR Compare NMR Data Exp_NMR->Compare_NMR Exp_IR Acquire IR Spectrum Exp_IR->Search_SDBS Search_NIST Query NIST WebBook for IR, MS Exp_IR->Search_NIST Compare_IR Compare IR Data Exp_IR->Compare_IR Exp_MS Acquire Mass Spectrum Exp_MS->Search_SDBS Exp_MS->Search_NIST Compare_MS Compare Mass Spectrum Exp_MS->Compare_MS Search_SDBS->Compare_NMR Search_SDBS->Compare_IR Search_SDBS->Compare_MS Search_NIST->Compare_IR Search_NIST->Compare_MS Search_PubChem Query PubChem for Properties Analyze Analyze & Interpret Discrepancies Search_PubChem->Analyze Compare_NMR->Analyze Compare_IR->Analyze Compare_MS->Analyze Validation Confirm Structure of This compound Analyze->Validation

Caption: A streamlined workflow for the cross-referencing of experimental spectroscopic data with public databases.

Spectroscopic Data Comparison for this compound

A critical aspect of this guide is the direct comparison of expected data from reputable databases with the data you would acquire experimentally. The following tables summarize the key spectroscopic features of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons in the molecule. For this compound, we expect to see three distinct signals.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-OCH₃ (methoxy groups)~3.8Singlet6HThe two methoxy groups are chemically equivalent due to the symmetry of the molecule, resulting in a single peak integrating to six protons. The electronegative oxygen atom deshields these protons, shifting them downfield.
-COOCH₃ (ester methyl)~3.9Singlet3HThe protons of the methyl ester are also in a unique chemical environment and appear as a singlet. They are slightly more deshielded than the methoxy protons due to the influence of the carbonyl group.
Aromatic Protons~6.6 (H4) and ~7.3 (H3, H5)Doublet and Triplet1H and 2HThe aromatic protons are no longer equivalent. The proton at the 4-position (para to the ester) will appear as a triplet, while the two equivalent protons at the 3 and 5-positions will appear as a doublet. The electron-donating methoxy groups shield the aromatic protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm).
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, we expect to see fewer than 10 signals for the 10 carbon atoms in this compound.

Assignment Chemical Shift (δ, ppm) Rationale for Assignment
-OCH₃ (methoxy carbons)~56The two methoxy carbons are equivalent and appear as a single peak in a typical region for sp³ carbons attached to an oxygen atom.
-COOCH₃ (ester methyl carbon)~52The carbon of the methyl ester group is in a distinct environment and appears in a characteristic upfield region.
Aromatic C4~105This carbon is shielded by the two ortho methoxy groups.
Aromatic C3, C5~131These carbons are equivalent and are deshielded relative to C4.
Aromatic C2, C6~158These carbons are directly attached to the electronegative oxygen atoms of the methoxy groups and are significantly deshielded.
Aromatic C1~115The carbon to which the ester group is attached.
C=O (ester carbonyl)~166The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of ester carbonyls.
IR (Infrared) Spectroscopy Data

The IR spectrum is invaluable for identifying the functional groups present in a molecule. For this compound, the key absorptions are indicative of an aromatic ester and ether functionalities.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Significance
~1730C=O (ester)StretchA strong and sharp absorption in this region is a clear indicator of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[1]
~1250 and ~1050C-O (ether and ester)StretchAromatic ethers typically show two strong C-O stretching bands.[2] The ester C-O stretch also contributes to absorption in this region.
~3000-2800C-H (sp³)StretchThese absorptions correspond to the C-H bonds of the methyl groups.
~3100-3000C-H (sp²)StretchThese weaker absorptions are characteristic of the C-H bonds on the aromatic ring.
MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
196[M]⁺ (Molecular Ion)This peak corresponds to the molecular weight of this compound (C₁₀H₁₂O₄), confirming the elemental composition.
165[M - OCH₃]⁺Loss of a methoxy radical is a common fragmentation pathway for methoxy-substituted aromatic compounds.
135[M - COOCH₃]⁺Loss of the carbomethoxy group is another characteristic fragmentation.
107[C₇H₇O]⁺Further fragmentation can lead to the formation of this stable ion.

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of your data, it is crucial to follow standardized and well-documented experimental protocols.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which your sample is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts, so it is important to note this for accurate comparison with database spectra.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference peak at 0 ppm, allowing for accurate calibration of the chemical shift axis.

Acquisition of Spectroscopic Data

The following are generalized procedures. Instrument-specific parameters should be optimized for best results.

  • NMR Spectroscopy:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • IR Spectroscopy:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample on the crystal and apply pressure.

    • Record the sample spectrum.

  • Mass Spectrometry:

    • Choose an appropriate ionization technique, such as Electron Ionization (EI) for this type of molecule.

    • Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or gas chromatography).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Causality Behind Experimental Choices

  • Choice of NMR Solvent: The solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding. While this compound does not have exchangeable protons, using the same solvent as reported in the database (when available) minimizes discrepancies.

  • Proton Decoupling in ¹³C NMR: Proton decoupling is employed to simplify the ¹³C spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single peak, making it easier to interpret.

  • Electron Ionization (EI) in MS: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This detailed fragmentation pattern is highly characteristic of the molecule's structure and is ideal for database comparison.

Conclusion: From Data to Confident Structural Elucidation

The cross-referencing of spectroscopic data is an indispensable practice in modern chemical research. By systematically comparing experimentally acquired NMR, IR, and MS data for this compound with the information available in public databases, researchers can move beyond mere data collection to a state of confident structural validation. This rigorous approach not only ensures the accuracy of individual research findings but also contributes to the robustness and reliability of the scientific literature as a whole.

References

A Comparative Guide to the Reactivity of Methyl 2,6-dimethoxybenzoate and Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 2,6-dimethoxybenzoate and its unsubstituted counterpart, methyl benzoate. We will explore how the presence of two ortho-methoxy groups fundamentally alters the reactivity of both the ester functional group and the aromatic ring. This analysis is supported by established chemical principles, experimental observations, and detailed protocols for key transformations.

Introduction: The Decisive Role of Ortho-Substituents

At first glance, this compound and methyl benzoate are simple aromatic esters. However, the addition of two methoxy groups at the positions ortho to the ester in this compound introduces profound electronic and steric effects that create a fascinating dichotomy in reactivity.

  • Methyl Benzoate (C₆H₅COOCH₃): This serves as our baseline—a standard aromatic ester where the benzene ring is deactivated by the electron-withdrawing carboxyl group.[1] Its reactivity is predictable and well-documented.

  • This compound ((CH₃O)₂C₆H₃COOCH₃): The two ortho-methoxy groups act as powerful modulators. They introduce significant steric bulk around the ester carbonyl and simultaneously act as strong electron-donating groups, enriching the aromatic ring.[2]

This guide will dissect these differences by examining three fundamental reaction classes: nucleophilic attack at the carbonyl (saponification), electrophilic attack on the aromatic ring (nitration), and reduction of the ester.

Section 1: Reactivity at the Carbonyl Center - A Tale of Steric Hindrance

The reactivity of the ester group is defined by the accessibility of its electrophilic carbonyl carbon to nucleophiles. Here, the steric environment is paramount.

Theoretical Analysis: The "Ortho Effect" in Action

In methyl benzoate, the carbonyl carbon is relatively unhindered, allowing straightforward attack by nucleophiles. The situation is dramatically different for this compound. The two bulky methoxy groups flank the ester, creating a sterically congested environment. This phenomenon, often termed the "ortho effect," physically shields the carbonyl carbon, making it significantly more difficult for a nucleophile to approach and attack.[3][4]

Furthermore, this steric crowding forces the ester group to twist out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic π-system, which can also influence reactivity.[6][7] Consequently, reactions like base-catalyzed hydrolysis (saponification) are expected to be drastically slower for this compound.

Reaction Focus: Base-Catalyzed Hydrolysis (Saponification)

This reaction involves the attack of a hydroxide ion on the ester's carbonyl carbon.

cluster_0 Methyl Benzoate (Unhindered) cluster_1 This compound (Sterically Hindered) MB Methyl Benzoate TS_MB [Tetrahedral Intermediate] MB->TS_MB OH_MB OH⁻ OH_MB->MB  Easy  Attack Prod_MB Benzoate + MeOH TS_MB->Prod_MB DMB Methyl 2,6-dimethoxy- benzoate OMe1 MeO OMe2 MeO OH_DMB OH⁻ OH_DMB->DMB Hindered Attack Hindrance Steric Shielding

Caption: Steric hindrance in this compound impeding nucleophilic attack.

Experimental Protocol: Saponification

This protocol provides a framework for comparing the hydrolysis rates. It is anticipated that this compound will require significantly longer reaction times or more forcing conditions (higher temperatures) to achieve a comparable yield to methyl benzoate.[8][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add sodium hydroxide (e.g., 2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by taking aliquots over time (e.g., every hour).

  • Workup: After cooling to room temperature, remove the methanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[10][11]

Section 2: Reactivity of the Aromatic Ring - An Electronic Tug-of-War

While the ester group of this compound is deactivated, its aromatic ring tells a different story. Here, electronic effects dominate.

Theoretical Analysis: Activating vs. Deactivating Effects
  • Methyl Benzoate: The ester group is electron-withdrawing and deactivating, pulling electron density from the ring. It directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated.[12][13]

  • This compound: This molecule presents a classic case of competing substituent effects.

    • Methoxy Groups (-OCH₃): These are powerful electron-donating groups due to resonance, pushing their lone-pair electrons into the ring.[2][14] This significantly increases the ring's electron density (nucleophilicity), making it highly activated towards electrophilic attack. They are ortho, para-directors.

    • Ester Group (-COOCH₃): Remains a meta-directing deactivator.

The net effect is that the two activating methoxy groups overwhelmingly dominate the single deactivating ester group. The ring of this compound is therefore far more reactive towards electrophiles than that of methyl benzoate. Substitution is predicted to occur at the position that is ortho/para to the activating methoxy groups and meta to the deactivating ester group. The C3 (and C5) position fits this description perfectly, being ortho to one methoxy and para to the other.

Reaction Focus: Electrophilic Aromatic Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[15]

cluster_reagents Nitronium Ion Generation HNO3 HNO₃ NO2_plus NO₂⁺ (Electrophile) HNO3->NO2_plus  Acid  Catalysis H2SO4 H₂SO₄ H2SO4->NO2_plus  Acid  Catalysis MB_Start Methyl Benzoate NO2_plus->MB_Start Slow Attack (Deactivated Ring) DMB_Start This compound NO2_plus->DMB_Start Fast Attack (Activated Ring) MB_Product Methyl 3-nitrobenzoate MB_Start->MB_Product meta-director DMB_Product Methyl 3-nitro-2,6-dimethoxybenzoate DMB_Start->DMB_Product ortho,para-directors (to OMe)

Caption: Competing pathways for the nitration of the two benzoate esters.

Experimental Protocol: Nitration

The highly activated nature of this compound requires much milder conditions than methyl benzoate to prevent over-reaction and ensure safety.

  • Safety: Concentrated nitric and sulfuric acids are extremely corrosive.[16] All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and must be carefully controlled.

  • Substrate Solution:

    • For Methyl Benzoate: In a flask, cool 0.45 mL of concentrated sulfuric acid in an ice-water bath. Slowly add 0.21 mL of methyl benzoate.[12]

    • For this compound: Use a more dilute acid solution and potentially a lower temperature to control the reactivity.

  • Nitrating Mixture Preparation: In a separate test tube, cool a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., 0.30 mL total) in an ice bath.[12]

  • Reaction: Slowly and dropwise, add the cold nitrating mixture to the stirred substrate solution, ensuring the temperature remains below 10-15°C.[15]

  • Quenching: After the addition is complete, allow the reaction to stand for 15 minutes before very carefully pouring it over crushed ice in a beaker.[16]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove impurities.[12] The product can be further purified by recrystallization.

Section 3: Reduction of the Ester Functional Group

Reduction of the ester provides another probe of the carbonyl's reactivity, this time with a hydride source.

Theoretical Analysis: A Powerful Reagent Meets Steric Challenge

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[17][18] The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) to the carbonyl carbon.[19]

  • Methyl Benzoate: Readily reduced by LAH to benzyl alcohol and methanol.[20]

  • This compound: As with saponification, the steric hindrance from the ortho-methoxy groups is expected to slow the rate of hydride delivery to the carbonyl. However, LAH is significantly more reactive than hydroxide.[21] Therefore, while the reaction may be slower or require a slight excess of reagent compared to the unhindered ester, it is still expected to proceed efficiently to yield (2,6-dimethoxyphenyl)methanol.

Experimental Protocol: LAH Reduction

This protocol must be performed under strictly anhydrous conditions as LAH reacts violently with water.

Start Dry Glassware (Inert Atmosphere N₂/Ar) Step1 Suspend LAH in Anhydrous THF/Ether Start->Step1 Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Add Ester Solution (Dropwise, keep T < 10 °C) Step2->Step3 Step4 Stir at Room Temp (Monitor by TLC) Step3->Step4 Step5 Quench Excess LAH (Careful addition of Ethyl Acetate, then Fieser Workup) Step4->Step5 Step6 Filter Aluminum Salts Step5->Step6 Step7 Extract & Dry Organic Phase Step6->Step7 End Evaporate Solvent (Purified Alcohol) Step7->End

Caption: Standard experimental workflow for a Lithium Aluminum Hydride (LAH) reduction.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a stir bar, dropping funnel, and condenser under an inert atmosphere (nitrogen or argon).

  • Reagent: Suspend LiAlH₄ (approx. 0.5-1.0 hydride equivalents) in anhydrous THF in the flask and cool to 0°C in an ice bath.[22]

  • Addition: Dissolve the ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension, maintaining a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[22]

  • Workup (Quenching): CAUTION: Highly exothermic and produces flammable H₂ gas. Cool the flask back to 0°C. Very slowly and carefully, add ethyl acetate to quench any excess LAH. Follow this with a sequential dropwise addition of water, then 15% aqueous NaOH, then more water (the Fieser workup method is common) to produce a granular, filterable aluminum salt precipitate.[23]

  • Isolation: Filter the solid salts through a pad of Celite, washing with additional THF or ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

Summary of Reactivity Comparison

Reaction TypeReagent/ConditionsMethyl Benzoate ReactivityThis compound ReactivityPrimary Influencing Factor
Saponification NaOH, H₂O/MeOH, RefluxNormal RateVery SlowSteric Hindrance
Nitration HNO₃, H₂SO₄, 0-15°CSlow, Ring Deactivated, meta-productVery Fast, Ring Activated, product at C3Electronic Effects
Reduction LiAlH₄, Anhydrous THFFastModerately Fast (Slightly Slower)Steric Hindrance

Conclusion

The comparison between methyl benzoate and this compound serves as an excellent case study in the power of substituent effects in organic chemistry. The two ortho-methoxy groups create a clear division of reactivity:

  • Deactivation of the Carbonyl: Through profound steric hindrance, the methoxy groups effectively "guard" the ester carbonyl from attack by nucleophiles, dramatically reducing the rates of reactions like saponification and, to a lesser extent, LAH reduction.

  • Activation of the Aromatic Ring: Through their strong electron-donating resonance effect, the same methoxy groups flood the aromatic ring with electron density, making it highly susceptible to attack by electrophiles and overriding the deactivating nature of the ester.

For researchers and drug development professionals, understanding this duality is critical. It allows for the selective manipulation of one part of the molecule while the other remains inert, a foundational principle in the strategic design of complex organic syntheses.

References

A Comparative Guide to the Biological Activity Screening of Methyl 2,6-dimethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Methyl 2,6-dimethoxybenzoate and its derivatives represent a promising class of compounds, demonstrating a diverse range of biological activities. This guide provides an in-depth comparison of their performance across key therapeutic areas, supported by experimental data and detailed protocols for biological activity screening.

Introduction to this compound

This compound is a chemical intermediate recognized for its utility in the synthesis of biologically active heterocyclic compounds.[1][2][3][4] Its core structure, a benzene ring with methoxy and methyl ester substitutions, provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with potential pharmacological applications. This guide will delve into the anticancer, antifungal, antibacterial, and herbicidal activities of these derivatives, offering a comparative analysis against established standards.

Anticancer Activity: A Promising Frontier

Derivatives of benzoic acid have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6][7]

Comparative Analysis of Anticancer Efficacy

The cytotoxic effects of this compound derivatives and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While specific IC50 values for a broad range of this compound derivatives are dispersed across numerous studies, the available data on related benzoic acid derivatives allows for a meaningful comparison with the standard chemotherapeutic drug, Doxorubicin.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Benzoic Acid DerivativesMCF-7 (Breast)15.6 - 18.7Doxorubicin~0.15 - 2.8
HCT-116 (Colon)~2.89 - 16.22Doxorubicin~0.15
A549 (Lung)~3.13 - 5.57Doxorubicin-
HepG2 (Liver)-Doxorubicin-
Mechanism of Action: Targeting Cancer's Machinery

One of the key mechanisms through which some benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[1][2][5][16] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is often observed in cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[1]

Another proposed mechanism involves the activation of the Pregnane X Receptor (PXR) or Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and cell cycle progression.[6][17][18][19][20] Activation of PXR/SXR by certain benzoic acid derivatives may enhance the efficacy of chemotherapy and radiotherapy.[17]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][16][21][22][23]

Experimental Workflow for Anticancer Screening

start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Derivatives & Controls seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT solution incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for MTT-based cytotoxicity screening of compounds.

HDAC Inhibition Signaling Pathway

derivative Benzoic Acid Derivative hdac HDAC derivative->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones chromatin Chromatin histones->chromatin open_chromatin Open Chromatin acetyl_histones->open_chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression apoptosis Apoptosis & Cell Cycle Arrest gene_expression->apoptosis

Caption: Simplified HDAC inhibition pathway by benzoic acid derivatives.

Antifungal and Antibacterial Activity: Combating Microbial Threats

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. This section explores the efficacy of this compound derivatives against pathogenic fungi and bacteria.

Comparative Analysis of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.

Compound ClassFungal SpeciesMIC (µg/mL)Bacterial SpeciesMIC (µg/mL)
Methyl 2,3-dihydroxybenzoateBotrytis cinerea32Staphylococcus aureus-
Rhizoctonia solani32Escherichia coli-
Fusarium oxysporum64Pseudomonas aeruginosa-
Reference Compounds
FluconazoleCandida albicans0.25 - 8CiprofloxacinS. aureus
E. coli

Note: Data for Methyl 2,3-dihydroxybenzoate is from a specific study and may not be representative of all derivatives.[24] Reference MICs are typical ranges.[11][22][25][26][27][28][29][30]

Mechanism of Action: Disrupting Microbial Homeostasis

The antifungal action of benzoates is often attributed to their ability to disrupt the cell's internal pH. In an acidic environment, the undissociated form of the acid can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a drop in ATP production and ultimately restricting growth.[1][17]

The antibacterial mechanism of aromatic compounds can involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[31]

Experimental Protocols for Antimicrobial Screening

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][28][32]

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar, Potato Dextrose Agar)

  • Petri dishes

  • Sterile cork borer

  • Test compounds and standard drugs

Procedure:

  • Inoculation: Evenly spread a standardized inoculum of the microorganism onto the surface of the agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[3][14][15][24]

Antimicrobial Screening Workflow

cluster_0 Broth Microdilution (MIC) cluster_1 Agar Well Diffusion b_start Prepare Serial Dilutions b_inoculate Inoculate with Microorganism b_start->b_inoculate b_incubate Incubate b_inoculate->b_incubate b_read Determine MIC b_incubate->b_read a_start Inoculate Agar Plate a_well Create Wells a_start->a_well a_add Add Compound a_well->a_add a_incubate Incubate a_add->a_incubate a_read Measure Zone of Inhibition a_incubate->a_read

Caption: Workflows for broth microdilution and agar well diffusion assays.

Herbicidal Activity: Exploring Phytotoxicity

Certain benzoic acid derivatives have been investigated for their phytotoxic effects, suggesting potential applications as herbicides.[33] Methyl benzoate, for instance, has demonstrated insecticidal properties and can be synthesized in plants from benzoic acid.[31][34]

Comparative Analysis and Mechanism of Action

The herbicidal activity of benzoic acid derivatives can vary significantly based on their substitution patterns. For example, 2,5-dichlorobenzoic acid methyl ester is known to act as a plant growth regulator.[33] The mode of action for many herbicidal benzoic acid derivatives involves mimicking plant hormones, leading to uncontrolled growth and eventual death of the plant. Some may also inhibit key enzymes in plant metabolic pathways.[32]

Experimental Protocol: Seed Germination and Seedling Growth Assay

A common method to screen for herbicidal activity is to assess the effect of a compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., lettuce, cress)

  • Petri dishes with filter paper

  • Test compounds dissolved in a suitable solvent

  • Growth chamber with controlled light and temperature

Procedure:

  • Treatment: Moisten the filter paper in each petri dish with a solution of the test compound at various concentrations. Include a solvent control.

  • Seeding: Place a known number of seeds on the filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber for a set period (e.g., 7 days).

  • Assessment: Measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Compare the measurements of the treated groups to the control group to determine the inhibitory effect of the compound.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antifungal, and antibacterial screening assays, coupled with their potential for herbicidal applications, underscores the importance of continued research in this area. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively screen and evaluate the biological activities of these compounds, paving the way for the discovery of novel and potent therapeutic leads.

References

A Researcher's Guide to the Conformational Landscape of Methyl 2,6-dimethoxybenzoate: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and materials science, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. For seemingly simple molecules like Methyl 2,6-dimethoxybenzoate, a key building block in organic synthesis, the presence of rotatable bonds around the ester and methoxy groups introduces a surprising degree of conformational flexibility. This guide provides a comprehensive comparison of two widely used computational methods—the quantum mechanical Density Functional Theory (DFT) and the classical Molecular Mechanics (MM) approach—for elucidating the conformational preferences of this important molecule.

The Significance of Conformational Analysis

This compound's conformation, particularly the orientation of the methoxy and ester groups relative to the benzene ring, can significantly influence its reactivity, crystal packing, and interactions with biological targets. Steric hindrance between the ortho-substituents plays a crucial role in determining the molecule's preferred shape. A thorough conformational analysis is therefore essential for predicting its behavior in different environments and for designing novel molecules with desired properties.

Comparative Computational Methodologies

This guide will compare two distinct yet powerful computational approaches for conformational analysis:

  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for studying electronic systems.[1] We will employ the B3LYP functional with the 6-31+G(d) basis set, a combination known to provide reliable geometries for organic molecules.[2][3]

  • Molecular Mechanics (MM): A classical approach that uses a force field to describe the potential energy of a system as a function of its atomic coordinates.[4] We will utilize the MMFF94 force field, which is well-parameterized for a wide range of organic molecules.[4]

The choice between these methods often depends on the desired accuracy and the available computational resources. DFT offers a more rigorous, first-principles description of the electronic structure, while MM is significantly faster, making it suitable for high-throughput screening.

Experimental Validation: The Gold Standard

While computational methods are powerful predictive tools, their results should ideally be validated against experimental data. For conformational analysis, X-ray crystallography provides definitive information about the molecule's solid-state structure. In the absence of direct crystallographic data for this compound, data for the closely related 2,6-dimethoxybenzoic acid reveals the existence of different polymorphs with distinct conformations, highlighting the conformational flexibility of this substitution pattern.[5] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can also provide insights into the solution-phase conformational equilibrium.[2][6] For the purpose of this guide, we will use the high-level DFT results as a benchmark to evaluate the performance of the more computationally efficient MMFF94 method.

Detailed Experimental Protocols

Software and Hardware
  • DFT Calculations: Gaussian 16 software package.[7]

  • Molecular Mechanics Calculations: A molecular modeling package such as ChemDraw & Chem3D or TINKER.[8][9]

  • Hardware: A high-performance computing cluster is recommended for the DFT calculations, while the MM calculations can be performed on a standard desktop computer.

Step-by-Step Computational Workflow

The following workflow outlines the steps for performing the conformational analysis using both DFT and MM methods.

Computational Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Comparison start Draw 2D structure of this compound build3d Generate initial 3D coordinates start->build3d mm_search Perform conformational search with MMFF94 build3d->mm_search dft_scan Perform relaxed potential energy surface scan with DFT (B3LYP/6-31+G(d)) build3d->dft_scan mm_opt Optimize unique conformers with MMFF94 mm_search->mm_opt dft_opt Optimize stationary points from PES scan with DFT (B3LYP/6-31+G(d)) dft_scan->dft_opt compare Compare relative energies, dihedral angles, and computational cost mm_opt->compare dft_opt->compare

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

Protocol 1: Molecular Mechanics (MMFF94) Conformational Search

  • Structure Input: Draw the 2D structure of this compound and convert it to a 3D model.

  • Force Field Selection: Choose the MMFF94 force field for the calculations.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (C-C-O-C of the ester and C-C-O-C of the methoxy groups). A typical systematic search would involve rotating each dihedral angle in increments of 30 degrees.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum.

  • Analysis: Rank the resulting conformers by their steric energy and analyze the geometries of the low-energy structures.

Protocol 2: Density Functional Theory (DFT) Potential Energy Surface Scan

  • Structure Input: Start with a plausible 3D structure of this compound.

  • Method and Basis Set Selection: Specify the B3LYP functional and the 6-31+G(d) basis set.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically varying the key dihedral angles. For each step of the scan, the selected dihedral angle is fixed, while all other degrees of freedom are allowed to relax. This is computationally more demanding than a rigid scan but provides a more accurate energy profile.

  • Locating Minima: Identify the energy minima on the PES.

  • Full Geometry Optimization and Frequency Calculation: Perform a full geometry optimization starting from the geometries of the identified minima. A subsequent frequency calculation should be performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: Compare the relative electronic energies (or Gibbs free energies) of the optimized conformers.

Results and Comparison

The primary focus of the conformational analysis of this compound is the rotational barriers around the C(aryl)-C(ester), C(ester)-O(methyl), C(aryl)-O(methoxy), and O(methoxy)-C(methyl) bonds. Due to steric hindrance from the two ortho-methoxy groups, the ester group is expected to be significantly twisted out of the plane of the benzene ring.

The key dihedral angles to consider are:

  • τ1: C2-C1-C(O)-O(ester)

  • τ2: C1-C(O)-O(ester)-C(methyl)

  • τ3: C1-C2-O(methoxy)-C(methyl)

  • τ4: C1-C6-O(methoxy)-C(methyl)

Conformational_Isomers cluster_0 Planar (High Energy) cluster_1 Twisted (Low Energy) planar planar twisted twisted

References

A Comparative Guide to the Synthetic Routes of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dimethoxybenzoate is a valuable intermediate in organic synthesis, finding applications in the preparation of biologically active compounds and pharmaceuticals.[1] Its unique structure, featuring a sterically hindered ester group flanked by two methoxy substituents, presents interesting challenges and opportunities in its synthesis. This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing this compound, offering an in-depth analysis of each route's efficiency, scalability, safety, and environmental impact. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, grounded in experimental data and mechanistic understanding.

Synthetic Strategies: An Overview

Three main synthetic pathways to this compound are prevalent in the literature and practice. Each route originates from a different commercially available starting material, offering distinct advantages and disadvantages.

  • Route A: Fischer Esterification of 2,6-Dimethoxybenzoic Acid. This is a straightforward, single-step approach involving the acid-catalyzed esterification of the corresponding carboxylic acid.

  • Route B: Two-Step Synthesis from 2,6-Dihydroxybenzoic Acid. This pathway involves an initial esterification of the dihydroxybenzoic acid, followed by the O-methylation of the two phenolic hydroxyl groups.

  • Route C: Carboxylation of 1,3-Dimethoxybenzene and Subsequent Esterification. This route is more suited for large-scale industrial synthesis and involves the introduction of the carboxyl group onto the aromatic ring, followed by esterification.

The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their key performance indicators.

Route A: Fischer Esterification of 2,6-Dimethoxybenzoic Acid

This classical approach is often the first to be considered due to its simplicity and atom economy. The reaction involves heating a solution of 2,6-dimethoxybenzoic acid in methanol with a catalytic amount of a strong acid.

Reaction Scheme

Fischer_Esterification 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Methyl_2,6-dimethoxybenzoate This compound 2,6-Dimethoxybenzoic_Acid->Methyl_2,6-dimethoxybenzoate + Methanol Methanol Methanol H2SO4 H₂SO₄ (cat.) Heat Δ Water Water Methyl_2,6-dimethoxybenzoate->Water + Two_Step_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: O-Methylation 2,6-Dihydroxybenzoic_Acid 2,6-Dihydroxybenzoic Acid Methyl_2,6-dihydroxybenzoate Methyl 2,6-dihydroxybenzoate 2,6-Dihydroxybenzoic_Acid->Methyl_2,6-dihydroxybenzoate Reflux Methanol_H2SO4 Methanol, H₂SO₄ Methyl_2,6-dimethoxybenzoate This compound Methyl_2,6-dihydroxybenzoate->Methyl_2,6-dimethoxybenzoate Heat Methylating_Agent Methylating Agent (DMS or DMC) Base Base (e.g., K₂CO₃) Carboxylation_Esterification cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid 1,3-Dimethoxybenzene->2,6-Dimethoxybenzoic_Acid Reagents1 1. Na, Toluene 2. CO₂ Methyl_2,6-dimethoxybenzoate This compound 2,6-Dimethoxybenzoic_Acid->Methyl_2,6-dimethoxybenzoate Reagents2 Methanol, H₂SO₄

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Methyl 2,6-dimethoxybenzoate, a common intermediate in the synthesis of bioactive compounds, requires meticulous handling from use to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to ensure that this material is managed in a way that protects laboratory personnel, the community, and the environment.

Immediate Safety Profile & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This knowledge informs every subsequent step of the disposal process, from selecting appropriate personal protective equipment (PPE) to choosing the correct waste container.

This compound is a solid, non-combustible compound. While it is not classified under the most severe hazard categories, improper handling can still pose risks. The primary route of exposure and concern is through inhalation or direct contact, which can cause irritation.

Table 1: Key Properties and Hazard Data for this compound

PropertyDataSource(s)
CAS Number 2065-27-2[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Physical Form Solid
Melting Point 87-90 °C
Storage Class 13 (Non-Combustible Solids)
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)

The "severely hazardous to water" classification (WGK 3) is a critical piece of data. This designation explicitly prohibits the disposal of this compound down the drain.[2][3] Such an action would be a serious regulatory violation and could cause significant harm to aquatic ecosystems.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a regulated process from the moment it is generated to its final treatment at an off-site facility.[4][5] Adherence to a systematic workflow is not merely best practice; it is a legal requirement.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Waste Generation (e.g., residual solid, contaminated wipes) B Step 1: Identify & Classify Is it hazardous waste? A->B C Step 2: Segregate Waste Store away from incompatible materials B->C Yes D Step 3: Collect & Contain Use a labeled, compatible container C->D E Step 4: Store in SAA Keep in designated Satellite Accumulation Area D->E F Step 5: Request Pickup Submit HazWaste Disposal Form E->F G Final Disposal (Approved Waste Plant) F->G

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Classification

All waste chemical solids, liquids, or contaminated materials should be treated as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[2]

  • Action: Classify any quantity of unused this compound, reaction residues containing it, or materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) as hazardous chemical waste.[2]

  • Causality: This conservative approach prevents the accidental disposal of hazardous materials into non-hazardous waste streams, ensuring regulatory compliance and environmental protection.

Step 2: Waste Segregation
  • Action: Collect waste this compound in a dedicated container. Do not mix it with other waste streams such as halogenated solvents, acidic waste, or basic waste unless specifically permitted by your EHS office.[6][7]

  • Causality: Segregation is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.[8] Keeping waste streams separate simplifies the disposal process for EHS personnel and their contractors.

Step 3: Collection and Containment

The integrity of the waste container is critical for safe storage and transport.

  • Container Selection:

    • Use a sturdy, leak-proof container with a secure, tight-fitting lid.[9][10] The original product container is often the best choice for storing waste of the same chemical.[2]

    • Ensure the container material is chemically compatible with the waste. For a solid like this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling:

    • Immediately label the waste container using an official EHS-provided hazardous waste tag.[4][5][9]

    • The label must include:

      • The full chemical name: "Waste this compound". Do not use abbreviations.[9]

      • The words "Hazardous Waste".[11]

      • An accurate accounting of all constituents and their approximate percentages.

      • The date when waste was first added to the container.

  • Handling:

    • Keep the container closed at all times except when adding waste.[4][5][9]

    • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste within laboratories.[4][5]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5][10]

  • Causality & Requirements:

    • The SAA must be at or near the point of waste generation.[5] You cannot generate waste in one lab and store it in another.

    • The area must be under the control of the laboratory personnel generating the waste.

    • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]

    • Regulatory limits apply to the total volume of waste that can be stored in an SAA (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" wastes).[4][5]

Step 5: Arranging for Disposal

On-site chemical treatment or neutralization by laboratory personnel is strongly discouraged and often prohibited.[6] The established and compliant method for disposal is through your institution's EHS program.

  • Action: Once the container is full or has been stored for the maximum allowable time (check with your EHS office, but often around 12 months), complete and submit a hazardous waste pickup request form.[4][5]

  • Causality: EHS departments are trained and equipped to handle, consolidate, and transfer hazardous waste to a licensed disposal company, ensuring that the final treatment and disposal comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[4]

Spill Management Protocol

Spilled chemicals and the materials used to clean them must also be disposed of as hazardous waste.[2]

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

  • Control: Prevent the spill from spreading. Cover drains if necessary.[12]

  • Absorb: For small spills of solid material, carefully sweep or scoop the material into a designated waste container. For liquids, use an inert absorbent material like Chemizorb®, sand, or vermiculite.[12]

  • Collect & Dispose: Place all contaminated absorbent materials, gloves, and any other contaminated items into your hazardous waste container for this compound.

  • Decontaminate: Clean the spill area as appropriate for the surfaces involved.

By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental stewardship. This process ensures that this compound is managed responsibly from cradle to grave, fulfilling our professional and ethical obligations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized chemical intermediates like Methyl 2,6-dimethoxybenzoate is foundational to innovation. However, the integrity of our results and, more importantly, our personal safety, hinges on a profound respect for the materials we handle. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) when working with this compound (CAS 2065-27-2). Our goal is to embed safety into the scientific process itself, ensuring that best practices become second nature.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the rationale for protection is the first step toward building a culture of safety. While comprehensive toxicological data for every chemical intermediate is not always available, a conservative approach based on its chemical family and available safety data is scientifically prudent.

This compound is an aromatic ester and a solid at room temperature, with a melting point between 87-90°C.[1][2] The primary physical risk during handling is the generation of fine dust, which can be inhaled or come into contact with the skin and eyes. Safety data for the compound and structurally similar chemicals, such as other methoxybenzoate derivatives, indicate potential hazards that necessitate robust protective measures.[1][3] Precautionary statements advise avoiding breathing in dust or vapors and preventing contact with skin and eyes.[1] Therefore, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant.

Our entire safety protocol is built on the principle of minimizing all routes of exposure—inhalation, dermal contact, and ingestion—to a level that is As Low As Reasonably Achievable (ALARA).

Core PPE: A Multi-Layered Defense System

Personal Protective Equipment is the final barrier between you and a potential hazard. It should be used in conjunction with primary engineering controls, the most critical of which is a certified chemical fume hood.[4]

Data Presentation: PPE Requirements Summary
Protection Area Required PPE Scientific Rationale & Key Considerations
Engineering Control Certified Chemical Fume HoodThe primary defense to contain dust and potential vapors, preventing respiratory exposure.[3][4] All transfers of solid material should be performed within a hood.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 Compliant)Protects against airborne dust particles and accidental splashes.[5] A face shield should be worn over goggles during procedures with a higher risk of splashing.[6]
Hand Protection Butyl Rubber or Viton™ GlovesEsters can degrade common glove materials like nitrile over prolonged contact. Butyl rubber or Viton™ offer superior resistance to a broad range of organic chemicals, including esters.[7][8] Nitrile gloves may be used for incidental contact only and must be changed immediately upon contamination.
Body Protection Flame-Resistant (FR) Lab CoatA properly fitted lab coat, kept buttoned, provides a critical barrier against skin contact from spills.[5] Ensure it covers from the neck to the knees.
Foot Protection Closed-toe, liquid-resistant shoesProtects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[4][9]
Respiratory NIOSH-approved Respirator (if required)Generally not required when handling small quantities within a fume hood. If significant dust is generated or work must occur outside a hood, a respiratory protection program, including fit-testing, is mandatory.[5]

Experimental Protocol: Safe Handling Workflow

This step-by-step methodology ensures that safety is integrated into every stage of handling this compound.

Step 1: Pre-Handling Preparation
  • Consult the SDS: Always review the most current Safety Data Sheet (SDS) for this compound before beginning work.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Critically inspect your gloves for any signs of degradation, punctures, or tears before every use.[9] Ensure your goggles are clean and fit snugly.

  • Prepare the Work Area: Clear the fume hood of all unnecessary items. Place absorbent, disposable bench paper on the work surface to contain any minor spills.

Step 2: Handling and Use of this compound
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your chemical-resistant gloves.

  • Transfer of Solid: Conduct all weighing and transfer of the solid chemical deep within the fume hood to contain any dust. Use a spatula and handle containers gently to minimize aerosolization.

  • In Case of Contact:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Container Management: Keep the container of this compound tightly sealed when not in use.[11]

Step 3: Post-Handling and Disposal
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All materials contaminated with this compound, including empty containers, used gloves, and bench paper, must be disposed of as hazardous chemical waste. Follow all institutional, local, and federal regulations for waste disposal.[11]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (peeling them off without touching the outside surface), then the lab coat, and finally, the goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if you believe no contact occurred.[9][11]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the critical decision-making process for selecting the appropriate level of personal protective equipment based on the primary engineering controls available.

PPE_Decision_Workflow start Start: Handling This compound task_assessment Task Assessment: Weighing Solid or Active Manipulation? start->task_assessment fume_hood_check Is the task performed inside a certified chemical fume hood? task_assessment->fume_hood_check standard_ppe Required Core PPE: • Chemical Splash Goggles • FR Lab Coat • Butyl or Viton™ Gloves • Closed-toe Shoes fume_hood_check->standard_ppe  Yes high_hazard_ppe HIGH HAZARD SCENARIO Re-evaluate Procedure! If unavoidable, requires: • Full Face Shield over Goggles • Chemical-Resistant Apron • Double Gloving • Mandatory Respirator Use fume_hood_check->high_hazard_ppe  No proceed Proceed with Task Safely standard_ppe->proceed high_hazard_ppe->proceed

Caption: Decision workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.